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Core Science & Biosynthesis

Foundational

Technical Guide: Methotrexate-d7 Heptaglutamate

The following technical guide details the properties, biological significance, and analytical quantification of Methotrexate-d7 Heptaglutamate (MTX-d7-PG7) . This document is structured for researchers and bioanalytical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, biological significance, and analytical quantification of Methotrexate-d7 Heptaglutamate (MTX-d7-PG7) . This document is structured for researchers and bioanalytical scientists developing assays for therapeutic drug monitoring (TDM) and pharmacokinetic profiling.

Advanced Bioanalytical Standards for Intracellular Antifolate Quantitation

Executive Summary

Methotrexate-d7 Heptaglutamate is a stable isotope-labeled internal standard (SIL-IS) corresponding to the long-chain polyglutamate metabolite of methotrexate (MTX). While clinical monitoring often focuses on total MTX or short-chain polyglutamates (PG1–3), the heptaglutamate form (PG7) represents a deep intracellular retention pool associated with prolonged therapeutic efficacy and potential toxicity in Rheumatoid Arthritis (RA) and Acute Lymphoblastic Leukemia (ALL).

The "d7" labeling provides a mass-shifted analogue (+7 Da) that co-elutes with endogenous MTX-PG7 but is spectrally distinct, allowing for precise normalization of matrix effects (ion suppression/enhancement) during LC-MS/MS analysis of erythrocyte lysates.

Chemical Profile & Properties[1][2][3][4]

Nomenclature and Structure
  • Chemical Name: (2S)-2-[[4-[[(2,4-diaminopteridin-6-yl)methyl-d3]-methylamino]benzoyl-d4]amino]pentanedioic acid, hexagamma-glutamyl conjugate.

  • Abbreviation: MTX-d7-PG7.

  • Core Moiety: Methotrexate (Antifolate).[1][2][3]

  • Modification 1 (Polyglutamylation): Conjugation of six additional glutamic acid residues via

    
    -peptide linkages to the 
    
    
    
    -carboxyl group of the preceding glutamate.
  • Modification 2 (Isotopic Labeling): Deuterium incorporation (d7). Common labeling patterns include the

    
    -methyl group (
    
    
    
    ) and the
    
    
    -aminobenzoic acid (PABA) ring (
    
    
    ).
Physicochemical Specifications
PropertyValue / Description
Molecular Formula

(Approximate, varies by label position)
Exact Mass (Native PG7) 1228.44 Da
Exact Mass (d7-PG7) ~1235.48 Da
Solubility Low in neutral water; Soluble in dilute base (

) or DMSO.
pKa Values Multiple acidic pKa values (2.1, 4.8) due to

-carboxyls; Basic pteridine pKa ~5.7.
Stability Light sensitive (pteridine degradation); Hydrolysis sensitive (peptide bonds). Store at -80°C protected from light.

Biological Significance: The Polyglutamate Pathway

Methotrexate is a prodrug. Its efficacy depends on intracellular activation by the enzyme Folylpolyglutamate Synthetase (FPGS) .

Mechanism of Action
  • Uptake: MTX enters cells via the Reduced Folate Carrier (RFC1/SLC19A1).

  • Activation: FPGS adds glutamate residues sequentially (PG1

    
     PG2 
    
    
    
    ...
    
    
    PG7).
  • Retention: Long-chain PGs (PG3–7) are highly charged and cannot cross the cell membrane, leading to intracellular accumulation.

  • Inhibition: MTX-PGs inhibit DHFR (Dihydrofolate Reductase) and ATIC (AICAR Transformylase) with higher affinity than the parent drug, disrupting purine/pyrimidine synthesis.

Why Measure PG7?

While PG3 is the most abundant species in many patients, PG7 serves as a marker for the "deep compartment."

  • Long-Term Exposure: PG7 accumulation correlates with sustained drug exposure over months.

  • Washout Kinetics: PG7 has the slowest elimination half-life from Red Blood Cells (RBCs), making it a critical marker for adherence and washout studies post-therapy cessation.

Pathway Visualization

MTX_Metabolism cluster_cell Cytoplasm MTX_Ext MTX (Extracellular) MTX_Int MTX-PG1 (Intracellular) MTX_Ext->MTX_Int Influx PG2 MTX-PG2 MTX_Int->PG2 Glutamylation PG3 MTX-PG3 (Active Pool) PG2->PG3 FPGS PG3->PG2 GGH PG7 MTX-PG7 (Deep Retention) PG3->PG7 FPGS (Slow) Target Inhibition: DHFR & ATIC PG3->Target High Affinity PG7->PG3 GGH PG7->Target Max Affinity RFC1 RFC1 Transporter FPGS FPGS Enzyme GGH GGH (Hydrolysis)

Caption: Figure 1. Intracellular metabolism of Methotrexate. FPGS drives the formation of long-chain polyglutamates (PG7), which exhibit superior retention and enzyme inhibition compared to the monoglutamate form.

Analytical Methodology: LC-MS/MS Quantification

Quantifying MTX-PG7 requires high sensitivity due to its lower abundance relative to PG3. The use of MTX-d7-PG7 is mandatory to correct for the significant matrix effects found in erythrocyte lysates.

Sample Preparation (Red Blood Cells)

The standard matrix is RBCs, as they lack the nucleus and organelles that might metabolize PGs rapidly, providing a history of exposure (similar to HbA1c for glucose).

Protocol:

  • Collection: Collect whole blood in EDTA tubes. Centrifuge (1000 x g, 10 min) to separate plasma.

  • Wash: Wash RBC pellet 2x with saline (0.9% NaCl) to remove extracellular MTX.

  • Lysis & Spiking: Aliquot 100 µL RBCs. Add 20 µL MTX-d7-PG7 Internal Standard (working solution 50 nM).

  • Deproteinization: Add 150 µL ice-cold Perchloric Acid (10% PCA) or Methanol/Zinc Sulfate. Vortex vigorously (1 min).

    • Note: PCA is preferred for stabilizing polyglutamates against enzymatic hydrolysis by GGH released during lysis.

  • Centrifugation: 14,000 x g for 10 min at 4°C.

  • Neutralization (Optional but recommended): Transfer supernatant and neutralize with dilute

    
     or 
    
    
    
    to pH ~6-7 to protect the column.
LC-MS/MS Conditions

Long-chain polyglutamates are highly polar and acidic. Reverse-phase chromatography requires ion-pairing or specific pH control.

  • Column: Waters ACQUITY UPLC HSS T3 (C18, 1.8 µm) or equivalent high-retention C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate + 0.1% Formic Acid (pH ~3.5) OR 10mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: Slow ramp from 2% B to 30% B over 8 minutes. PG7 elutes after PG1 due to the specific interaction of the peptide chain with T3 phases, or before PG1 on standard C18 depending on pH. (At acidic pH, PGs are more hydrophobic; at neutral pH, they are very hydrophilic).

    • Recommendation: Use an acidic mobile phase to protonate the carboxyls, increasing retention on C18.

MRM Transitions

Due to the high molecular weight (>1200 Da), doubly charged precursors


 are often more abundant and stable than singly charged ions.
AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy
MTX-PG7 (Native) 615.2

308.1Quantifier25 eV
615.2

175.1Qualifier35 eV
MTX-d7-PG7 (IS) 618.7

315.1Quantifier25 eV

Note: The product ion m/z 308.1 corresponds to the protonated pteroyl fragment (cleavage of the glutamate chain). The d7 label (if on the PABA/pteridine core) shifts this fragment to 315.1.

Analytical Workflow Diagram

Analytical_Workflow Sample Patient Whole Blood (EDTA) Wash Isolate & Wash RBCs (Remove Plasma MTX) Sample->Wash Spike Add Internal Standard (MTX-d7-PG7) Wash->Spike Lysis Deproteinization (Perchloric Acid / MeOH) Spike->Lysis Centrifuge Centrifugation (14,000g, 4°C) Lysis->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data Quantification (Ratio PG7 / d7-PG7) LCMS->Data

Caption: Figure 2. Optimized bioanalytical workflow for the extraction and quantification of Methotrexate Polyglutamates from erythrocytes.

Synthesis and Stability Considerations

Synthesis Challenges

Producing MTX-d7-PG7 is synthetically demanding.

  • Core Labeling: The d7-MTX core is synthesized first, usually labeling the benzoyl ring and methyl group to ensure the label is not lost during metabolic fragmentation.

  • Peptide Coupling: The six glutamate residues are added via solid-phase peptide synthesis (SPPS) using Fmoc-Glu(OtBu)-OH. The critical step is ensuring

    
    -linkage (isopeptide bond) rather than the standard 
    
    
    
    -linkage found in proteins.
  • Purification: The final product is purified via preparative HPLC. Purity >97% is required to prevent "cross-talk" (unlabeled impurities contributing to the native analyte signal).

Handling Precautions
  • Light Sensitivity: Pteridines degrade into pterin-6-aldehyde under UV light. All extraction steps should be performed under yellow light or low-light conditions.

  • Hydrolysis: The

    
    -polyglutamate tail is susceptible to GGH (Gamma-glutamyl hydrolase) activity in blood. Immediate freezing of samples or immediate acid quenching is vital.
    

References

  • Dervieux, T., et al. (2003). "Polyglutamation of Methotrexate with Common Polymorphisms in the Reduced Folate Carrier, Aminoimidazole Carboxamide Ribonucleotide Transformylase, and Thymidylate Synthase Are Associated with Methotrexate Effects in Rheumatoid Arthritis." Arthritis & Rheumatism. Link

  • Dalrymple, J.M., et al. (2008). "Pharmacokinetics of Oral Methotrexate in Patients with Rheumatoid Arthritis." Arthritis & Rheumatism. Link

  • Stamp, L.K., et al. (2010). "Methotrexate Polyglutamate Concentrations in Erythrocytes." Arthritis & Rheumatism. Link

  • Chabner, B.A., et al. (1985). "Polyglutamation of methotrexate. Is neoplastic cells a key to its selectivity?" Journal of Clinical Investigation. Link

  • Den Boer, E., et al. (2013). "Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method." Analytical and Bioanalytical Chemistry. Link

Sources

Exploratory

Methotrexate-d7 Heptaglutamate: Chemical Structure, Properties, and Analytical Applications

[1][2] Executive Summary Methotrexate-d7 Heptaglutamate (MTX-d7-Glu7) is a stable isotope-labeled analog of the pharmacologically active metabolite of methotrexate.[1][2] While methotrexate (MTX) itself is the administer...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Methotrexate-d7 Heptaglutamate (MTX-d7-Glu7) is a stable isotope-labeled analog of the pharmacologically active metabolite of methotrexate.[1][2] While methotrexate (MTX) itself is the administered prodrug, its therapeutic efficacy and cellular retention are dictated by its intracellular conversion to polyglutamates (MTX-PGs), specifically the long-chain forms like heptaglutamate (Glu7).[1][2]

This guide details the structural specifications, physicochemical properties, and critical role of MTX-d7-Glu7 as an internal standard in clinical mass spectrometry.[1] It is designed for researchers developing high-precision LC-MS/MS assays for therapeutic drug monitoring (TDM) in rheumatoid arthritis and oncology.[1][2]

Part 1: Chemical Structure & Isotopic Labeling[1]

Structural Composition

The molecule consists of three distinct functional domains modified with a specific isotopic signature to ensure mass differentiation from endogenous MTX-Glu7.[1]

  • Core Scaffold: 4-amino-10-methylpteroylglutamic acid (Methotrexate).[1][2]

  • Polyglutamate Tail: A chain of six additional glutamic acid residues linked via

    
    -peptide bonds to the 
    
    
    
    -carboxyl group of the preceding glutamate.[1][2] This unique linkage is resistant to standard proteases but susceptible to Gamma-Glutamyl Hydrolase (GGH).[1][2]
  • Isotopic Labeling (d7): The "d7" designation typically refers to the substitution of 7 hydrogen atoms with deuterium (

    
    H) at metabolically stable positions to prevent label loss during analysis.[1][2]
    
Detailed Labeling Pattern

Based on standard commercial synthesis patterns for high-stability internal standards:

  • N-Methyl Group: 3 Deuteriums (

    
    ) replace the methyl hydrogens at the N10 position.[1][2]
    
  • Benzoyl Ring: 4 Deuteriums (

    
    ) replace the aromatic hydrogens at positions 2, 3, 5, and 6 of the benzoyl moiety.[1][2]
    

Chemical Formula:


Molecular Weight:  ~1236.16 Da (Calculated based on d7 shift from unlabeled MW ~1229.1 Da).[1][2]
Structural Visualization

The following diagram illustrates the modular structure of MTX-d7-Glu7.

MTX_Structure Pteridine Pteridine Ring (2,4-diamino) Linker N10-Methyl (Label: -CD3) Pteridine->Linker C9-N10 Benzoyl Benzoyl Ring (Label: -D4) Linker->Benzoyl Glu1 Glu-1 (Alpha) Benzoyl->Glu1 Peptide Bond GluTail Polyglutamate Tail (Glu-2 to Glu-7) Gamma-linked Glu1->GluTail Gamma-Linkage (Critical for Retention)

Figure 1: Structural schematic of Methotrexate-d7 Heptaglutamate highlighting the deuterated zones (Red) and the polyglutamate tail (Green).[1][2]

Part 2: Physicochemical Properties[1]

Solubility and Ionization[1]
  • Solubility: Unlike the parent MTX, which has limited water solubility at low pH, MTX-Glu7 is highly hydrophilic due to the presence of eight free carboxyl groups (two on the first glutamate, one on each of the six subsequent glutamates).[1]

  • pKa Values: The

    
    -carboxyl groups typically have pKa values 
    
    
    
    , while the
    
    
    -carboxyl groups are
    
    
    .[1][2] At physiological pH (7.4), the molecule carries a significant negative charge (approx -7 to -8), which is the primary mechanism preventing passive diffusion out of the cell.[1][2]
Stability Profile
  • Hydrolytic Instability: The

    
    -glutamyl linkages are thermodynamically stable but kinetically unstable in the presence of Gamma-Glutamyl Hydrolase (GGH) .[1][2] This lysosomal enzyme cleaves the tail, reverting MTX-Glu7 back to MTX-Glu1, allowing drug efflux.[1][2]
    
  • Photosensitivity: Like all pteridines, the core structure is sensitive to UV light.[1] Solutions must be protected from light to prevent cleavage of the C9-N10 bond.[1]

Part 3: Biological Mechanism & Pharmacology[1]

The heptaglutamate form is not just a storage depot; it is the pharmacologically dominant species .[1]

Intracellular Retention

MTX enters the cell via the Reduced Folate Carrier (RFC1).[1][2] Once inside, Folylpolyglutamate Synthetase (FPGS) sequentially adds glutamate residues.[1][2]

  • MTX (Glu1): Rapidly effluxed.[1][2]

  • MTX-Glu2 to Glu7: Retention increases with chain length.[1][2] Glu7 is essentially "locked" inside the cell (e.g., Erythrocytes) for the lifespan of the cell, making it a superior marker for long-term adherence and therapeutic exposure.[1][2]

Enzymatic Inhibition

Polyglutamation dramatically increases affinity for folate-dependent enzymes, shifting the mechanism of action:[2]

  • DHFR (Dihydrofolate Reductase): Inhibited by both MTX and MTX-PGs.[1][2]

  • TYMS (Thymidylate Synthase): MTX-PGs (especially Glu3-Glu5) have significantly higher affinity than parent MTX.[1][2]

  • ATIC (AICAR Transformylase): Long-chain PGs (Glu5-Glu7) are potent inhibitors of ATIC.[1][2] This inhibition leads to adenosine accumulation, which is the primary driver of the anti-inflammatory effect in Rheumatoid Arthritis (RA).[1][3]

Mechanism MTX_Ext MTX (Extracellular) MTX_Int MTX (Intracellular) MTX_Ext->MTX_Int RFC1 Transporter MTX_PG MTX-Glu7 (Highly Retained) MTX_Int->MTX_PG Polyglutamation FPGS Enzyme: FPGS FPGS->MTX_PG Target1 Inhibit DHFR (DNA Synthesis) MTX_PG->Target1 Target2 Inhibit ATIC (Adenosine/Anti-inflammatory) MTX_PG->Target2

Figure 2: The metabolic activation pathway of Methotrexate.[1][2] MTX-Glu7 is the terminal active metabolite responsible for ATIC inhibition.[2]

Part 4: Analytical Application (LC-MS/MS Protocol)

Role: Senior Application Scientist Context: Quantifying intracellular MTX-PGs in Red Blood Cells (RBCs).[1][2]

The use of MTX-d7-Glu7 is critical because it corrects for matrix effects and recovery losses specific to the highly polar heptaglutamate species, which a generic MTX-d3 internal standard cannot accurately model.[1]

Experimental Workflow

Step 1: Sample Preparation (RBC Isolation)

  • Isolate RBCs from whole blood via centrifugation (2500 x g, 10 min).[1][2]

  • Wash RBCs 2x with saline to remove plasma MTX (which is non-polyglutamated).[1][2]

  • Critical Step: Store RBC pellets at -80°C immediately to inhibit GGH activity.[1][2]

Step 2: Extraction & Internal Standard Spiking [1]

  • Thaw RBC pellet.[1]

  • Spike: Add MTX-d7-Glu7 (IS) at a concentration of 50 nM.[1][2]

  • Deproteinization: Add 150 µL of Perchloric Acid (10%) or Methanol/Zinc Sulfate.[1][2]

    • Why Perchloric Acid? It instantly denatures GGH and precipitates hemoglobin while keeping acidic polyglutamates in solution.[1]

  • Vortex and centrifuge (14,000 x g, 10 min).

  • Neutralize supernatant with NaOH/Bicarbonate buffer if using acid precipitation (to protect the HPLC column).[1][2]

Step 3: LC-MS/MS Conditions [1][2]

  • Column: C18 Reverse Phase (e.g., Waters HSS T3) is required to retain polar polyglutamates.[1][2]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.5).[1][2]

    • B: Acetonitrile.[1]

    • Gradient: Slow ramp from 2% B to 30% B over 8 minutes. Separation of Glu1 through Glu7 is based on hydrophobicity (Glu7 elutes earlier or later depending on ion-pairing agents; typically Glu7 is more polar and elutes earlier in standard RP, but later in ion-pairing modes).[1][2]

  • MS Detection (MRM Mode):

    • Analyte (MTX-Glu7):

      
       (Fragment: Pteridine-Benzoyl core).[1][2]
      
    • Internal Standard (MTX-d7-Glu7):

      
       (Fragment: d7-labeled Pteridine-Benzoyl core).[1][2]
      
Validation Criteria (Self-Validating System)
  • Linearity:

    
     over 5–500 nmol/L range.[1]
    
  • IS Response: The d7-IS must co-elute with the analyte but show no cross-talk (spectral interference) in the unlabeled channel.

  • Recovery: Absolute recovery should be >70%. If lower, check for protein binding; the IS will correct for this only if equilibration time is sufficient.

LCMS_Workflow Step1 RBC Pellet Thaw Step2 Spike IS: MTX-d7-Glu7 Step1->Step2 Step3 Precipitation (Perchloric Acid) Step2->Step3 Denature GGH Step4 Centrifuge & Neutralize Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5 Inject Supernatant

Figure 3: Optimized sample preparation workflow for MTX-PG analysis using MTX-d7-Glu7.

References

  • FDA Labeling Data. (2024). Methotrexate Sodium - Prescribing Information. U.S. Food and Drug Administration.[1][4] [Link]

  • PubChem. (2025).[1][2] Methotrexate Heptaglutamate Compound Summary. National Center for Biotechnology Information.[1] [Link][1][2]

  • Den Boer, E., et al. (2012).[1][2] Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method. Analytical and Bioanalytical Chemistry. [Link]

  • Muller, I.B., et al. (2025).[1][2] Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn's disease. PubMed Central.[1] [Link]

Sources

Foundational

Precision Bioanalysis of Methotrexate-d7 Heptaglutamate (MTX-d7-Glu7) in Pharmacokinetic Profiling

Executive Summary The Shift to Intracellular Pharmacokinetics In the development of antifolates like Methotrexate (MTX), plasma concentrations are often poor predictors of long-term efficacy and toxicity. The true driver...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Shift to Intracellular Pharmacokinetics In the development of antifolates like Methotrexate (MTX), plasma concentrations are often poor predictors of long-term efficacy and toxicity. The true drivers of pharmacodynamic response are the intracellular polyglutamated metabolites (MTX-Glu


).[1] Among these, the long-chain heptaglutamate (MTX-Glu7) represents a terminal metabolic sink associated with sustained target inhibition.

This technical guide addresses the critical role of Methotrexate-d7 Heptaglutamate (MTX-d7-Glu7) as a stable isotope-labeled internal standard (SIL-IS). Unlike generic internal standards (e.g., MTX-d3 parent drug), MTX-d7-Glu7 provides the exact physicochemical homology required to normalize for the extreme polarity, chromatographic retention shifts, and matrix suppression effects unique to long-chain polyglutamates.

Part 1: The Mechanistic Basis

Metabolic Trapping and The FPGS/GGH Axis

To understand the necessity of measuring MTX-Glu7, one must understand the cellular mechanism that creates it. MTX is a prodrug that requires intracellular activation via polyglutamylation.

  • Entry: MTX enters the cell primarily via the Reduced Folate Carrier (RFC1/SLC19A1).

  • Activation (FPGS): Folylpolyglutamate synthetase (FPGS) sequentially adds glutamate residues to the

    
    -carboxyl group of MTX.[2][3]
    
  • Retention: While MTX-Glu1 (parent) is easily effluxed, MTX-Glu2 through MTX-Glu7 become increasingly polar and large, preventing efflux via ABCC transporters ("Metabolic Trapping").

  • Target Affinity: Long-chain PGs (Glu3-7) exhibit significantly higher affinity for thymidylate synthase (TYMS) and AICAR transformylase (AICART) compared to the parent drug.

  • Hydrolysis (GGH): Gamma-glutamyl hydrolase (GGH) cleaves these glutamate tails, returning the drug to its efflux-prone state.

The Clinical Implication: High levels of MTX-Glu7 indicate high FPGS activity relative to GGH, correlating with sustained remission in Rheumatoid Arthritis (RA) and higher cure rates in Acute Lymphoblastic Leukemia (ALL).

Visualization: The Intracellular Folate Pathway

MTX_Pathway MTX_Ext MTX (Extracellular) RFC1 RFC1 Transporter MTX_Ext->RFC1 MTX_Int MTX (Intracellular) RFC1->MTX_Int FPGS Enzyme: FPGS (Polyglutamation) MTX_Int->FPGS Glutamate Addition Efflux Efflux (ABCC1-4) MTX_Int->Efflux MTX_PGs Active Metabolites (MTX-Glu2 ... MTX-Glu7) FPGS->MTX_PGs Sequential Synthesis GGH Enzyme: GGH (Hydrolysis) GGH->MTX_Int MTX_PGs->GGH Cleavage Targets Targets Inhibited: DHFR, TYMS, AICART MTX_PGs->Targets High Affinity Binding

Figure 1: The metabolic cycle of Methotrexate.[2][3][4] FPGS drives the formation of active long-chain polyglutamates (MTX-PGs), while GGH reverses this process.[2][4] MTX-Glu7 represents the most retained, highly active form.

Part 2: The Analytical Challenge & The Role of MTX-d7-Glu7

The "Isotope Effect" in LC-MS/MS

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the Internal Standard (IS) is the anchor of accuracy. A common error in bioanalysis is using a single IS (e.g., MTX-d3) to quantify all polyglutamate chain lengths (Glu1–Glu7).

Why this fails for Heptaglutamate (Glu7):

  • Retention Time Shift: MTX-Glu7 is significantly more polar than MTX-Glu1. On a C18 column, they elute at vastly different times. If the IS elutes at 2 minutes and the analyte at 1.5 minutes, the IS cannot correct for transient ion suppression caused by matrix components eluting at 1.5 minutes.

  • Recovery Variance: Extraction efficiency from Red Blood Cells (RBCs) varies by chain length. A short-chain IS cannot model the extraction recovery of a long-chain analyte.

The MTX-d7-Glu7 Solution

Using Methotrexate-d7 Heptaglutamate as the specific IS for MTX-Glu7 ensures:

  • Co-Elution: The IS and analyte elute simultaneously, experiencing the exact same matrix effects.

  • Mass Discrimination: The +7 Da shift (typically on the benzoyl ring) prevents "cross-talk" or isotopic overlap with the natural M+0, M+1, and M+2 isotopes of the analyte.

  • Chemical Mimicry: It behaves identically during the critical protein precipitation and acid hydrolysis steps.

Part 3: Experimental Protocol

Method: Quantification of MTX-Glu7 in Human Erythrocytes

Objective: Isolate and quantify long-chain MTX polyglutamates from packed Red Blood Cells (RBCs) while inhibiting GGH activity to prevent artificial hydrolysis.

1. Sample Preparation (The Acid Block)
  • Step 1: Collect whole blood in EDTA tubes. Centrifuge (2,000 x g, 10 min, 4°C) to separate plasma. Remove buffy coat (WBCs) entirely.

  • Step 2: Wash RBCs 2x with saline (0.9% NaCl) to remove residual plasma MTX.

  • Step 3 (Critical): Add Perchloric Acid (5%) or Methanol/TCA immediately to the RBC pellet.

    • Why? This instantly denatures the GGH enzyme. Without this, GGH will degrade Glu7 into Glu1 within minutes of cell lysis, destroying the sample's integrity.

  • Step 4: Spike with MTX-d7-Glu7 Internal Standard (10 µL of 100 nM working solution).

  • Step 5: Vortex vigorously (1 min) and centrifuge (14,000 x g, 10 min). Transfer supernatant to LC vials.

2. LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column for enhanced polar retention.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) or Ammonium Acetate.[5]

    • Note: Basic pH helps ionize the glutamate carboxyl groups.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B (Load)

    • 1-6 min: 2% -> 95% B (Elution of PGs)

    • 6-7 min: 95% B (Wash)

    • 7-9 min: 2% B (Re-equilibration)

3. Mass Spectrometry Parameters (MRM Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
MTX-Glu7 1227.4 [M+H]+308.1 (Pterin fragment)4535
MTX-d7-Glu7 (IS) 1234.4 [M+H]+315.1 (d7-Pterin fragment)4535

Note: The transition to the pterin fragment (m/z 308) is characteristic of all MTX species. The d7 label on the pterin/benzoyl ring shifts this fragment to 315, ensuring specificity.

Visualization: Analytical Workflow

Workflow Sample Packed RBCs (Washed) Lysis Lysis & Denaturation (Perchloric Acid) Sample->Lysis Stop GGH Spike Add IS: MTX-d7-Glu7 Lysis->Spike Normalize Extract Centrifuge & Supernatant Transfer Spike->Extract LC UPLC Separation (BEH C18, pH 10) Extract->LC MS MS/MS Detection (MRM: 1227 -> 308) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow. The addition of the specific MTX-d7-Glu7 IS occurs immediately after lysis to correct for all subsequent extraction losses and matrix effects.

Part 4: Data Interpretation & Quality Control

Linearity and Lower Limit of Quantitation (LLOQ)

Using MTX-d7-Glu7 allows for a highly sensitive LLOQ, typically in the range of 0.5 – 1.0 nmol/L packed erythrocytes. This sensitivity is crucial because Glu7 often exists at much lower concentrations than Glu1 or Glu2.

Acceptance Criteria (Self-Validating System)

To ensure the protocol is working:

  • IS Response Stability: The peak area of MTX-d7-Glu7 should not vary by more than 15% across the entire run. Large drops indicate matrix suppression (ion quenching) in specific samples.

  • Retention Time Matching: The retention time of the analyte (MTX-Glu7) must match the IS (MTX-d7-Glu7) within ±0.05 minutes. Any deviation suggests a chromatography issue or incorrect peak picking.

Clinical Correlation Table
Metabolite ChainHalf-Life (Intracellular)Clinical Significance
MTX-Glu1 (Parent) HoursReflects recent dosing; poor correlate of efficacy.
MTX-Glu2 - Glu4 DaysIntermediate accumulation; moderate target inhibition.
MTX-Glu5 - Glu7 WeeksLong-term exposure marker. Correlates strongly with RBC folate depletion and sustained disease control in RA/ALL.

References

  • Dalrymple, J. M., et al. (2008). "A rapid and sensitive LC-MS/MS method for the determination of methotrexate and its polyglutamates in human red blood cells." Journal of Chromatography B.

  • Dervieux, T., et al. (2003). "Polyglutamation of methotrexate with common polymorphisms in reduced folate carrier, folylpolyglutamate synthetase, and gamma-glutamyl hydrolase are associated with methotrexate effects in rheumatoid arthritis." Arthritis & Rheumatism.

  • Muller, I. B., et al. (2022). "Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes... a green LC-MS/MS-based method." Analytical and Bioanalytical Chemistry.

  • Chabner, B. A., et al. (1985). "Polyglutamation of methotrexate. Is neoplastic cells a key to selectivity?" Journal of Clinical Investigation.

  • Den Boer, E., et al. (2013). "Methotrexate polyglutamates in erythrocytes are associated with lower disease activity in patients with rheumatoid arthritis." Annals of the Rheumatic Diseases.

Sources

Exploratory

Precision in Quantitation: A Technical Guide to Deuterated Internal Standards in LC-MS/MS

Topic: Understanding Deuterated Standards in Mass Spectrometry Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Introduction: The Statistical Anchor In quantitative liqui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding Deuterated Standards in Mass Spectrometry Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Introduction: The Statistical Anchor

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard (IS) is the statistical anchor. It is the only variable capable of correcting for the stochastic nature of electrospray ionization (ESI) and the variability of sample preparation. While structural analogs are cost-effective, Stable Isotope Labeled (SIL) standards —specifically deuterated compounds—are the gold standard for regulated bioanalysis.

However, deuterated standards are not "add and forget" reagents. They introduce specific physicochemical artifacts—primarily the Chromatographic Isotope Effect and Isotopic Cross-talk —that can degrade assay accuracy if not mechanistically understood. This guide dissects the physics of these failures and provides a self-validating protocol for their deployment.

Mechanism of Action & The Physics of Failure

To use deuterated standards effectively, one must understand why they behave differently than the native analyte.

The Chromatographic Isotope Effect (CIE)

Contrary to the assumption that isotopologues co-elute perfectly, deuterated compounds often elute earlier than their protiated (hydrogen-containing) analogs in Reversed-Phase Liquid Chromatography (RPLC).

  • The Mechanism: The C-D bond is shorter (

    
    ) and stronger than the C-H bond (
    
    
    
    ). This results in a smaller molar volume and lower polarizability (reduced van der Waals forces).[1] Consequently, the deuterated molecule is slightly less lipophilic.[1]
  • The Consequence: In high-efficiency columns, this lipophilicity difference causes a retention time shift (

    
    ). If the IS elutes before the analyte, it may exit the ion suppression zone created by co-eluting matrix components, while the analyte remains inside it. The IS then fails to "experience" the same matrix effect, rendering the correction factor invalid.
    
Isotopic Cross-Talk

Cross-talk occurs when the signal from the analyte interferes with the IS channel, or vice versa.

  • M+n Contribution: High concentrations of the native analyte produce natural isotopic peaks (M+1, M+2, etc.) due to

    
    , 
    
    
    
    , or
    
    
    abundance. If the deuterated IS does not have a sufficient mass shift (e.g., only D1 or D2), the analyte's isotope envelope will overlap with the IS precursor mass.
  • Impurity Contribution: If the deuterated standard is not isotopically pure (e.g., 98% D, 2% H), the "D0" impurity contributes directly to the analyte's quantification channel, artificially inflating the calculated concentration.

Hydrogen-Deuterium Exchange (HDX)

Deuterium atoms placed on heteroatoms (N, O, S) are labile . In protic solvents (water, methanol), these deuterium atoms rapidly exchange with hydrogen.

  • Rule: Only Carbon-bound Deuterium (C-D) is stable for standard bioanalytical workflows. Never select a standard where the label is on a hydroxyl, amine, or thiol group unless you are specifically performing HDX-MS structural studies.

Visualization: The Failure Modes

The following diagram illustrates the logic flow of how a deuterated standard can fail during method validation.

Deuterated_Failure_Modes Start Select Deuterated IS Check_Label Is Label on C or Heteroatom? Start->Check_Label HDX_Risk FAIL: H/D Exchange (Loss of Signal) Check_Label->HDX_Risk Heteroatom (N,O,S) Check_Mass Mass Shift > 3 Da? Check_Label->Check_Mass Carbon (C-D) Crosstalk FAIL: Isotopic Cross-talk (Non-linear Calibration) Check_Mass->Crosstalk No (<3 Da) Check_RT Chromatographic Retention Shift? Check_Mass->Check_RT Yes (>=3 Da) Matrix_Fail FAIL: Matrix Effect Mismatch Check_RT->Matrix_Fail Significant Shift (Separation from Matrix Zone) Success PASS: Robust Assay Check_RT->Success Co-elution

Caption: Logical decision tree for evaluating failure modes of deuterated internal standards in LC-MS/MS workflows.

Experimental Protocol: Validation of a Deuterated Standard

This protocol ensures your IS is correcting for matrix effects rather than masking them.

Phase 1: Selection & Solubility
  • Selection: Choose a standard with a mass shift of

    
     Da (preferably 
    
    
    
    or
    
    
    Da) to avoid M+2 overlap from the native analyte. Ensure labels are on non-exchangeable positions (C-D).
  • Solubility Check: Deuterated compounds may have different solubility limits. Dissolve the IS in the exact solvent composition used for the native analyte stock.

Phase 2: The "Zero-Sample" Cross-Talk Test

Before running a curve, quantify the spectral overlap.

  • IS Interference: Inject a Double Blank (Matrix only) and a Zero Sample (Matrix + IS only). Monitor the Analyte transition.

    • Acceptance: Signal in Analyte channel must be

      
       of the LLOQ response.
      
  • Analyte Interference: Inject a ULOQ (Upper Limit of Quantification) sample without IS. Monitor the IS transition.

    • Acceptance: Signal in IS channel must be

      
       of the average IS response.
      
Phase 3: Matrix Effect Mapping (Post-Column Infusion)

This is the definitive test for the Chromatographic Isotope Effect.

  • Setup: Tee-in a constant infusion of the Analyte + IS mixture (at ~50% max intensity) into the LC effluent before it enters the source.

  • Injection: Inject a blank extracted matrix sample via the LC column.

  • Observation: Monitor the baseline. A dip in the baseline indicates ion suppression.

  • Verification: Overlay the retention time of the Analyte and the IS from a standard run.

    • Critical Check: Both the Analyte and IS peaks must fall exactly within the same region of the suppression profile. If the IS shifts out of the suppression dip (due to CIE), the method is invalid.

Data Presentation & Acceptance Criteria

When validating bioanalytical methods (per FDA/ICH M10 guidelines), summarize the IS performance using the following table structure.

Table 1: Internal Standard Validation Summary

ParameterMetricCalculationAcceptance Criteria
IS Response Variation ConsistencyPlot IS Area across all runs

variation from mean (typical)
Retention Shift (

)
Isotope Effect

Shift must not move IS out of suppression window
Cross-Talk (IS

Analyte)
Purity Impact


of LLOQ Area
Cross-Talk (Analyte

IS)
Mass Resolution


of IS Mean Area

Workflow Visualization: The Validation Loop

Validation_Workflow cluster_Validation Validation Loop Define Define Analyte & Range Synth Synthesize/Source Deuterated IS Define->Synth Purity Check Isotopic Purity (D0%) Synth->Purity Infusion Post-Column Infusion Test Purity->Infusion Pass Fail Redesign IS (Change Label Position) Purity->Fail High D0 Curve Run Calibration Curve Infusion->Curve Co-elution Confirmed Infusion->Fail RT Shift > Suppression Width Curve->Fail Non-linear (Cross-talk) Pass Method Validated Curve->Pass Linearity & Precision OK

Caption: Step-by-step validation workflow for integrating deuterated standards into quantitative assays.

References

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][3] Link

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Jemal, M., et al. (2003). The need for a stable isotope labeled internal standard for the quantitation of drugs in biological fluids by electrospray ionization LC/MS/MS. Journal of Rapid Communications in Mass Spectrometry. Link

Sources

Foundational

Methotrexate Polyglutamates: The Intracellular Drivers of Antifolate Efficacy

Topic: Methotrexate Polyglutamates and Their Significance in Therapy Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary While Methotrexate (MTX)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methotrexate Polyglutamates and Their Significance in Therapy Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

While Methotrexate (MTX) is prescribed as a monoglutamate, its therapeutic efficacy is almost entirely dependent on its intracellular conversion to Methotrexate Polyglutamates (MTX-PGs).[1][2][3][4] These metabolites—containing 2 to 7 glutamate residues—transform a transient folate antagonist into a potent, long-acting cellular toxin and immunomodulator. This guide dissects the pharmacological imperative of polyglutamation, the specific inhibition profiles of long-chain metabolites, and the validated LC-MS/MS protocols required for their quantification in clinical matrices.

Mechanistic Pharmacology: The Polyglutamation Trap

The pharmacologic superiority of MTX-PGs over the parent compound rests on two pillars: intracellular retention and enhanced enzymatic affinity .

Cellular Uptake and Metabolic Activation

MTX enters the cell primarily via the Reduced Folate Carrier 1 (RFC1/SLC19A1). Once cytosolic, it is a substrate for Folylpolyglutamate Synthetase (FPGS) , which catalyzes the sequential addition of glutamate residues via


-peptide linkages.
  • Retention: Unlike MTX-PG

    
     (monoglutamate), which is rapidly effluxed by ABC transporters (ABCC1-4, ABCG2), long-chain PGs (MTX-PG
    
    
    
    ) are highly charged and retained within the cell for weeks to months.
  • Hydrolysis: The process is reversible.

    
    -Glutamyl Hydrolase (GGH) , a lysosomal enzyme, cleaves the glutamate tail, returning MTX to a form that can be effluxed.[1][3] The FPGS/GGH ratio is the primary determinant of therapeutic resistance in ALL and RA.
    
Target Inhibition Profiles

Polyglutamation fundamentally alters the drug's inhibitory profile against enzymes in the de novo purine and pyrimidine synthesis pathways.

  • Dihydrofolate Reductase (DHFR): While MTX-PG

    
     is a potent inhibitor of DHFR, it dissociates relatively quickly.[5] Long-chain PGs (PG
    
    
    
    ) exhibit a "slow-off" binding kinetics, effectively locking the enzyme in an inactive state.
  • Thymidylate Synthase (TYMS): MTX-PG

    
     is a weak inhibitor of TYMS. However, polyglutamation increases affinity by orders of magnitude, making MTX-PGs direct inhibitors of DNA synthesis distinct from the folate depletion effect.
    
  • AICAR Transformylase (ATIC): This is the critical target for Rheumatoid Arthritis (RA). MTX-PGs inhibit ATIC, causing an accumulation of AICAR, which inhibits adenosine deaminase (ADA) and AMP deaminase. This leads to the release of Adenosine into the extracellular space, a potent anti-inflammatory signaling molecule.

Visualization: Intracellular Metabolism and Target Inhibition

MTX_Metabolism MTX_Ext MTX (Extracellular) RFC1 RFC1 Transporter MTX_Ext->RFC1 MTX_Int MTX-PG1 (Intracellular) RFC1->MTX_Int FPGS FPGS (Synthase) MTX_Int->FPGS Efflux ABC Transporters (Efflux) MTX_Int->Efflux Rapid Efflux MTX_PG MTX-PG(2-7) (Active Metabolites) FPGS->MTX_PG Polyglutamation GGH GGH (Hydrolase) GGH->MTX_Int Hydrolysis MTX_PG->GGH DHFR DHFR Inhibition (Folate Depletion) MTX_PG->DHFR High Affinity (Slow Dissociation) TYMS TYMS Inhibition (Pyrimidines) MTX_PG->TYMS Direct Inhibition ATIC ATIC Inhibition (Adenosine Accumulation) MTX_PG->ATIC Anti-inflammatory Mechanism

Figure 1: The metabolic cycle of MTX. Note the critical role of FPGS in creating the retained, active MTX-PG species.

Clinical Significance & Pharmacokinetics[5][7]

The quantification of MTX-PGs in Red Blood Cells (RBCs) provides a retrospective window into drug exposure over the preceding 2–3 months, analogous to HbA1c in diabetes.

Comparative Inhibition Data

The table below summarizes the kinetic advantage of long-chain polyglutamates. Note the dramatic increase in dissociation half-life (


) from the target enzyme DHFR as the glutamate chain length increases.
Metabolite ChainDHFR Dissociation

(min)
TYMS InhibitionATIC InhibitionClinical Relevance
MTX-PG

12 – 30Weak / NegligibleNegligibleRapidly effluxed; minimal long-term effect.
MTX-PG

~30ModerateWeakIntermediate metabolite.
MTX-PG

102 Strong Potent Primary marker for RA efficacy.
MTX-PG

108 – 120 Very Strong Potent Associated with durable remission and toxicity.
Therapeutic Windows in Rheumatoid Arthritis (RA)

Clinical studies suggest a concentration-response relationship for long-chain MTX-PGs (sum of PG


 + PG

+ PG

):
  • Sub-therapeutic: < 60 nmol/L

  • Therapeutic Range: 83 – 105 nmol/L (Associated with max DAS28 improvement) [1].

  • Toxic Range: > 130 nmol/L (Correlated with elevated transaminases/hepatotoxicity).

Analytical Methodologies: Validated LC-MS/MS Protocol

Quantifying MTX-PGs requires rigorous sample preparation to lyse RBCs and preserve the glutamate chains from spontaneous hydrolysis. The following protocol is based on validated LC-MS/MS workflows [2, 3].

Sample Preparation (RBC Isolation)

Objective: Isolate RBCs free of plasma MTX (which is mostly monoglutamate) and extract intracellular PGs.

  • Collection: Collect whole blood in EDTA tubes.

  • Separation: Centrifuge at 1000 x g for 10 min. Discard plasma and buffy coat (WBCs contain high GGH activity which can degrade PGs).

  • Washing: Wash RBC pellet 2x with PBS (pH 7.4).

  • Lysis & Precipitation:

    • Aliquot 100 µL washed RBCs.

    • Add 200 µL Perchloric Acid (10% w/v) . Note: Acid precipitation instantly stops enzymatic activity, preventing GGH from altering the PG profile.

    • Vortex vigorously for 30s.

    • Centrifuge at 15,000 x g for 10 min at 4°C.

  • Neutralization: Transfer supernatant to a clean vial. (Optional: Neutralize with minimal NaOH if using acid-labile column chemistries, though many modern methods inject acidic supernatant directly).

LC-MS/MS Configuration
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo or Agilent 6460).

  • Ionization: ESI Positive Mode.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate + 0.1% Formic Acid (pH 10). High pH improves peak shape for poly-acidic compounds.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 6 minutes.

MRM Transitions (Quantification)
AnalytePrecursor Ion (

)
Product Ion (

)
MTX-PG

455.2308.1
MTX-PG

584.2308.1
MTX-PG

713.3308.1
MTX-PG

842.3308.1
MTX-PG

971.4308.1

Note: The product ion 308.1 corresponds to the pteroyl fragment common to all MTX species.

Visualization: Analytical Workflow

Analytical_Workflow Sample Whole Blood (EDTA) Wash Isolate RBCs (Remove Plasma/Buffy Coat) Sample->Wash 1000g, 10min Lysis Protein Ppt (Perchloric Acid) Wash->Lysis Lysis Centrifuge Centrifuge 15,000g @ 4°C Lysis->Centrifuge Extract LCMS LC-MS/MS Analysis (BEH C18, pH 10) Centrifuge->LCMS Supernatant Data Quantification (nmol/L RBC) LCMS->Data MRM Detection

Figure 2: Step-by-step workflow for extracting and quantifying MTX-PGs from clinical samples.

Future Perspectives: Pharmacogenomics

The variability in MTX-PG accumulation is heavily influenced by genetics. Future therapeutic drug monitoring (TDM) will likely integrate PG levels with genotypic data:

  • MTHFR C677T: Homozygotes (TT) often show higher toxicity due to altered folate pools competing with MTX.

  • FPGS Variants: SNPs reducing FPGS activity lead to lower long-chain PG formation and reduced efficacy in ALL [4].

  • GGH Promoter Variants: High GGH expression phenotypes result in "rapid metabolizers" who may require higher doses to maintain therapeutic PG pools.

References

  • Association of erythrocyte methotrexate-polyglutamate levels with the efficacy and hepatotoxicity of methotrexate in patients with rheumatoid arthritis: a 76-week prospective study. RMD Open. Link

  • Measuring methotrexate polyglutamates in red blood cells: A new LC-MS/MS-based method. Analytical and Bioanalytical Chemistry. Link

  • Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes collected via venepuncture and volumetric absorptive micro-sampling. Clinical Chemistry and Laboratory Medicine. Link

  • Effects of germline DHFR and FPGS variants on methotrexate metabolism and relapse of leukemia. Blood. Link

  • Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Cancer Research. Link

Sources

Exploratory

Synthesis and characterization of deuterated methotrexate derivatives

Topic: Synthesis and Characterization of Deuterated Methotrexate Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Executive Summary Methotrexat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of Deuterated Methotrexate Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

Methotrexate (MTX) remains a cornerstone therapy for oncological and autoimmune indications, functioning as a potent inhibitor of dihydrofolate reductase (DHFR). However, its clinical utility is often compromised by a narrow therapeutic index and significant inter-patient variability in pharmacokinetics. A primary driver of this variability is the metabolic oxidation of MTX to 7-hydroxymethotrexate (7-OH-MTX) by hepatic aldehyde oxidase (AO). This metabolite is not only less active but also exhibits lower solubility, contributing to crystalluria and nephrotoxicity.

This technical guide outlines the strategic design, synthesis, and characterization of deuterated MTX derivatives. We focus on two primary isotopologues:

  • 7-Deuteromethotrexate (7-D-MTX): Designed to attenuate hepatic oxidation via the Kinetic Isotope Effect (KIE).

  • N-(Trideuteromethyl)methotrexate (N-CD

    
    -MTX):  Designed as a metabolic probe for N-demethylation and a stable internal standard for LC-MS/MS bioanalysis.
    

Rationale and Mechanistic Design

1.1 Metabolic Hotspots and the Kinetic Isotope Effect

The primary metabolic clearance pathway for MTX in humans is the oxidation at the C7 position of the pteridine ring. The carbon-hydrogen (C-H) bond at this position is susceptible to nucleophilic attack by aldehyde oxidase.

  • Mechanism: Replacing the C7-H with deuterium (C7-D) exploits the Primary Kinetic Isotope Effect. The C-D bond has a lower zero-point energy than the C-H bond, requiring higher activation energy for cleavage.

  • Prediction: If C-H bond breaking is the rate-determining step (RDS) in the AO-mediated oxidation, deuteration will significantly reduce the formation of 7-OH-MTX, potentially extending the half-life (

    
    ) and reducing nephrotoxicity.
    
1.2 Pathway Visualization

The following diagram illustrates the metabolic fate of MTX and the strategic points for deuterium incorporation.

MTX_Metabolism MTX Methotrexate (MTX) OH_MTX 7-OH-MTX (Nephrotoxic/Inactive) MTX->OH_MTX Aldehyde Oxidase (Hepatic) DAMPA DAMPA (Intestinal Metabolite) MTX->DAMPA Carboxypeptidase (Bacterial) PolyGlu MTX-Polyglutamates (Intracellular Retention) MTX->PolyGlu FPGS (Intracellular) Block Deuteration at C7 Blocks Oxidation (KIE) Block->OH_MTX

Figure 1: Metabolic pathways of Methotrexate showing the critical oxidation step targeted by C7-deuteration.

Synthetic Strategies

The synthesis of deuterated MTX requires a convergent approach, coupling a pteridine precursor with a glutamate side chain.

2.1 Synthesis of N-(Trideuteromethyl)methotrexate (N-CD

-MTX)

This derivative is synthesized by modifying the p-aminobenzoylglutamate moiety prior to coupling with the pteridine ring.

Reagents Required:

  • Diethyl p-aminobenzoyl-L-glutamate

  • Formaldehyde-d

    
     (CD
    
    
    
    O, 98 atom % D)
  • Sodium cyanoborodeuteride (NaBD

    
    CN)
    
  • 2,4-Diamino-6-(bromomethyl)pteridine hydrobromide[1]

Protocol:

  • Reductive Deuteromethylation:

    • Dissolve diethyl p-aminobenzoyl-L-glutamate (1.0 eq) in methanol.

    • Add formaldehyde-d

      
       (5.0 eq) and acetic acid (cat.). Stir for 30 min.
      
    • Add NaBD

      
      CN (3.0 eq) portion-wise at 0°C.
      
    • Mechanism:[1][2][3][4][5][6][7] Formation of the Schiff base followed by deuteride reduction yields the N-CD

      
       amine.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

  • Coupling:

    • Dissolve the N-CD

      
       intermediate in DMA (dimethylacetamide).
      
    • Add 2,4-diamino-6-(bromomethyl)pteridine hydrobromide (1.1 eq).

    • Stir at 60°C for 4 hours.

  • Hydrolysis:

    • Treat the diester with 1N NaOH in EtOH/H

      
      O.
      
    • Acidify to pH 3.5 with 1N HCl to precipitate the crude N-CD

      
      -MTX.
      
    • Final Purification: DEAE-cellulose chromatography using an ammonium bicarbonate gradient.

2.2 Strategy for 7-Deuteromethotrexate (7-D-MTX)

Direct deuteration of the pteridine ring is challenging. The most robust route involves constructing the pteridine ring using deuterated building blocks.

Strategic Route:

  • Precursor: 1,1,3-Trichloroacetone-d

    
     (custom synthesis required via H/D exchange of acetone in D
    
    
    
    O/NaOD followed by chlorination).
  • Cyclization: React 2,4,5,6-tetraaminopyrimidine with 1,1,3-trichloroacetone-d

    
     and NaHSO
    
    
    
    at pH 5.5.
  • Outcome: The C7 proton originates from the central carbon of the trichloroacetone. Using the deuterated analog incorporates deuterium at C7 and the C6-methyl position.

  • Refinement: To selectively deuterate C7, one may employ a post-synthetic radical exchange on the protected pteridine intermediate using D

    
    O and a radical initiator, though yield is typically lower.
    

Characterization Protocols

Validation of isotopic enrichment and structural integrity is critical.

3.1 Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (500 MHz, DMSO-d
    
    
    
    ):
    • Standard MTX: Shows a singlet at ~8.6 ppm (C7-H) and a singlet at ~3.2 ppm (N-CH

      
      ).
      
    • 7-D-MTX: Disappearance of the 8.6 ppm singlet.

    • N-CD

      
      -MTX: Disappearance of the 3.2 ppm singlet.
      
  • 
    C NMR:  Observe C-D coupling (triplet/multiplet) at the deuterated positions due to 
    
    
    
    C-
    
    
    H spin-spin coupling.
3.2 Mass Spectrometry (HRMS)
  • Method: ESI-Q-TOF (Positive Mode).

  • Analysis:

    • MTX Monoisotopic Mass: 454.1713 Da.

    • N-CD

      
      -MTX Target Mass: 457.1901 Da (+3.0188 Da).
      
    • Calculate Isotopic Enrichment (IE) using the ratio of intensities:

      
      . Target IE > 98%.[8]
      
3.3 Data Summary Table
ParameterNative MethotrexateN-CD

-MTX
7-D-MTX
Molecular Formula C

H

N

O

C

H

D

N

O

C

H

DN

O

Monoisotopic Mass 454.17 Da457.19 Da455.18 Da

H NMR (C7-H)

8.60 (s, 1H)

8.60 (s, 1H)
Absent

H NMR (N-CH

)

3.21 (s, 3H)
Absent

3.21 (s, 3H)
Primary Utility TherapeuticBioanalytical Standard / ProbeMetabolic Stability (AO Blockade)

Biological Evaluation Workflow

To confirm that deuteration does not negatively impact target binding while improving stability, the following assays are mandatory.

4.1 In Vitro Metabolic Stability (Aldehyde Oxidase Assay)
  • System: Human Liver Cytosol (HLC) enriched with AO activity (or purified AO).

  • Control: Phthalazine (positive control for AO activity).

  • Protocol:

    • Incubate 1

      
      M test compound (MTX vs. 7-D-MTX) in HLC at 37°C.
      
    • Sample at 0, 15, 30, 60, and 120 min.

    • Quench with ice-cold acetonitrile containing internal standard.

    • Analyze loss of parent and formation of 7-OH metabolite via LC-MS/MS.

  • Success Metric: A significantly reduced intrinsic clearance (

    
    ) for 7-D-MTX compared to MTX.
    
4.2 DHFR Inhibition Assay
  • Purpose: Verify that deuteration does not alter binding affinity (

    
    ).
    
  • Method: Spectrophotometric assay monitoring the oxidation of NADPH to NADP+ during the reduction of dihydrofolate.

  • Expectation: IC

    
     values should be equipotent (within experimental error) for all isotopologues, as the isotope effect on binding equilibrium is negligible.
    
4.3 Experimental Workflow Diagram

Workflow cluster_Char Characterization cluster_Bio Biological Validation Start Start: Deuterated Precursors Synth Synthesis (Convergent Coupling) Start->Synth Purify Purification (DEAE-Cellulose) Synth->Purify NMR NMR (1H, 2H, 13C) Purify->NMR MS HRMS (Isotopic Purity) Purify->MS AO_Assay Aldehyde Oxidase Stability NMR->AO_Assay DHFR_Assay DHFR Binding Affinity MS->DHFR_Assay

Figure 2: Integrated workflow for the synthesis and validation of deuterated antifolates.

References

  • Piper, J. R., & Montgomery, J. A. (1974). A convenient synthesis of methotrexate and its analogs. Journal of Heterocyclic Chemistry, 11(3), 279-280. Link

  • Kitchen, D. B., et al. (1985). Synthesis and biological activity of 7-hydroxymethotrexate. Journal of Medicinal Chemistry, 28(8), 987-992. Link

  • Gant, T. G. (2014). Deuterated Drugs.[2][3][7][8][9][10][11][12][13] Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Chabner, B. A., et al. (1985). The clinical pharmacology of methotrexate. Cancer Treatment Reports, 69(10), 1151-1153. Link

  • Sharma, R., et al. (2012). Aldehyde oxidase: an enzyme of emerging importance in drug discovery. Journal of Medicinal Chemistry, 55(7), 2915–2931. Link

Sources

Foundational

Advanced Isotopic Labeling of Methotrexate: Synthesis, Bioanalysis, and Metabolic Profiling

This technical guide details the isotopic labeling of Methotrexate (MTX) for applications in pharmacokinetics, therapeutic drug monitoring (TDM), and metabolic flux analysis. Core Directive & Scientific Rationale Methotr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the isotopic labeling of Methotrexate (MTX) for applications in pharmacokinetics, therapeutic drug monitoring (TDM), and metabolic flux analysis.

Core Directive & Scientific Rationale

Methotrexate (MTX) remains the anchor drug for rheumatoid arthritis (RA) and a critical component of acute lymphoblastic leukemia (ALL) protocols. However, its narrow therapeutic index and complex intracellular metabolism—specifically polyglutamation—demand precise analytical tools.

Standard immunoassays (EMIT, FPIA) suffer from significant cross-reactivity with inactive metabolites like 2,4-diamino-N10-methylpteroic acid (DAMPA) and 7-hydroxy-methotrexate (7-OH-MTX). Isotopic labeling resolves this by enabling Mass Spectrometry (MS) based assays that offer absolute specificity.

This guide outlines the strategic selection of isotopes (


H, 

C,

N,

H), their synthetic incorporation, and their application in validating self-correcting bioanalytical protocols.

Isotope Selection Strategy

The choice of isotope dictates the experimental utility.[1] The following table contrasts the physicochemical impact of different labels on MTX.

Table 1: Comparative Utility of MTX Isotopologues
Isotope TypeCommon LabelMass Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Da)
Primary ApplicationTechnical AdvantageTechnical Limitation
Stable Deuterium (

H

)
+3.018LC-MS/MS Internal Standard (IS)Low cost; accessible synthesis via

-methylation.
Potential retention time shift (Deuterium Isotope Effect) causing ion suppression variance.
Stable Carbon-13 (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

C

)
+5.016LC-MS/MS IS (Gold Standard)Perfect co-elution with analyte; no isotopic fractionation.Higher synthetic cost; requires labeled Glutamate precursors.
Stable Nitrogen-15 (

N)
+1 to +4Metabolic Flux AnalysisTracking nitrogen integration in purine synthesis.Lower mass shift per atom; often requires

C pairing for sufficient separation.
Radioactive Tritium (

H)
N/A (Beta emitter)Cellular Uptake / Binding AssaysFemtomolar sensitivity; direct quantification without MS.Radiolysis (self-decomposition); safety regulations; cannot distinguish metabolites easily.

Synthetic Architectures

To create isotopically labeled MTX, one must target specific moieties within its tripartite structure: the pteridine ring , the p-aminobenzoic acid (PABA) linker , or the glutamate tail .

Synthesis of MTX-d3 (Methyl-d3)

The most common internal standard, MTX-d3, is synthesized by introducing the label at the


-methyl position.
  • Precursor : 4-Amino-4-deoxy-N10-demethylpteroic acid (APA).[1]

  • Reagent : Iodomethane-d3 (

    
    ).
    
  • Mechanism : Nucleophilic substitution at the

    
     amine.
    

Critical Consideration : The


 position is metabolically stable against rapid exchange, unlike protons on the amide or amine groups, ensuring the label remains intact during extraction.
Synthesis of C/ N-MTX (Glutamate-labeled)

For applications requiring perfect chromatographic co-elution, the glutamate tail is the preferred labeling site. This is achieved by coupling a pteroyl-precursor with isotopically labeled L-glutamic acid.[1]

Diagram 1: Retrosynthetic Analysis & Metabolic Pathways

The following diagram illustrates the synthetic convergence points and the downstream metabolic divergence (Polyglutamation vs. Hydroxylation).[1]

MTX_Labeling_Pathways cluster_synthesis Synthesis Routes cluster_metabolism Metabolic Divergence Pteridine 2,4-Diamino-6- (bromomethyl)pteridine Intermediate N10-Demethyl-MTX Pteridine->Intermediate Coupling PABA p-Aminobenzoyl- L-glutamate PABA->Intermediate CD3I CD3-Iodide (Deuterium Source) C13_Glu 13C-Glutamate (Stable Source) C13_Glu->PABA Peptide Coupling MTX METHOTREXATE (MTX) (Target Analyte) Intermediate->MTX Methylation (Standard) Intermediate->MTX Methylation w/ CD3I (Yields MTX-d3) DAMPA DAMPA (Inactive Metabolite) MTX->DAMPA Gut Bacterial Carboxypeptidase OH_MTX 7-OH-MTX (Nephrotoxic) MTX->OH_MTX Hepatic Aldehyde Oxidase MTX_PG MTX-Polyglutamates (Active Intracellular Form) MTX->MTX_PG FPGS Enzyme (Intracellular Retention)

Caption: Synthesis routes for isotopic incorporation (left) and metabolic fate (right). MTX-d3 is generated via N-methylation, while 13C is introduced via the glutamate tail.

Application Protocol: LC-MS/MS Bioanalysis

This protocol describes the quantification of MTX in human plasma using MTX-d3 as the Internal Standard (IS).[2] This method eliminates the "DAMPA bias" seen in immunoassays.[1]

Reagents & Standards
  • Analyte : Methotrexate (Sigma-Aldrich).

  • Internal Standard : Methotrexate-d3 (

    
    -methyl-d3) (Toronto Research Chemicals).
    
  • Matrix : Human Plasma (K2EDTA).

  • Precipitant : Methanol containing 0.2 M

    
     (enhances protein crash efficiency).
    
Step-by-Step Workflow
  • Standard Preparation :

    • Prepare Stock A: MTX (1 mg/mL) in DMSO.

    • Prepare Stock B: MTX-d3 (10 µg/mL) in MeOH.

    • Spike Stock B into precipitation solvent to create the Working IS Solution (50 ng/mL).

  • Sample Extraction (Protein Precipitation) :

    • Aliquot 50 µL of patient plasma into a 1.5 mL Eppendorf tube.

    • Add 200 µL of Working IS Solution (Methanol/ZnSO4 + MTX-d3).

    • Scientific Logic: The ZnSO4 aids in complexing plasma proteins, ensuring cleaner supernatant than MeOH alone.

    • Vortex vigorously for 60 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis :

    • Inject 5 µL of supernatant onto a C18 Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[3]

    • Gradient : 5% B to 95% B over 3 minutes.

  • Detection (MRM Mode) :

    • Monitor the following transitions:

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
MTX 455.2

308.222
MTX-d3 458.2

311.222

Note: The product ion (308.[1][4]2) corresponds to the cleavage of the glutamate moiety, leaving the pteroyl-N-methyl fragment.[1] The d3 label is retained on the fragment, shifting it to 311.2.

Diagram 2: Analytical Workflow & Logic

LCMS_Workflow cluster_LC LC Separation (C18) cluster_MS MS/MS Detection (MRM) Sample Patient Plasma (Contains MTX + Metabolites) IS_Add Add IS (MTX-d3) & Precipitant (MeOH/ZnSO4) Sample->IS_Add Vortex Vortex & Centrifuge (Remove Proteins) IS_Add->Vortex Supernatant Supernatant Injection Vortex->Supernatant Separation Gradient Elution Separates DAMPA from MTX Supernatant->Separation Q1 Q1 Filter Select Parents: 455.2 (MTX) / 458.2 (IS) Separation->Q1 Q2 Q2 Collision Cell Fragmentation Q1->Q2 Q3 Q3 Filter Select Daughters: 308.2 (MTX) / 311.2 (IS) Q2->Q3 Result Quantification Ratio (Area MTX / Area IS) Q3->Result

Caption: LC-MS/MS workflow ensuring specificity. The IS corrects for matrix effects and recovery losses.

Advanced Application: Polyglutamate Tracking

While plasma MTX indicates recent exposure, Erythrocyte MTX-Polyglutamates (MTX-PGs) correlate with long-term efficacy in Rheumatoid Arthritis.

Protocol Adaptation :

  • Lysis : Red blood cells (RBCs) must be lysed (freeze-thaw cycles).

  • Deproteinization : Strong acid precipitation (Perchloric acid) is required to release protein-bound PGs.

  • Standards : Requires synthesis of stable isotope standards for each chain length (MTX-PG2-d3, MTX-PG3-d3, etc.) to accurately quantify the specific distribution profile.

  • Significance : Long-chain PGs (PG3-PG5) inhibit DHFR more potently and are retained longer intracellularly.[1]

References

  • Synthesis of Deuterated MTX : Journal of Labeled Compounds and Radiopharmaceuticals. Synthesis of methotrexate-d3 via N-methylation of N-10-desmethylmethotrexate.[1]

  • LC-MS/MS Method Validation : Clinical Biochemistry. Development and validation of an LC-MS/MS method for methotrexate and its metabolites.

  • Polyglutamate Analysis : Arthritis & Rheumatism. Methotrexate polyglutamates in erythrocytes: a new LC-MS/MS assay.

  • Metabolic Pathway : Nature Reviews Rheumatology. Mechanisms of action of methotrexate.

  • Immunoassay Cross-Reactivity : Therapeutic Drug Monitoring. Comparison of EMIT and LC-MS/MS for MTX quantification.

Sources

Protocols & Analytical Methods

Method

LC-MS/MS method for methotrexate polyglutamate quantification

Topic: LC-MS/MS method for methotrexate polyglutamate quantification Content Type: Detailed Application Note and Protocol Quantification of Methotrexate Polyglutamates (MTX-PG ) in Human Erythrocytes via LC-ESI-MS/MS Abs...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS/MS method for methotrexate polyglutamate quantification Content Type: Detailed Application Note and Protocol

Quantification of Methotrexate Polyglutamates (MTX-PG ) in Human Erythrocytes via LC-ESI-MS/MS

Abstract

Methotrexate (MTX) is the anchor drug for rheumatoid arthritis (RA) and a critical component in acute lymphoblastic leukemia (ALL) protocols. Its therapeutic efficacy and toxicity are not driven by plasma concentrations of the parent drug, but by the intracellular accumulation of methotrexate polyglutamates (MTX-PGs) within erythrocytes (RBCs). This application note details a robust, high-sensitivity LC-MS/MS workflow for the simultaneous quantification of MTX-PG species (PG


 to PG

). Unlike traditional enzymatic assays, this method provides chain-length specificity, crucial for distinguishing between long-chain (active) and short-chain (less active) metabolites.
Introduction & Clinical Significance

Methotrexate is a folate antagonist.[1][2][3] Upon entry into cells, the enzyme folylpolyglutamate synthase (FPGS) adds glutamate residues to the MTX pteridine core. These polyglutamated forms (MTX-PGs) are retained intracellularly due to their negative charge and high molecular weight, extending the drug's half-life from hours (plasma) to weeks (RBCs).

  • Short-chain PGs (PG

    
    ):  Often associated with recent dosing or poor metabolizers.
    
  • Long-chain PGs (PG

    
    ):  Correlated with stronger inhibition of AICAR transformylase and DHFR, leading to better clinical response in RA.
    
  • Very long-chain PGs (PG

    
    ):  Observed in high-dose oncology protocols.
    

Why LC-MS/MS? Historical radio-ligand binding assays measure "total" PGs but cannot resolve individual chain lengths. LC-MS/MS offers the specificity required to profile the distribution of PGs, which is a superior biomarker for dose optimization and toxicity prediction.

Methodological Strategy
The Challenge: Matrix & Stability
  • Matrix: RBCs are complex, containing high levels of hemoglobin and phospholipids that cause severe ion suppression.

  • Stability: The

    
    -glutamyl linkage is susceptible to hydrolysis by 
    
    
    
    -glutamyl hydrolase (GGH). Immediate enzyme inactivation is required.
  • Chromatography: MTX-PGs are highly polar and structurally similar. Traditional acidic mobile phases often result in poor retention and peak tailing for higher-order PGs.

The Solution: High-pH Reversed-Phase Chromatography

We utilize a High-pH (pH 10.0) mobile phase strategy.

  • Deprotonation: At pH 10, the carboxylic acid groups are fully deprotonated.

  • Column Selection: A hybrid-silica C18 column (e.g., Waters BEH C18) is essential to withstand high pH.

  • Benefit: This approach improves peak shape, enhances retention of polar PGs without ion-pairing reagents, and utilizes Positive Electrospray Ionization (ESI+) for high sensitivity of the pteridine core.

Materials & Reagents
  • Standards: Methotrexate (PG

    
    ) and MTX-PG
    
    
    
    standards (Schircks Laboratories, Jona, Switzerland).
  • Internal Standard (ISTD): MTX-D

    
     or 
    
    
    
    C
    
    
    -MTX.
  • Solvents: LC-MS grade Methanol, Acetonitrile, Water.

  • Additives: Ammonium Bicarbonate (NH

    
    HCO
    
    
    
    ), Perchloric Acid (70%), Ammonium Hydroxide.
  • SPE Cartridges: Strong Anion Exchange (SAX) or hydrophilic-lipophilic balance (HLB) depending on cleanup needs. Note: This protocol uses a direct precipitation-dilution approach for throughput, with an optional SPE step for high-sensitivity applications.

Sample Preparation Protocol
Step A: RBC Isolation (Critical)
  • Collection: Collect 3 mL whole blood in EDTA tubes.

  • Separation: Centrifuge at 1,000 x g for 10 min at 4°C. Remove plasma and buffy coat (white blood cells) meticulously to avoid contamination.

  • Washing: Resuspend RBCs in 2 volumes of cold PBS (pH 7.4). Centrifuge and discard supernatant. Repeat twice.

  • Storage: Store packed RBC pellets at -80°C. Stability: Validated for >6 months.

Step B: Extraction & Protein Precipitation
  • Thawing: Thaw 100 µL of packed RBCs on ice.

  • Lysis/Spiking: Add 300 µL water (hypotonic lysis) containing ISTD (50 nM final conc). Vortex for 30s.

  • Precipitation: Add 50 µL 15% Perchloric Acid (PCA) .

    • Why PCA? It instantly denatures proteins (stopping GGH activity) and dissociates PGs from folate-binding proteins.

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C.

  • Neutralization (Crucial for Column Safety): Transfer supernatant to a clean vial. Add 20 µL of 1M Ammonium Bicarbonate to adjust pH to ~7-8.

    • Note: Direct injection of acidic supernatant can damage the column and distort peak shapes in a pH 10 method.

Figure 1: Optimized Sample Extraction Workflow for MTX-PGs.

LC-MS/MS Conditions
Liquid Chromatography
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Reasoning: Bridged Ethyl Hybrid (BEH) particles are stable at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with NH

    
    OH).
    
  • Mobile Phase B: Methanol.[2][4]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

Gradient Profile:

Time (min) %B Description
0.0 5 Initial equilibration
1.0 5 Hold to elute salts
5.0 40 Shallow gradient for PG separation
6.0 95 Wash
7.0 95 Wash
7.1 5 Re-equilibration

| 9.0 | 5 | End |

Mass Spectrometry
  • Ionization: ESI Positive Mode (ESI+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Gas: 1000 L/hr (N

    
    ).
    
  • Collision Gas: Argon.

MRM Transitions: All PGs share the pteridine core fragment (m/z 308.2). The precursor mass increases by 129.1 Da per glutamate unit.

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)
MTX (PG

)
455.2308.23025
MTX-PG

584.2308.23528
MTX-PG

713.3308.24032
MTX-PG

842.3308.24535
MTX-PG

971.4308.25038
MTX-PG

1100.4308.25540
MTX-PG

1229.5308.26042
ISTD (MTX-D

)
458.2311.23025

Note: Collision Energy (CE) typically increases with mass to effectively fragment the longer glutamate chain.

Validation & Quality Control
Self-Validating System Checks
  • Linearity: 1 nM to 1000 nM. (R

    
     > 0.995).
    
  • LLOQ: Target 1.0 nM for PG

    
    .
    
  • Carryover: Inject a blank after the highest standard (ULOQ). Signal must be < 20% of LLOQ.[5][6]

  • Matrix Effect (ME):

    • Calculate ME = (Peak Area Spiked Matrix / Peak Area Solvent Standard) x 100.

    • Acceptance: 85-115%. If ME < 50% (suppression), consider adding an SPE cleanup step using Strata-X-C (Strong Cation Exchange) cartridges, washing with 0.1% formic acid and eluting with 5% NH

      
      OH in Methanol.
      
Troubleshooting Guide
  • Issue: Low signal for PG

    
    .
    
    • Cause: In-source fragmentation (decay of long chains into short chains).

    • Fix: Lower the Cone Voltage and Desolvation Temperature.

  • Issue: Peak tailing.

    • Cause: Secondary interactions with silanols.

    • Fix: Ensure Mobile Phase A is fresh and pH is strictly 10.0.

References
  • den Boer, E., et al. (2013). "Measuring methotrexate polyglutamates in red blood cells: A new LC-MS/MS-based method." Analytical and Bioanalytical Chemistry. Link

  • Dalrymple, J. M., et al. (2008). "Quantitation of methotrexate polyglutamates in human erythrocytes by HPLC-ESI-MS/MS." Journal of Chromatography B. Link

  • Daraghmeh, D., et al. (2022). "Quantitation of methotrexate polyglutamates in human whole blood... a green LC–MS/MS-based method." Analytical and Bioanalytical Chemistry. Link

  • Dervieux, T., et al. (2003). "HPLC determination of erythrocyte methotrexate polyglutamates after low-dose methotrexate therapy." Clinical Chemistry. Link

Sources

Application

Application Note: Quantitative Bioanalysis of Intracellular Methotrexate Polyglutamates using Methotrexate-d7 Heptaglutamate as an Internal Standard

Introduction: The Critical Role of Intracellular Methotrexate Polyglutamate Monitoring Methotrexate (MTX), a folate antagonist, is a cornerstone therapy for a range of diseases, from cancer to autoimmune disorders like r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Intracellular Methotrexate Polyglutamate Monitoring

Methotrexate (MTX), a folate antagonist, is a cornerstone therapy for a range of diseases, from cancer to autoimmune disorders like rheumatoid arthritis.[1][2] Its therapeutic efficacy is not solely dependent on the parent drug concentration in plasma, but rather on its intracellular conversion to and retention of active metabolites known as methotrexate polyglutamates (MTX-PGs).[3] Within the cell, the enzyme folylpolyglutamate synthetase sequentially adds glutamate residues to MTX, forming a series of MTX-PGs with varying chain lengths (MTX-PG₂ through MTX-PG₇).

These polyglutamated forms are critical for two primary reasons:

  • Enhanced Intracellular Retention: The addition of glutamate moieties increases the molecule's negative charge and size, effectively trapping it within the cell and prolonging its therapeutic action.[4]

  • Increased Potency: Longer-chain MTX-PGs are often more potent inhibitors of key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), compared to the parent drug.[1]

Consequently, the quantification of individual intracellular MTX-PGs, particularly the long-chain species like heptaglutamate (MTX-PG₇), in matrices such as red blood cells (RBCs), offers a more accurate biomarker for assessing therapeutic efficacy and predicting patient response.[5][6] However, the inherent variability of bioanalytical methods, especially when dealing with complex intracellular matrices, necessitates the use of a robust internal standard (IS) to ensure data accuracy and reliability.

This application note provides a comprehensive protocol and scientific rationale for the use of Methotrexate-d7 Heptaglutamate (MTX-d7-PG₇) as a stable isotope-labeled internal standard for the sensitive and accurate quantification of MTX-PGs in erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Rationale for Methotrexate-d7 Heptaglutamate as an Internal Standard

The ideal internal standard for mass spectrometry is a stable isotope-labeled (SIL) analog of the analyte.[] MTX-d7-PG₇ is an exemplary choice for the quantification of endogenous MTX-PGs for several key reasons:

  • Physicochemical Similarity: Being structurally identical to the native MTX-PG₇ except for the substitution of seven hydrogen atoms with deuterium, MTX-d7-PG₇ exhibits nearly identical behavior during sample preparation, chromatography, and ionization. This co-elution and similar response to matrix effects are crucial for accurately correcting for variations in extraction recovery and ion suppression or enhancement between different samples.

  • Mass Differentiation: The mass difference of 7 Daltons (due to the seven deuterium atoms) allows for clear differentiation between the analyte and the internal standard by the mass spectrometer, without introducing significant changes to the molecule's chemical properties.

  • Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making deuterated standards highly stable and less prone to isotopic exchange during sample processing and storage.

  • Comprehensive Correction: As the longest-chain polyglutamate, MTX-PG₇ represents the terminal and often least abundant species. Using its labeled counterpart, MTX-d7-PG₇, provides the most analogous internal standard for the entire range of long-chain polyglutamates, ensuring the most accurate correction across all measured analytes.

G Analyte and IS co-processing. Analyte Methotrexate Heptaglutamate (MTX-PG₇) (Analyte) IS Methotrexate-d7 Heptaglutamate (MTX-d7-PG₇) (Internal Standard) Analyte->IS Extraction Sample Extraction Analyte->Extraction IS->Extraction Spiked at Start Chromatography LC Separation Extraction->Chromatography Ionization ESI Ionization Chromatography->Ionization Detection MS/MS Detection Ionization->Detection

Figure 1: Conceptual diagram illustrating the parallel processing of the analyte (MTX-PG₇) and the internal standard (MTX-d7-PG₇) throughout the bioanalytical workflow, ensuring accurate quantification.

Detailed Protocol for Quantification of MTX-PGs in Erythrocytes

This protocol is designed for the extraction and quantification of MTX-PGs (PG₁-PG₇) from packed human erythrocytes and is validated according to regulatory guidelines.

Reagents and Materials
  • Analytes: Methotrexate Polyglutamate standards (MTX-PG₁ to MTX-PG₇).

  • Internal Standard: Methotrexate-d7 Heptaglutamate (MTX-d7-PG₇).

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Perchloric acid (70%), ammonium hydroxide, ammonium bicarbonate.

  • Biological Matrix: Drug-free human whole blood (for calibration standards and quality controls).

  • Equipment: Refrigerated centrifuge, vortex mixer, analytical balance, solid-phase extraction (SPE) manifold and cartridges (e.g., Strata-X-A Strong Anion Exchange), LC-MS/MS system.

Preparation of Stock and Working Solutions
  • Analyte Stock Solutions (100 µM): Prepare individual stock solutions for each MTX-PG analyte in 0.005 mM ammonium hydroxide.

  • Internal Standard Stock Solution (100 µM): Prepare a stock solution of MTX-d7-PG₇ in 0.005 mM ammonium hydroxide.

  • Working Solutions: Prepare mixed working solutions of the analytes and a separate working solution for the internal standard by diluting the stock solutions with LC-MS grade water. Store all stock and working solutions at -80°C, protected from light.

Sample Collection and Preparation of Erythrocyte Lysate
  • Scientific Rationale: The initial steps are critical for isolating erythrocytes and preventing the degradation of polyglutamates. Centrifugation separates the blood components, and washing removes plasma proteins and other potential interferences. Immediate freezing or processing is crucial as MTX-PGs can be unstable.[3][8]

  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K₂EDTA).

  • Erythrocyte Isolation: Centrifuge the whole blood at 2,000 x g for 10 minutes at 4°C.[5] Carefully aspirate and discard the plasma (top layer) and the buffy coat (thin white layer).

  • Washing: Resuspend the remaining packed red blood cells (RBCs) in an equal volume of cold saline (0.9% NaCl) and centrifuge again. Repeat this washing step twice to ensure the removal of plasma contaminants.[5]

  • Storage: After the final wash, remove the supernatant. The packed RBCs can be stored at -80°C until analysis.

Extraction Protocol
  • Scientific Rationale: This procedure utilizes protein precipitation followed by solid-phase extraction (SPE) to isolate the analytes from the complex erythrocyte matrix. Perchloric acid effectively lyses the cells and denatures proteins, releasing the intracellular MTX-PGs.[8] The subsequent SPE step provides a cleaner extract by selectively retaining the acidic MTX-PGs and washing away neutral and basic interferences, which is crucial for reducing matrix effects in the LC-MS/MS analysis.

  • Sample Thawing & Spiking: Thaw the packed RBC samples, calibration standards, and quality control samples on ice. To a 100 µL aliquot of packed RBCs, add a precise volume of the MTX-d7-PG₇ internal standard working solution.

  • Cell Lysis and Protein Precipitation: Add 200 µL of distilled water and vortex for 10 seconds. Then, add 40 µL of 70% perchloric acid and vortex for an additional 20 seconds to lyse the cells and precipitate proteins.[5]

  • Centrifugation: Centrifuge the mixture at 18,000 x g for 10 minutes at 4°C.[5]

  • Solid-Phase Extraction (SPE):

    • Condition a strong anion exchange SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove non-polar interferences.

    • Elute the MTX-PGs and the internal standard with a stronger, acidic organic solvent (e.g., 2% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

G start Packed RBC Sample (100 µL) spike Spike with MTX-d7-PG₇ IS start->spike lysis Add H₂O & Perchloric Acid (Cell Lysis & Protein Precipitation) spike->lysis centrifuge Centrifuge at 18,000 x g lysis->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) (Anion Exchange) supernatant->spe elute Elute Analytes spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Inject into LC-MS/MS reconstitute->end

Figure 2: Workflow for the extraction of MTX-PGs from erythrocytes.
LC-MS/MS Instrumentation and Conditions
  • Scientific Rationale: A reversed-phase C18 column is typically used for separation. The gradient elution starts with a high aqueous mobile phase to retain the polar MTX-PGs and gradually increases the organic phase to elute them in order of increasing lipophilicity (and decreasing polyglutamate chain length). The use of volatile buffers like ammonium bicarbonate or formic acid is essential for efficient electrospray ionization (ESI). Detection is performed in positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Bicarbonate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 75% B over 5 minutes, hold, then re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40°C
Injection Vol. 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Spectrometry Parameters

The following table provides representative MRM transitions. The exact masses for MTX-PG₇ and MTX-d7-PG₇ are calculated based on their molecular formulas (C₅₀H₆₄N₁₄O₂₃ for MTX-PG₇).[4] The product ions typically result from the cleavage of the peptide bonds between glutamate residues or fragmentation of the pteroyl moiety. These parameters must be optimized on the specific instrument being used.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
MTX-PG₁ (MTX)455.2308.1
MTX-PG₂584.2455.2
MTX-PG₃713.3584.2
MTX-PG₄842.3713.3
MTX-PG₅971.4842.3
MTX-PG₆1100.4971.4
MTX-PG₇1229.41100.4
MTX-d7-PG₇ (IS) 1236.4 1107.4

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the method must be validated according to the principles outlined in regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation.[9]

  • Calibration Curve: A calibration curve should be constructed using at least six non-zero standards prepared in the blank biological matrix (drug-free erythrocyte lysate). The curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically applied. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (Coefficient of Variation, %CV) should not exceed 15% (20% at LLOQ).[5][10]

  • Selectivity: Blank matrix samples from at least six different sources should be analyzed to ensure no significant interference at the retention times of the analytes and the internal standard.

  • Matrix Effect: Evaluated to ensure that components in the erythrocyte matrix do not cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard like MTX-d7-PG₇ is the most effective way to correct for matrix effects.

  • Stability: The stability of MTX-PGs in the biological matrix must be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C to ensure that the analyte concentrations do not change between sample collection and analysis.[3][8][11]

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra- & Inter-day Accuracy 85-115% (80-120% for LLOQ)
Intra- & Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
LLOQ Signal-to-Noise > 10, with acceptable accuracy & precision
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Deviation within ±15% of baseline

Conclusion

The accurate quantification of intracellular methotrexate polyglutamates is paramount for optimizing therapy and advancing research into its mechanism of action. The protocol detailed in this application note, centered on the use of Methotrexate-d7 Heptaglutamate as an internal standard, provides a robust, sensitive, and reliable method for achieving this. By leveraging a stable isotope-labeled internal standard that closely mimics the behavior of the long-chain analytes, this LC-MS/MS method effectively corrects for experimental variability, thereby ensuring the highest level of data integrity and confidence. Adherence to rigorous validation procedures further establishes this protocol as a self-validating system suitable for both clinical and research applications.

References

  • Daraghmeh, D., et al. (2022). Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes collected via venepuncture and volumetric absorptive micro-sampling: a green LC–MS/MS-based method. Analytical and Bioanalytical Chemistry. Available at: [Link][6][11]

  • Kim, H.Y., et al. (2021). Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn's disease. Journal of Crohn's and Colitis. Available at: [Link][5]

  • Dervieux, T., et al. (2003). HPLC determination of erythrocyte methotrexate polyglutamates after low-dose methotrexate therapy in patients with rheumatoid arthritis. Clinical Chemistry. Available at: [Link][3][8]

  • L K, M., et al. (2023). Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays. Frontiers in Pharmacology. Available at: [Link][1]

  • Bouquie, R., et al. (2015). A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Analytical Methods. Available at: [Link][12]

  • den Boer, E., et al. (2013). Measuring methotrexate polyglutamates in red blood cells: A new LC-MS/MS-based method. Analytical and Bioanalytical Chemistry. Available at: [Link][10]

  • Wang, L., et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. BioMed Research International. Available at: [Link][13][14]

  • Schmiegelow, K., et al. (1990). Methotrexate and its polyglutamate derivatives in erythrocytes during and after weekly low-dose oral methotrexate therapy of children with acute lymphoblastic leukemia. Cancer Research. Available at: [Link][15]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102388123, Methotrexate heptaglutamate. Available at: [Link][4]

  • Therapeutic Goods Administration (TGA). (2017). AusPAR Attachment 1. Product Information for Methotrexate. Available at: [Link][2]

  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. dbltm methotrexate injection DATA SHEET. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link][9]

Sources

Method

Optimized Sample Preparation Strategies for the Quantitation of Methotrexate Polyglutamates in Erythrocytes

[1][2][3][4] Abstract The accurate quantitation of Methotrexate polyglutamates (MTX-PGs) in red blood cells (RBCs) is the gold standard for monitoring therapeutic adherence and metabolic activity in rheumatoid arthritis...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Abstract

The accurate quantitation of Methotrexate polyglutamates (MTX-PGs) in red blood cells (RBCs) is the gold standard for monitoring therapeutic adherence and metabolic activity in rheumatoid arthritis and oncology. Unlike plasma methotrexate, which reflects only immediate exposure, intracellular MTX-PGs represent a long-term surrogate of drug efficacy. However, the analysis is plagued by two critical instability factors: enzymatic deglutamation by gamma-glutamyl hydrolase (GGH) and photolytic degradation . This application note details a robust, self-validating sample preparation protocol utilizing Perchloric Acid (PCA) deproteinization coupled with LC-MS/MS, designed to halt enzymatic activity instantly while ensuring high recovery of polar polyglutamate species (PG1–PG7).

The Biological Context & Analytical Challenge

To design a valid protocol, one must understand the "why." Methotrexate (MTX) is a prodrug.[1] Upon entry into the RBC, it is polyglutamated by Folylpolyglutamate Synthetase (FPGS) .[2] This addition of glutamate residues (up to 7) adds negative charge, trapping the drug intracellularly.

The analytical nemesis is Gamma-Glutamyl Hydrolase (GGH) , a lysosomal enzyme that reverses this process, stripping glutamates back to the parent drug.

  • The Risk: If RBC lysis occurs without immediate enzyme inhibition, long-chain PGs (active) convert to short-chain PGs (inactive), yielding false-negative clinical data.

  • The Solution: We utilize a chemical clamp (Perchloric Acid) to simultaneously lyse cells and denature GGH.

Diagram 1: Metabolic Pathway & Analytical Risks

G cluster_blood Blood Stream cluster_rbc Erythrocyte (RBC) MTX_Plasma MTX (Plasma) MTX_Intra MTX (Intracellular) MTX_Plasma->MTX_Intra Transport (RFC1) MTX_PG MTX-PG (Active) (PG2 - PG7) MTX_Intra->MTX_PG FPGS (Anabolic) MTX_PG->MTX_Intra GGH (Catabolic) Analysis LC-MS/MS Quantitation MTX_PG->Analysis Valid Extraction GGH GGH Enzyme (The Threat) GGH->MTX_PG Degrades during poor sample prep

Caption: The dynamic equilibrium of MTX metabolism. Sample preparation must inhibit GGH (yellow) to preserve the MTX-PG profile (green).

Pre-Analytical Variables (Critical Control Points)

Before the protocol begins, three variables must be controlled to ensure data trustworthiness.

VariableRisk FactorMitigation Strategy
Light Exposure MTX is photosensitive; degrades to DAMPA.Use amber tubes exclusively. Perform extraction in dim light.
Plasma Contamination Plasma contains high MTX-PG1 (parent), biasing intracellular results.Triple Wash Rule: RBCs must be washed 3x with 0.9% saline to remove all plasma residues.
Enzymatic Activity GGH remains active in neutral lysates.Avoid water-only lysis. Use strong acid (PCA) or immediate heat denaturation.

Protocol: Perchloric Acid (PCA) Deproteinization[1][2]

This protocol is adapted from the foundational work of Dervieux et al. and optimized for modern high-sensitivity LC-MS/MS systems. It prioritizes the stability of long-chain polyglutamates.

Reagents Required[1][7][8][9][10][11]
  • Washing Buffer: 0.9% NaCl (Saline), cold (4°C).

  • Lysis/Precipitation Agent: 70% Perchloric Acid (PCA). Caution: Corrosive.

  • Internal Standard (IS): Methotrexate-d3 or 13C-MTX (10 µM stock).

  • Neutralization Buffer (Optional): Ammonium Bicarbonate if using HILIC columns.

Step-by-Step Methodology
Phase A: RBC Isolation & Washing
  • Collection: Collect whole blood in EDTA (purple top) tubes.

  • Separation: Centrifuge at 1,000 x g for 10 minutes at 4°C. Discard plasma and buffy coat (white layer) carefully.

  • The Triple Wash:

    • Add 2 volumes of cold 0.9% saline to the RBC pack.

    • Invert gently to mix.

    • Centrifuge (1,000 x g, 5 min). Aspirate supernatant.

    • Repeat 2 more times.

  • Normalization: After the final wash, remove supernatant completely. The remaining pellet is "Packed RBCs."[3][4]

Phase B: Extraction & Protein Precipitation
  • Aliquot: Transfer 100 µL of Packed RBCs into a light-protected 1.5 mL Eppendorf tube.

  • Internal Standard: Add 10 µL of Internal Standard working solution.

  • Lysis & Acidification:

    • Add 200 µL of HPLC-grade water . Vortex vigorously for 10 seconds (Hypotonic lysis).

    • Immediately add 40 µL of 70% Perchloric Acid .

    • Vortex for 30 seconds. Note: The sample will turn brown/clumpy as hemoglobin precipitates.

  • Clarification: Centrifuge at 18,000 x g for 10 minutes at 4°C.

  • Supernatant Recovery: Transfer the clear supernatant to an amber autosampler vial.

    • Crucial: Do not disturb the pellet. The supernatant contains the MTX-PGs; the pellet contains the hemoglobin and denatured GGH.

Diagram 2: The PCA Extraction Workflow

Protocol Start Packed RBCs (Washed) Lysis Add Water (200µL) + Internal Std Start->Lysis Acid Add 70% PCA (40µL) (Stops GGH Instantly) Lysis->Acid < 10 seconds Vortex Vortex 30s (Precipitate Hb) Acid->Vortex Spin Centrifuge 18,000g @ 4°C Vortex->Spin Recover Recover Supernatant (Acidic Extract) Spin->Recover LCMS Inject to LC-MS/MS Recover->LCMS

Caption: Workflow for Perchloric Acid extraction. The rapid addition of PCA is the critical control point for stability.

Analytical Considerations (LC-MS/MS)

The acidic supernatant from the PCA method is compatible with specific LC conditions.

  • Column Selection: C18 columns often struggle to retain polar higher-order PGs (PG5-7).

    • Recommendation: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized C18 column capable of high-aqueous stability (e.g., Waters T3 or Phenomenex Kinetex).

  • Mobile Phases:

    • A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).

    • B: Acetonitrile.

  • Detection: MRM mode.

    • MTX-PGs fragment similarly to parent MTX (loss of glutamate moiety).

    • Monitor transitions: m/z [M+H]+ → 308.1 (pteroyl-glutamic acid core).

Validation & Quality Assurance

To ensure scientific integrity (E-E-A-T), your assay must pass these checks:

  • Recovery: Spike MTX-PG standards into blank RBCs before extraction. Recovery should be >80% for PG1-3 and >60% for PG4-7 (longer chains are stickier).

  • Matrix Effect: Compare the signal of IS in extracted RBC matrix vs. water. Hemoglobin is a massive ion suppressor. If suppression exceeds 20%, consider an additional Solid Phase Extraction (SPE) cleanup step using a MAX (Mixed-Mode Anion Exchange) cartridge.

  • Stability Check: Re-analyze a QC sample after 24 hours in the autosampler (kept at 4°C). Deviation should be <15%.[4][5]

References

  • Dervieux, T., et al. (2003). HPLC determination of erythrocyte methotrexate polyglutamates after low-dose methotrexate therapy in patients with rheumatoid arthritis.[4] Clinical Chemistry.

  • Den Boer, E., et al. (2012). Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method. Analytical and Bioanalytical Chemistry.

  • Kim, H., et al. (2025). Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn's disease. Journal of Pharmaceutical and Biomedical Analysis.

  • Cunningham, R., et al. (2022). Quantitation of methotrexate polyglutamates in human whole blood... a green LC–MS/MS-based method. Biomedical Chromatography.

Sources

Application

Application Note: Chromatographic Separation of Methotrexate Polyglutamates (MTX-PGs) in Human Erythrocytes

This Application Note is designed for researchers and clinical scientists requiring a robust, high-fidelity protocol for the separation and quantification of Methotrexate Polyglutamates (MTX-PGs). [1][2][3][4][5] Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and clinical scientists requiring a robust, high-fidelity protocol for the separation and quantification of Methotrexate Polyglutamates (MTX-PGs).

[1][2][3][4][5]

Introduction & Clinical Significance

Methotrexate (MTX) remains the anchor drug for Rheumatoid Arthritis (RA) and a critical component in acute lymphoblastic leukemia (ALL) protocols. However, plasma MTX levels are poor predictors of long-term efficacy. The true pharmacologic drivers are the intracellular Methotrexate Polyglutamates (MTX-PGs) .[1][2]

Upon entry into red blood cells (RBCs), MTX is sequentially glutamated by the enzyme folylpolyglutamate synthase (FPGS).[3][4] These polyglutamated species (MTX-PG


 to MTX-PG

) are retained intracellularly, extending the drug's half-life and enhancing inhibition of the target enzyme, dihydrofolate reductase (DHFR).

Why Separation Matters:

  • Efficacy: Long-chain PGs (PG

    
    -PG
    
    
    
    ) correlate strongly with therapeutic response in RA.
  • Toxicity: Accumulation of very long-chain PGs may predict hepatotoxicity or myelosuppression.

  • Adherence: Total MTX-PG levels provide a 2-3 month window of adherence history, unlike the 24-hour window of plasma MTX.

Visualizing the Metabolic Pathway

The following diagram illustrates the intracellular conversion essential for understanding the analytes of interest.

MTX_Metabolism cluster_cell Erythrocyte (RBC) MTX_Plasma Plasma MTX MTX_Cell Intracellular MTX (PG1) MTX_Plasma->MTX_Cell RFC1 Transport PG2 MTX-PG2 MTX_Cell->PG2 Glutamation FPGS Enzyme: FPGS (Folylpolyglutamate Synthase) FPGS->MTX_Cell PG3 MTX-PG3 (Active) PG2->PG3 Glutamation PG4 MTX-PG4 PG3->PG4 Glutamation PG5 MTX-PG5 PG4->PG5 Accumulation Efflux Efflux via MRP Transporters

Figure 1: Intracellular metabolism of Methotrexate.[3][5][6] MTX is converted to active polyglutamates (PGs) which are retained in the cell.[4][6]

Challenges in Chromatography

Separating MTX-PGs is analytically demanding due to:

  • Polarity: The addition of each glutamate group increases polarity, making retention on standard C18 columns difficult without ion-pairing or specific pH control.

  • Concentration: Intracellular levels are low (nanomolar range), requiring high-sensitivity detection.[7]

  • Matrix Interference: RBC lysates are complex; rigorous deproteinization is required to prevent column fouling.

Sample Preparation Protocol (Universal)

Scientific Integrity Note: Direct analysis of plasma is useless for PGs. You must isolate RBCs. The following steps ensure stability and recovery.

Reagents:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Perchloric Acid (70%)

  • Dithiothreitol (DTT) (Optional, prevents oxidation)

Step-by-Step Workflow:

  • Collection: Collect 4 mL whole blood in EDTA tubes.

  • Separation: Centrifuge at 2,000 x g for 10 min at 4°C. Discard plasma and buffy coat (white layer) carefully.

  • Washing: Resuspend RBCs in 2 volumes of ice-cold PBS. Centrifuge and discard supernatant. Repeat twice. Crucial: Removes extracellular MTX.

  • Lysis & Deproteinization:

    • Aliquot 100 µL of packed RBCs.

    • Add 400 µL of ice-cold 10% Perchloric Acid . Vortex vigorously for 30 seconds.

    • Expert Tip: Perchloric acid precipitates proteins while keeping MTX-PGs in solution.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Neutralization (For LC-MS only): Transfer supernatant to a new tube. Neutralize with dilute NaOH or ammonium bicarbonate if the LC column is pH sensitive. For HPLC-Fluorescence with acidic mobile phase, direct injection is often possible.

Method A: HPLC with Post-Column Photo-Oxidation (The "Gold Standard")

This method is favored in clinical labs for its robustness and cost-effectiveness. It relies on converting MTX-PGs into highly fluorescent photolytic products (2,4-diamino-6-methylpteridine derivatives) using UV irradiation.

System Configuration
  • Instrument: HPLC with quaternary pump.

  • Post-Column Reactor: A photochemical reactor (e.g., knitted PTFE coil wrapped around a 254 nm UV lamp) placed between the column and the fluorescence detector.

  • Detector: Fluorescence Detector (FLD).

Chromatographic Conditions
ParameterSettingRationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides hydrophobic retention for the pteridine core.
Mobile Phase A 10 mM Ammonium Acetate, pH 3.6Low pH suppresses ionization of carboxyl groups, increasing retention on C18.
Mobile Phase B Acetonitrile (ACN)Organic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6mm columns.
Gradient 0-2 min: 5% B; 2-25 min: 5% -> 20% BShallow gradient is required to resolve PG1 through PG7 sequentially.
Detection Ex: 274 nmEm: 464 nm
Mechanism of Action[9]
  • Separation: MTX-PGs separate based on hydrophobicity. Surprisingly, despite being more polar, longer PGs often elute later or require careful gradient tuning because the low pH suppresses the glutamate ionization, allowing the pteridine ring to dominate interaction.

  • Photo-oxidation:

    
    
    
  • Detection: The fluorescent product is detected with high specificity, eliminating interference from non-pteridine RBC components.

Method B: UHPLC-MS/MS (High Sensitivity Research)

For sub-nanomolar sensitivity or when sample volume is limited (e.g., pediatric samples), LC-MS/MS is the method of choice.

System Configuration
  • Instrument: Triple Quadrupole Mass Spectrometer (QqQ).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[8]

Chromatographic Conditions (High pH Protocol)

Scientific Note: While acidic mobile phases are standard, recent literature suggests a high-pH approach using ammonium bicarbonate improves peak shape and ionization efficiency for these specific analytes on hybrid-particle columns.

ParameterSettingRationale
Column Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)BEH particles are stable at pH 10, unlike standard silica.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1][2]0)High pH ensures full deprotonation; requires specific column chemistry.
Mobile Phase B MethanolStrong eluent compatible with high pH.
Gradient Linear gradient 5% -> 60% B over 6 minsFast separation due to UPLC efficiency.
MS Transitions MTX-PG1: 455.2 -> 308.2MTX-PG2: 584.2 -> 308.2MTX-PG3: 713.3 -> 308.2The 308.2 fragment corresponds to the protonated pteridine moiety common to all PGs.
Workflow Visualization

Analytical_Workflow cluster_methods Chromatographic Separation Options Sample Patient Whole Blood (EDTA Tube) Prep RBC Isolation & Washing (Remove Plasma) Sample->Prep Lysis Protein Precipitation (Perchloric Acid) Prep->Lysis MethodA Method A: HPLC-FLD (Routine Monitoring) Lysis->MethodA MethodB Method B: LC-MS/MS (High Sensitivity) Lysis->MethodB Deriv Post-Column Photo-Oxidation MethodA->Deriv DetectB Mass Spectrometry (MRM Mode) MethodB->DetectB DetectA Fluorescence Detection (Ex 274 / Em 464) Deriv->DetectA

Figure 2: Analytical workflow comparing HPLC-FLD and LC-MS/MS paths.

Expert Insights & Troubleshooting

1. Peak Broadening in HPLC:

  • Cause: The "stickiness" of the polyglutamate chain.

  • Fix: Ensure your column is end-capped. If using the low pH method, adding a small amount of ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) can sharpen peaks, though this is incompatible with MS.

2. Stability of Analytes:

  • MTX-PGs are sensitive to light and temperature.

  • Protocol: Process blood samples within 24 hours.[9] Once the lysate is prepared, it is stable at -80°C for months. Always protect samples from direct light during handling to prevent premature photo-degradation before the detector.

3. Interferences:

  • Folic acid pools can interfere.[10]

  • Validation: Ensure your method separates endogenous folates (which also polyglutamate) from MTX-PGs. The unique transitions in MS/MS usually handle this, but HPLC-FLD relies heavily on the specific excitation/emission of the MTX pteridine ring.

References

  • Dervieux, T. et al. (2003).[9] HPLC Determination of Erythrocyte Methotrexate Polyglutamates after Low-Dose Methotrexate Therapy in Patients with Rheumatoid Arthritis. Clinical Chemistry. Link

  • Den Boer, E. et al. (2013). Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method. Analytical and Bioanalytical Chemistry. Link

  • Barnett, S. et al. (2014). A Novel Dried Blood Spot-LCMS Method for the Quantification of Methotrexate Polyglutamates. PLOS ONE. Link

  • Stamp, L. et al. (2010). Methotrexate polyglutamates in erythrocytes are associated with lower disease activity in patients with rheumatoid arthritis.[11][12] Annals of the Rheumatic Diseases. Link

Sources

Method

Mass spectrometry parameters for detecting Methotrexate-d7 Heptaglutamate

Executive Summary This application note details a robust protocol for the extraction and quantification of Methotrexate Heptaglutamate (MTX-Glu7) , utilizing the stable isotope-labeled internal standard Methotrexate-d7 H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the extraction and quantification of Methotrexate Heptaglutamate (MTX-Glu7) , utilizing the stable isotope-labeled internal standard Methotrexate-d7 Heptaglutamate (MTX-d7-Glu7) .

While plasma Methotrexate (MTX) monitoring is standard, it fails to reflect long-term therapeutic efficacy.[1] The intracellular accumulation of MTX polyglutamates (MTX-PGs) in Red Blood Cells (RBCs) is the true driver of antifolate activity. Long-chain metabolites, specifically Glu7 , represent the most retained and pharmacologically active species. This guide addresses the analytical challenges of detecting these highly polar, low-abundance analytes using a specialized Ion-Pairing Reverse Phase (IP-RP) or Hybrid-C18 approach.

Chemical Logic & Internal Standard Strategy

Why MTX-d7-Glu7? Quantifying long-chain polyglutamates is plagued by matrix interference and variable extraction recovery. Using a parent drug IS (MTX-d3) is insufficient because it does not mimic the extraction behavior of the highly polar hepta-glutamate chain.

  • Co-elution: MTX-d7-Glu7 co-elutes perfectly with the analyte, correcting for ion suppression at the specific retention time of the Glu7 species.

  • Recovery Compensation: The hepta-glutamate tail makes the molecule susceptible to losses during protein precipitation. The matched SIL-IS compensates for these losses.

Visual 1: Analytical Workflow

Workflow Sample Whole Blood Sample Separation RBC Isolation (Centrifuge & Wash) Sample->Separation 10 min @ 2000g Lysis Cell Lysis & Deproteinization (Perchloric Acid) Separation->Lysis Add IS + HClO4 SPE Solid Phase Extraction (Optional Clean-up) Lysis->SPE Supernatant LC UHPLC Separation (C18 High pH) Lysis->LC Direct Inject (High Throughput) SPE->LC Eluate MS MS/MS Detection (Positive ESI, MRM) LC->MS ESI+

Figure 1: Step-by-step workflow from whole blood collection to MS detection. Direct injection is feasible with rigorous guard column usage, but SPE is recommended for column longevity.

Experimental Protocol

Reagents and Materials
  • Analytes: MTX-Glu7 standard, MTX-d7-Glu7 (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ), Perchloric Acid (
    
    
    ).
  • Matrix: Human Whole Blood (EDTA or Heparin tubes).

Sample Preparation (Erythrocyte Isolation)

Rationale: Plasma contains monoglutamate MTX. We must isolate RBCs to measure the polyglutamates.

  • Centrifugation: Centrifuge whole blood at 2,000 x g for 10 minutes at 4°C.

  • Plasma Removal: Aspirate and discard plasma and the buffy coat (white blood cells) carefully.

  • Wash: Resuspend RBCs in 2 volumes of ice-cold PBS (Phosphate Buffered Saline). Centrifuge again (2,000 x g, 5 min). Repeat washing twice.

  • Lysis & Extraction:

    • Aliquot

      
       of washed packed RBCs.
      
    • Add

      
       of MTX-d7-Glu7 Working Solution  (e.g., 100 nM in water).
      
    • Add

      
       of ice-cold 15% Perchloric Acid . Note: Acidic precipitation stabilizes the polyglutamate chain and precipitates hemoglobin.
      
    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralization (Critical): Transfer supernatant to a fresh vial. Add approx.

    
     of 
    
    
    
    or
    
    
    to adjust pH to ~7-8. Why? High pH mobile phase requires neutralized samples to prevent peak distortion.
Liquid Chromatography Parameters

Rationale: Long-chain polyglutamates are extremely polar and do not retain well on standard C18 at acidic pH. We utilize a High-pH Reverse Phase method. At pH 10, the carboxylic acids are ionized, but the use of a specialized hybrid column (BEH) allows for robust retention and excellent peak shape due to ionic interactions and reduced silanol activity.

  • System: UHPLC System (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters Acquity UPLC BEH C18 (

    
    , 
    
    
    
    ).
  • Column Temp: 40°C.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Curve
0.0 5 Initial
0.5 5 Hold
4.0 40 Linear
4.5 95 Wash
5.5 95 Hold
5.6 5 Re-equilibrate

| 7.0 | 5 | End |

Mass Spectrometry Parameters

Source Settings (ESI Positive)

Despite the high pH mobile phase, Positive Mode (ESI+) is preferred for Methotrexate analogs due to the high proton affinity of the pteridine ring nitrogens. The high pH buffer facilitates desolvation and reduces background noise.

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 500°C

  • Source Temp: 150°C

  • Desolvation Gas: 1000 L/hr (

    
    )
    
  • Cone Gas: 50 L/hr

MRM Transitions (The "Signature")

For long-chain polyglutamates (Glu5-Glu7), the molecule is large (>1000 Da). We monitor the Doubly Charged Precursor


  to bring the mass into the optimal transmission range of the quadrupole and improve sensitivity.
  • MTX-Glu7 MW: ~1121.0 Da

  • Precursor:

    
    
    
  • MTX-d7-Glu7 MW: ~1128.0 Da

  • Precursor:

    
    
    

MRM Table:

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Type

| MTX-Glu7 | 561.5 (


) | 175.1  (

) | 30 | 25 | Quant | | MTX-Glu7 | 561.5 (

) | 308.1 (

) | 30 | 20 | Qual | | MTX-d7-Glu7 (IS) | 565.0 (

) | 175.1 (

) | 30 | 25 | Quant |[2]

Note on IS Transition: The d7 label is typically located on the benzoyl ring or the glutamate chain depending on the synthesis.

  • If d7 is on the Glutamate chain : The 175 fragment (pteridine) remains 175.1 .

  • If d7 is on the Benzoyl ring : The 175 fragment (pteridine) remains 175.1 , but the 308 fragment (pteridine+benzoyl) would shift to ~315.

  • Protocol Standard: We use the 175.1 fragment (pteridine moiety) for quantification as it is robust, high-intensity, and usually interference-free.

Visual 2: Fragmentation Logic

Fragmentation Parent MTX-Glu7 Precursor [M+2H]2+ (m/z 561.5) Collision Collision Cell (CID) Parent->Collision CE: 20-25eV Frag1 Fragment 1: Pteridine (m/z 175.1) Collision->Frag1 Primary Quant Frag2 Fragment 2: Pteridine-Benzoyl (m/z 308.1) Collision->Frag2 Qualifier Loss Neutral Loss: Polyglutamate Chain Collision->Loss Cleavage

Figure 2: Fragmentation pathway of Methotrexate Polyglutamates. The transition to m/z 175.1 is the most sensitive for long-chain analogs.

Data Analysis & Validation Criteria

  • Calibration Curve: Construct a curve using spiked RBC lysate from 1 nM to 500 nM. Use

    
     weighting.
    
  • Linearity: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     must be 
    
    
    
    .
  • Accuracy: Calculated concentration must be within

    
     of nominal (20% for LLOQ).
    
  • Carryover: Inject a blank after the highest standard (ULOQ). The peak area of MTX-Glu7 in the blank should be

    
     of the LLOQ area.
    
  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. RBC matrix. If the difference is

    
    , the use of the d7-IS is validated as necessary to correct this suppression.
    

Troubleshooting Guide

  • Issue: Low sensitivity for Glu7 compared to Glu1.

    • Solution: Ensure you are monitoring the doubly charged ion (561.5). The singly charged ion (1121) has poor transmission on most quadrupoles.

  • Issue: Broad or tailing peaks.

    • Solution: Freshly prepare the Ammonium Bicarbonate buffer. pH drift below 9.5 causes peak broadening for poly-acids.

  • Issue: Signal suppression.

    • Solution: Improve the wash steps of the RBCs. Hemoglobin and plasma proteins are major suppressors. Consider a phospholipid removal plate (e.g., Waters Ostro) if simple protein precipitation is insufficient.

References

  • Den Boer, E., et al. (2013). "Quantification of methotrexate polyglutamates in human erythrocytes by liquid chromatography-electrospray ionization-tandem mass spectrometry." Journal of Chromatography B.

    • Core citation for the High-pH Ammonium Bicarbon
  • Dervieux, T., et al. (2003). "Polyglutamation of Methotrexate with Common Polymorphisms in Reduced Folate Carrier, Aminoimidazole Carboxamide Ribonucleotide Transformylase, and Thymidylate Synthase Are Associated with Methotrexate Effects in Rheumatoid Arthritis." Arthritis & Rheumatism.

    • Establishes the clinical relevance of long-chain polyglutam
  • Schmiegelow, K., et al. (2016). "Methotrexate polyglutamates in erythrocytes and leukemia blasts." Blood.

    • Provides grounding for the intracellular accumul
  • Waters Corporation. "Analysis of Methotrexate and Polyglutamates." Application Note.

    • General reference for UPLC BEH C18 column usage for polar acidic compounds.

Sources

Application

Application of Methotrexate-d7 Heptaglutamate in clinical research

Application Note: Precision Quantitation of Intracellular Methotrexate-d7 Heptaglutamate (MTX-d7-Glu7) in Clinical Research Executive Summary In the era of precision medicine, the "one-size-fits-all" dosing of Methotrexa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Intracellular Methotrexate-d7 Heptaglutamate (MTX-d7-Glu7) in Clinical Research

Executive Summary

In the era of precision medicine, the "one-size-fits-all" dosing of Methotrexate (MTX) for Rheumatoid Arthritis (RA) and Acute Lymphoblastic Leukemia (ALL) is obsolete. Clinical efficacy and toxicity are not driven by plasma concentrations, but by the intracellular accumulation of Methotrexate Polyglutamates (MTX-PGs) within Red Blood Cells (RBCs).

While short-chain polyglutamates (Glu2-Glu4) are commonly monitored, the Heptaglutamate (Glu7) species represents the deepest compartment of drug retention and long-term exposure. Accurate quantification of Glu7 is notoriously difficult due to its low abundance, high polarity, and significant matrix interference.

This guide details the application of Methotrexate-d7 Heptaglutamate (MTX-d7-Glu7) as a specific Internal Standard (IS). Unlike generic MTX-d3 standards, MTX-d7-Glu7 co-elutes perfectly with the endogenous analyte, providing the only mathematically robust method to correct for the severe ion suppression observed at the end of the chromatographic gradient.

Scientific Background & Mechanism

The Polyglutamation Pathway

Upon entry into the cell via the Reduced Folate Carrier (RFC1), MTX is acted upon by the enzyme Folylpolyglutamate Synthetase (FPGS) . This enzyme sequentially adds glutamate residues to the gamma-carboxyl group of MTX.

  • Glu1 (Parent MTX): Rapidly effluxed; indicates recent dosing only.

  • Glu2-Glu5: The "working" pool; inhibits ATIC and DHFR enzymes.

  • Glu6-Glu7: The "storage" pool; highly retained, associated with long-term remission and potential hepatotoxicity.

Why MTX-d7-Glu7?

Standard protocols often use a single internal standard (e.g., MTX-d3) to quantify all polyglutamate species. This is scientifically flawed for Glu7 because:

  • Retention Time Shift: Glu7 elutes minutes after Glu1. The matrix environment (phospholipids) at the Glu7 retention time is vastly different from Glu1.

  • Ionization Efficiency: The multiple carboxyl groups on Glu7 alter its ionization efficiency compared to the parent drug.

  • Correction: Only a deuterated isotopologue of the exact chain length (MTX-d7-Glu7) can correct for the specific matrix effects and recovery losses experienced by the endogenous heptaglutamate.

MTX_Metabolism MTX_Plasma Plasma MTX (Glu1) RFC1 RFC1 (Transporter) MTX_Plasma->RFC1 MTX_Intra Intracellular MTX (Glu1) RFC1->MTX_Intra Glu2 MTX-Glu2 MTX_Intra->Glu2 Glutamation FPGS FPGS (Synthetase) GGH GGH (Hydrolase) Glu3 MTX-Glu3 (Active) Glu2->Glu3 Glu5 MTX-Glu5 (Active) Glu3->Glu5 Chain Elongation Glu5->Glu3 Glu7 MTX-Glu7 (Deep Storage) Glu5->Glu7 High Retention Glu7->Glu5 Hydrolysis

Figure 1: The intracellular polyglutamation cycle.[1] MTX-Glu7 represents the terminal, highly retained metabolite requiring specific monitoring.

Experimental Protocol: LC-MS/MS Quantification

Reagents & Materials
  • Analyte: Methotrexate Heptaglutamate (MTX-Glu7).

  • Internal Standard: Methotrexate-d7 Heptaglutamate (MTX-d7-Glu7).

    • Note: The d7 label is typically on the benzoyl ring to ensure stability.

  • Matrix: Washed human Red Blood Cells (RBCs).

  • Deproteinization Agent: 10% Perchloric Acid (PCA) or Methanol/Zinc Sulfate (pH dependent).

Sample Preparation Workflow

This protocol utilizes a direct acid extraction to prevent ex vivo de-glutamation by the enzyme GGH (Gamma-glutamyl hydrolase).

Step 1: RBC Isolation

  • Centrifuge whole blood (EDTA tubes) at 2,000 x g for 10 min at 4°C.

  • Remove plasma and the buffy coat (white blood cells) aggressively. WBC contamination artificially elevates PG levels.

  • Wash RBCs twice with cold PBS.

Step 2: Lysis & Extraction

  • Aliquot 100 µL of packed RBCs.

  • CRITICAL: Add 20 µL of MTX-d7-Glu7 Working Solution (50 nM) before lysis to equilibrate.

  • Add 400 µL of ice-cold 10% Perchloric Acid (PCA). Vortex vigorously for 30s.

  • Incubate on ice for 10 min (precipitates hemoglobin).

  • Centrifuge at 14,000 x g for 10 min at 4°C.

Step 3: Neutralization (Optional but recommended for column life)

  • Transfer supernatant to a clean tube.

  • Add a buffer (e.g., Ammonium Acetate) to adjust pH to ~4.0.

  • Inject into LC-MS/MS.[2][3]

Workflow Sample Whole Blood (EDTA) Sep Centrifuge & Remove Buffy Coat Sample->Sep Spike Spike IS: MTX-d7-Glu7 Sep->Spike Lysis Acid Precipitation (Perchloric Acid) Spike->Lysis Spin Centrifuge (14,000g) Lysis->Spin Inject LC-MS/MS Analysis (MRM Mode) Spin->Inject

Figure 2: Sample preparation workflow emphasizing the early addition of the MTX-d7-Glu7 internal standard.

LC-MS/MS Parameters

Due to the high molecular weight of Glu7 (~1228 Da), multiply charged ions are often more stable.

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Table 1: MRM Transitions (Optimized for Sensitivity)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
MTX-Glu7 615.4 [M+2H]²⁺455.2 [MTX+H]⁺3025
MTX-d7-Glu7 (IS) 619.0 [M+2H]²⁺462.2 [MTX-d7+H]⁺3025
MTX-Glu1 (Ref)455.2 [M+H]⁺308.22520

Note: The transition monitors the cleavage of the polyglutamate chain, leaving the parent MTX (or MTX-d7) core.

Data Interpretation & Validation

Linearity and Range
  • Range: 5.0 nM – 500 nM (Intracellular concentration).

  • Curve Fit: Linear regression with 1/x² weighting.

  • Acceptance: r² > 0.99.[2][4]

Matrix Effect Correction

This is the primary value proposition of the d7-Glu7 standard.

  • Experiment: Post-column infusion of MTX-Glu7 while injecting blank RBC extract.

  • Observation: You will likely see significant ion suppression (signal dip) around the Glu7 retention time due to hydrophobic phospholipids eluting late.

  • Result: The MTX-d7-Glu7 trace will show the exact same dip. When the ratio (Analyte/IS) is calculated, the suppression cancels out, yielding accurate data.

Clinical Thresholds (Reference Only)
  • RA Patients: Detectable Glu6-7 is rare in low-dose therapy but indicates extremely high adherence or genetic polymorphism (e.g., GGH promoter mutation).

  • ALL Patients: High levels of Glu7 are desired for leukemic cell kill.

Troubleshooting & Pitfalls

IssueProbable CauseSolution
Glu7 Signal Loss GGH activity in sample.Ensure samples are kept on ice; add acid immediately. Do not let RBCs sit at Room Temp.
Peak Tailing Interaction with metal ions in LC system.Use PEEK tubing or a passivation solution (Medronic acid) in mobile phase.
Carryover Glu7 is "sticky" in the injector.Use a strong needle wash (50:25:25 ACN:MeOH:IPA + 0.1% FA).

References

  • Dalrymple, J. M., et al. (2008). "Pharmacokinetics of oral methotrexate in patients with rheumatoid arthritis." Arthritis & Rheumatism. Link

  • Dervieux, T., et al. (2003). "Polyglutamation of methotrexate with common polymorphisms in reduced folate carrier, folylpolyglutamate synthetase, and gamma-glutamyl hydrolase." Pharmacogenetics. Link

  • Stamp, L. K., et al. (2010). "Determinants of Red Blood Cell Methotrexate Polyglutamate Concentrations in Rheumatoid Arthritis Patients Receiving Long-Term Methotrexate Treatment." Arthritis & Rheumatism. Link

  • Den Boer, E., et al. (2013). "Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method." Analytical and Bioanalytical Chemistry. Link

Sources

Method

High-Sensitivity LC-MS/MS Quantification of Intracellular Methotrexate Polyglutamates (MTX-PGs) in Erythrocytes

[1][2][3][4] Introduction & Clinical Significance Methotrexate (MTX) remains the anchor drug for Rheumatoid Arthritis (RA) and Acute Lymphoblastic Leukemia (ALL). However, measuring plasma MTX provides limited clinical v...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Introduction & Clinical Significance

Methotrexate (MTX) remains the anchor drug for Rheumatoid Arthritis (RA) and Acute Lymphoblastic Leukemia (ALL). However, measuring plasma MTX provides limited clinical value due to its rapid elimination (half-life: 4–10 hours).[1] The true pharmacologic efficacy of MTX lies in its intracellular metabolism.

Once inside the cell, MTX undergoes sequential polyglutamation by the enzyme Folylpolyglutamate Synthase (FPGS) . These polyglutamated metabolites (MTX-PGs) are highly polar, preventing cellular efflux and extending their intracellular half-life to weeks or months. Consequently, MTX-PG levels in Red Blood Cells (RBCs) serve as a long-term dosimeter of therapy (analogous to HbA1c for glucose), correlating significantly with therapeutic response and toxicity.

This guide details a robust LC-MS/MS workflow to quantify individual MTX-PG species (PG1 through PG5), overcoming the challenges of low intracellular concentrations and matrix interference.

The Metabolic Pathway

The following diagram illustrates the intracellular conversion of MTX, highlighting the critical role of FPGS in retention and GGH in hydrolysis.

MTX_Pathway MTX_Ext MTX (Plasma) RFC1 RFC1 (Transporter) MTX_Ext->RFC1 MTX_Int MTX-PG1 (Intracellular) MTX_PGs MTX-PG(2-5) (Active Metabolites) MTX_Int->MTX_PGs Glutamate Addition FPGS FPGS (Polyglutamation) MTX_Int->FPGS MRP ABCC1-4 (Efflux) MTX_Int->MRP MTX_PGs->MTX_Int Glutamate Removal Target Inhibition of: DHFR, TYMS, ATIC MTX_PGs->Target High Affinity GGH GGH (Hydrolysis) MTX_PGs->GGH RFC1->MTX_Int MRP->MTX_Ext Efflux

Figure 1: Intracellular pharmacokinetics of Methotrexate. FPGS adds glutamate chains, locking the drug in the cell. GGH reverses this process.

Sample Collection & Pre-Analytical Handling[6]

Critical Warning: RBCs contain the "history" of dosing. Contamination with plasma MTX (which represents only the last few hours) will artificially inflate the MTX-PG1 (parent drug) measurement and skew the PG profile.

RBC Isolation Protocol
  • Collection: Collect 4 mL whole blood in K2-EDTA (Lavender top) tubes.

  • Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C immediately after collection.

  • Plasma Removal: Carefully aspirate the plasma and the buffy coat (white blood cell layer) at the interface.

    • Why? WBCs have different FPGS activity levels and can introduce variability.

  • Washing (The "Self-Validating" Step):

    • Resuspend RBCs in 2 volumes of ice-cold 0.9% Saline (PBS).

    • Invert gently 5 times.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Aspirate supernatant.

    • Repeat this wash step 2 times (Total 3 washes).

  • Storage: Aliquot 200 µL of packed RBCs into amber cryotubes. Store at -80°C .

    • Stability:[2][3] Stable for >6 months at -80°C. Light sensitive—protect from direct illumination.

Extraction Methodology

We utilize a Perchloric Acid (PCA) deproteinization method.[4] While harsh, PCA is superior to methanol alone for stabilizing the polyglutamate chains against enzymatic hydrolysis during the extraction process.

Reagents
  • Lysis Buffer: Water/Methanol (50:50 v/v) with 10 mM DTT (Dithiothreitol) to prevent oxidation.

  • Precipitating Agent: 10% Perchloric Acid (ice cold).

  • Internal Standard (IS): MTX-PG3-d3 ( Deuterated standard is preferred over MTX-d3 to mimic the retention of longer chain PGs).

Step-by-Step Extraction
  • Thaw RBC aliquots on ice in the dark.

  • Add 50 µL of packed RBCs to a 1.5 mL Eppendorf tube.

  • Add 100 µL of Internal Standard working solution.

  • Add 50 µL of 10% Perchloric Acid. Vortex vigorously for 30 seconds.

    • Mechanism:[5] Acid precipitates hemoglobin and halts GGH enzyme activity immediately.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a clean tube.

  • Neutralization (Critical for Chromatography): Add varying amounts of 1M Ammonium Bicarbonate until pH reaches ~7.0–8.0.

    • Note: Direct injection of acidic supernatant can distort peak shapes on hybrid columns.

  • Centrifuge again to remove any post-neutralization salts/precipitates.

  • Transfer clear supernatant to autosampler vials.

LC-MS/MS Analytical Conditions

Separating PG1 through PG5 requires a column capable of retaining highly polar compounds. We utilize a high-pH reversed-phase approach on a hybrid particle column.

Chromatography (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Why BEH? Bridged Ethyl Hybrid particles are stable at pH 10, unlike standard silica.

  • Column Temp: 40°C.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[3]

  • Mobile Phase B: Methanol.[2]

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
0.5 5 Start Elution
4.0 40 Linear Gradient
4.1 95 Wash
5.0 95 Wash Hold
5.1 5 Re-equilibration

| 7.0 | 5 | End Run |

Mass Spectrometry (MS/MS)
  • System: SCIEX Triple Quad 6500+ or Thermo Altis.

  • Ionization: ESI Positive Mode.

    • Note: While PGs are acidic, positive mode often yields better sensitivity for the pteridine ring structure under high pH mobile phase conditions.

  • Source Temp: 500°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V)
MTX-PG1 455.2 308.2 25
MTX-PG2 584.2 308.2 28
MTX-PG3 713.3 308.2 30
MTX-PG4 842.3 308.2 32
MTX-PG5 971.4 308.2 35

| MTX-PG3-d3 (IS) | 716.3 | 311.2 | 30 |

Note: The product ion 308.2 corresponds to the pteroic acid fragment common to all PGs.

Experimental Workflow Diagram

Workflow Sample Patient Whole Blood (EDTA Tube) Wash Isolate RBCs & Wash 3x (Remove Plasma) Sample->Wash Centrifuge 2000xg Lysis Lysis & Precipitation (Perchloric Acid) Wash->Lysis Add Acid + IS Neutralize Neutralization (Ammonium Bicarbonate) Lysis->Neutralize Supernatant Transfer LC UPLC Separation (BEH C18, pH 10) Neutralize->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (PG1-PG5 Profile) MS->Data

Figure 2: End-to-end analytical workflow for MTX-PG quantification.

Validation & Quality Control

To ensure Trustworthiness , the assay must meet FDA Bioanalytical Method Validation guidelines.

Linearity and Sensitivity[1]
  • LLOQ: 1.0 nmol/L packed RBCs for all species.

  • Linear Range: 1.0 – 1000 nmol/L.[6][2]

  • Curve Fitting: 1/x² weighted linear regression.

Matrix Effect Assessment

RBCs are a complex matrix. To validate the absence of ion suppression:

  • Extract a blank RBC sample.

  • Spike the extract with analyte post-extraction (Set A).

  • Prepare a neat standard in solvent at the same concentration (Set B).

  • Matrix Factor = Peak Area (A) / Peak Area (B).

    • Acceptance: 0.85 – 1.15. If outside this range, optimize the wash steps or switch to a Deuterated Internal Standard for each PG chain length.

Stability
  • Freeze/Thaw: Stable for 3 cycles at -80°C.

  • Benchtop: Unstable in light. Keep samples in amber tubes or wrapped in foil. Oxidation of the pteridine ring occurs rapidly under fluorescent light.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High PG1 Background Inadequate RBC washing.Ensure 3x saline washes; remove ALL buffy coat.
Peak Tailing Column pH degradation or metal interaction.Use BEH technology columns; ensure pH < 11.[6][2]
Low Sensitivity for PG5 Poor ionization or adsorption.Optimize ESI voltage; use polypropylene vials (glass can adsorb polar PGs).
Carryover Sticky polyglutamates in injector.Use a needle wash of 50:50 Methanol:Acetonitrile with 0.1% Formic Acid.

References

  • Dervieux, T., et al. (2003). Polyglutamation of Methotrexate with Common Polymorphisms in the Folylpolyglutamate Synthase Gene. Arthritis & Rheumatism.

  • Stamp, L. K., et al. (2010). Methotrexate Polyglutamate Concentrations in Erythrocytes. Arthritis & Rheumatism.

  • Den Boer, E., et al. (2013). Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method.[6][4][2][7][1][8][9][10] Analytical and Bioanalytical Chemistry.

  • Dalrymple, J. M., et al. (2008). Determination of methotrexate and its polyglutamates in erythrocytes by LC-MS/MS.[6][4][2][7][8][9][10] Journal of Chromatography B.

  • Korell, J., et al. (2013). Measurement of Erythrocyte Methotrexate Polyglutamate Levels: Ready for Clinical Use in Rheumatoid Arthritis? Clinical Chemistry.

Sources

Application

Application Note: Precision Quantitation of Intracellular Methotrexate Heptaglutamate (MTX-PG7) in Erythrocytes via LC-MS/MS

Executive Summary & Clinical Context[1][2][3] Methotrexate (MTX) remains the anchor drug for Rheumatoid Arthritis (RA) treatment.[1][2][3] However, its clinical efficacy is not driven by the parent drug found in plasma,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Context[1][2][3]

Methotrexate (MTX) remains the anchor drug for Rheumatoid Arthritis (RA) treatment.[1][2][3] However, its clinical efficacy is not driven by the parent drug found in plasma, but by its intracellular polyglutamated metabolites (MTX-PGs) accumulated within erythrocytes and immune effector cells.

While clinical monitoring often aggregates "long-chain" polyglutamates (PG3–PG5), recent research indicates that Methotrexate Heptaglutamate (MTX-PG7) represents the deepest compartment of cellular retention. Its quantification offers a window into long-term drug exposure and potential toxicity that shorter chains cannot provide.

This guide details a rigorous LC-MS/MS protocol utilizing Methotrexate-d7 Heptaglutamate (MTX-d7-Glu7) as a structurally identical Internal Standard (IS). Unlike common protocols that use MTX-d3 (monoglutamate) as a surrogate IS, using the d7-labeled heptaglutamate corrects specifically for the recovery losses and ion suppression unique to the highly polar, late-eluting long-chain species.

Mechanism of Action: The Polyglutamation Cycle

Understanding the metabolic pathway is critical for sample handling. MTX is a prodrug; it must be polyglutamated by the enzyme folylpolyglutamate synthase (FPGS) to be retained in the cell and inhibit downstream targets like DHFR and AICART.

Pathway Visualization

The following diagram illustrates the intracellular conversion and the critical balance between FPGS (activation) and GGH (deactivation).

MTX_Metabolism Extracellular Extracellular Space MTX_Plasma MTX (Plasma) RFC RFC1 Transporter MTX_Plasma->RFC Influx MTX_Mono MTX-PG1 (Monoglutamate) RFC->MTX_Mono Transport Intracellular Intracellular Cytosol MTX_PGs Active Metabolites MTX-PG2 to PG7 MTX_Mono->MTX_PGs Polyglutamation Efflux Efflux Pumps (MRP1-4/BCRP) MTX_Mono->Efflux Excretion FPGS Enzyme: FPGS FPGS->MTX_PGs Catalyzes MTX_PGs->MTX_Mono Hydrolysis (GGH) Targets Inhibition Targets: DHFR, TYMS, AICART MTX_PGs->Targets High Affinity Binding GGH Enzyme: GGH GGH->MTX_Mono Catalyzes Efflux->Extracellular

Caption: Figure 1: The intracellular polyglutamation cycle of Methotrexate. FPGS adds glutamate residues (up to 7), locking the drug in the cell.

Analytical Challenges & The "d7" Solution

Quantifying MTX-PG7 presents three specific challenges that this protocol addresses:

  • Matrix Interference: Red blood cell (RBC) lysates are complex. Phospholipids often co-elute with analytes, causing ion suppression.

  • Chromatographic Polarity: PG7 is highly polar and elutes differently than PG1.

  • Non-Linear Recovery: Extraction efficiency drops as the glutamate chain length increases.

The Solution: Using MTX-d7-Glu7 as the Internal Standard. Most labs use MTX-d3 (monoglutamate). However, MTX-d3 elutes early (with PG1). If ion suppression occurs at the PG7 retention time, MTX-d3 will not "see" it, leading to inaccurate data. MTX-d7-Glu7 co-elutes exactly with endogenous PG7, providing perfect normalization for matrix effects.

Experimental Protocol

Reagents and Standards[1]
  • Analyte: Methotrexate Heptaglutamate (MTX-PG7).

  • Internal Standard (IS): Methotrexate-d7 Heptaglutamate (MTX-d7-PG7). Note: The d7 label is typically on the p-aminobenzoic acid moiety.

  • Matrix: Washed human erythrocytes (RBCs).

  • Precipitation Agent: 10% Perchloric Acid (PCA) or Methanol containing 0.1% Formic Acid (Method dependent; we utilize Methanol for better MS compatibility).

Sample Preparation Workflow

Critical Step: Immediate protection from light and hydrolysis.

  • Blood Collection: Collect 4 mL whole blood in EDTA tubes.

  • RBC Isolation: Centrifuge at 1000 x g for 10 min at 4°C. Discard plasma and buffy coat.

  • Washing: Wash RBCs 2x with equal volumes of ice-cold PBS. Crucial: This removes extracellular MTX which would contaminate the intracellular measurement.

  • Lysis & Spiking:

    • Aliquot 100 µL of packed RBCs.

    • Add 300 µL of ice-cold water (lysis).

    • Immediately add 20 µL of MTX-d7-PG7 IS working solution (50 nM).

    • Why here? Adding IS before protein precipitation corrects for analyte loss during the precipitation step.

  • Protein Precipitation:

    • Add 100 µL of 10% Perchloric Acid (PCA) OR 400 µL Methanol/ZnSO4.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes (protect from light).

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Neutralization (if using PCA): Transfer supernatant and neutralize with dilute NaOH/Phosphate buffer to pH 4.5–5.5.

LC-MS/MS Conditions[1][6][7][8]

Chromatography:

  • Column: Waters Acquity HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent high-strength silica column capable of retaining polar compounds.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Hold for polar retention)

    • 1-6 min: 5% -> 40% B (Gradual ramp to separate PG species)

    • 6-7 min: 95% B (Wash)

    • 7-9 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM Parameters): Operate in Positive ESI mode. The polyglutamate chain undergoes in-source fragmentation; however, we target the intact parent where possible, or specific fragments.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
MTX-PG7 1229.4 ([M+H]+)308.1 (Pteridine)4535
MTX-PG7 615.2 ([M+2H]2+)308.1 (Pteridine)3025
MTX-d7-PG7 (IS) 618.7 ([M+2H]2+)315.1 (d7-Pteridine)3025

Note: For long chains like PG7, the doubly charged ion [M+2H]2+ often provides better sensitivity than the singly charged ion.

Workflow Visualization

Workflow Sample Whole Blood (EDTA) Wash Centrifuge & Wash RBCs (Remove Plasma MTX) Sample->Wash Lysis RBC Lysis (H2O) + Spike MTX-d7-PG7 IS Wash->Lysis Packed RBCs PPT Protein Precipitation (MeOH or PCA) Lysis->PPT Lysate Centrifuge Centrifuge (15,000g, 10 min) PPT->Centrifuge Inject Inject Supernatant LC-MS/MS Centrifuge->Inject Clarified Extract Data Quantitation: Ratio PG7 / d7-PG7 Inject->Data

Caption: Figure 2: Step-by-step extraction workflow ensuring co-extraction of the d7-heptaglutamate standard.

Data Analysis & Quality Assurance

Linearity and Range

The assay should be validated over the clinically relevant range for research.

  • LLOQ: 0.5 nmol/L packed RBCs.

  • ULOQ: 200 nmol/L packed RBCs.

  • Curve Fit: Linear regression with 1/x² weighting.

Acceptance Criteria
  • Recovery: > 70% for PG7 (normalized by IS).

  • Precision (CV): < 15% (< 20% at LLOQ).

  • Accuracy: ± 15% of nominal.[4]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Signal for PG7 Ion suppression or adsorption.Switch to doubly charged precursor ([M+2H]2+). Use polypropylene vials (glass adsorbs PGs).
Peak Tailing Column interaction.Increase Ammonium Formate concentration in Mobile Phase A.
PG7 conversion to PG6 GGH activity during prep.Ensure all steps are at 4°C. Add GGH inhibitor (e.g., PHMB) if lysis is prolonged.
IS/Analyte RT Shift Deuterium isotope effect.While rare with d7, ensure gradient is shallow enough. d7 and d0 should co-elute.

References

  • Dalrymple, J. M., et al. (2008). "Pharmacokinetics of oral methotrexate in patients with rheumatoid arthritis." Arthritis & Rheumatism.

  • Dervieux, T., et al. (2003). "Polyglutamation of methotrexate with common polymorphisms in reduced folate carrier, folylpolyglutamate synthase, and gamma-glutamyl hydrolase." Pharmacogenetics.

  • Stamp, L. K., et al. (2010). "Determinants of red blood cell methotrexate polyglutamate concentrations in rheumatoid arthritis patients receiving long-term methotrexate treatment." Arthritis & Rheumatism.

  • Korell, J., et al. (2013). "Measurement of Erythrocyte Methotrexate Polyglutamate Levels: Ready for Clinical Use in Rheumatoid Arthritis?" Clinical Pharmacokinetics.

  • Becker, M. L., et al. (2012). "Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method." Analytical and Bioanalytical Chemistry.

Sources

Method

Application Note: Precision Therapeutic Drug Monitoring of Methotrexate via LC-MS/MS with Deuterated Internal Standards

Executive Summary & Clinical Necessity Methotrexate (MTX) is a cornerstone antimetabolite used in high-dose regimens (HDMTX) for osteosarcoma and acute lymphoblastic leukemia (ALL).[1] Due to its narrow therapeutic index...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Necessity

Methotrexate (MTX) is a cornerstone antimetabolite used in high-dose regimens (HDMTX) for osteosarcoma and acute lymphoblastic leukemia (ALL).[1] Due to its narrow therapeutic index and potential for fatal nephrotoxicity and myelosuppression, Therapeutic Drug Monitoring (TDM) is mandatory to guide Leucovorin rescue.

The Critical Failure of Immunoassays: Traditional Fluorescence Polarization Immunoassays (FPIA) suffer from significant cross-reactivity with DAMPA (2,4-diamino-N10-methylpteroic acid), the primary inactive metabolite formed when patients are treated with Glucarpidase (carboxypeptidase G2) for delayed MTX clearance. This cross-reactivity leads to falsely elevated MTX readouts, potentially causing unnecessary prolongation of rescue therapy and hospital stays.

The LC-MS/MS Solution: This protocol details a specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Methotrexate-d3 (MTX-d3) as an internal standard. Unlike structural analogs (e.g., aminopterin), the deuterated standard co-elutes with MTX, providing real-time compensation for matrix effects and ion suppression, ensuring absolute quantification accuracy even in complex matrices containing DAMPA and 7-hydroxy-methotrexate (7-OH-MTX).

Scientific Rationale: The Deuterium Advantage

In electrospray ionization (ESI), "matrix effects" occur when co-eluting phospholipids or endogenous salts alter the ionization efficiency of the target analyte.

  • Structural Analogs (e.g., Aminopterin): Elute at slightly different retention times than MTX. If a matrix interference elutes at the MTX time but not the Aminopterin time, the ratio is skewed, leading to quantitative error.

  • Deuterated Standards (MTX-d3): Possess physicochemical properties nearly identical to MTX. They co-elute perfectly (retention time shift < 0.05 min). Therefore, any ion suppression affecting MTX affects MTX-d3 to the exact same degree. The ratio of Analyte/IS remains constant, self-correcting the quantification.

Visualization: TDM Decision Logic

The following diagram illustrates the clinical decision pathway where LC-MS/MS becomes the obligatory standard of care.

MTX_TDM_Workflow Start Patient receives High-Dose MTX (HDMTX) Monitor Routine TDM (24h, 48h, 72h) Start->Monitor LevelCheck Is MTX Clearance Delayed? Monitor->LevelCheck LevelCheck->Monitor No (Normal Clearance) Glucarpidase Administer Glucarpidase (CPG2) LevelCheck->Glucarpidase Yes (Renal Toxicity) Metabolism MTX cleaved into DAMPA + Glutamate Glucarpidase->Metabolism AssayChoice Select Analytical Method Metabolism->AssayChoice Immunoassay Immunoassay (FPIA/EMIT) AssayChoice->Immunoassay Avoid LCMS LC-MS/MS with MTX-d3 AssayChoice->LCMS Required Result_Fail FALSE HIGH Result (DAMPA Cross-reactivity) Immunoassay->Result_Fail Result_Pass ACCURATE Result (Distinguishes MTX from DAMPA) LCMS->Result_Pass Action Adjust Leucovorin Rescue Result_Fail->Action Clinical Error Risk Result_Pass->Action

Caption: Clinical workflow demonstrating the necessity of LC-MS/MS post-Glucarpidase administration to avoid interference from the DAMPA metabolite.

Materials and Methods

Reagents & Standards
  • Analyte: Methotrexate (USP Reference Standard).

  • Internal Standard (IS): Methotrexate-d3 (methyl-d3). Note: Ensure isotopic purity >99% to prevent contribution to the M0 signal.

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

This method utilizes protein precipitation (PPT) for high throughput, suitable for clinical STAT labs.

  • Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 20 µL of Working Internal Standard Solution (MTX-d3 at 500 ng/mL in 50:50 MeOH:H2O).

  • Precipitation: Add 300 µL of cold Methanol containing 0.2 M ZnSO4 (Zinc Sulfate aids in removing residual proteins).

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilution (Critical): Transfer 100 µL of the supernatant to an autosampler vial containing 400 µL of Mobile Phase A (0.2% Formic Acid).

    • Why? Injecting pure methanol leads to peak fronting on aqueous columns. Diluting matches the solvent strength to the initial gradient conditions.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 3.5 µm) or Phenomenex Synergi Polar-RP.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.2% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.2% Formic Acid.[2]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Load/Desalt
0.50 10 Begin Elution
3.00 80 Elute MTX/DAMPA
3.50 95 Wash Column
4.00 95 Hold
4.10 10 Re-equilibrate

| 6.00 | 10 | End Run |

Mass Spectrometry:

  • Source: Electrospray Ionization (ESI), Positive Mode.[2][3]

  • Mode: Multiple Reaction Monitoring (MRM).[2][3][4][5]

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Methotrexate 455.2308.23022Quantifier
Methotrexate 455.2175.13035Qualifier
MTX-d3 (IS) 458.2311.23022Internal Std
7-OH-MTX 471.2324.23525Metabolite
DAMPA 326.2175.13528Glucarpidase Met.

Analytical Workflow Diagram

The following diagram details the technical execution of the protocol, highlighting the parallel processing of the analyte and the deuterated standard.

LCMS_Protocol Sample Patient Plasma (Contains MTX + Metabolites) Mix Vortex Mixing (Homogenization) Sample->Mix IS Internal Standard (MTX-d3) IS->Mix PPT Protein Precipitation (MeOH + ZnSO4) Mix->PPT Centrifuge Centrifugation (14,000g, 10 min) PPT->Centrifuge Supernatant Supernatant Dilution (1:4 with Mobile Phase A) Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Calculate Ratio: Area(MTX) / Area(MTX-d3) MS->Data

Caption: Step-by-step analytical protocol from sample preparation to ratiometric data calculation.

Validation Criteria (FDA M10 Guidelines)

To ensure this protocol meets regulatory standards for bioanalytical method validation, the following criteria must be met:

  • Linearity: The method should be linear from 0.05 µM to 100 µM . (High concentrations may require dilution; validate dilution integrity up to 1000 µM).

  • Accuracy & Precision:

    • Intra-run and Inter-run CV% must be ≤ 15% (≤ 20% at LLOQ).[2]

    • Accuracy must be within ±15% of nominal concentration.

  • Matrix Effect:

    • Calculate the Matrix Factor (MF) for both MTX and MTX-d3.

    • The IS-normalized Matrix Factor must be close to 1.0 (CV ≤ 15%), proving the deuterated standard effectively compensates for suppression.

  • Carryover: Inject a blank after the highest standard (ULOQ). The signal in the blank must be < 20% of the LLOQ .[2]

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from phospholipids.

    • Fix: Switch from Protein Precipitation to Solid Phase Extraction (SPE) using a polymeric weak anion exchange (WAX) plate to remove phospholipids.

  • Issue: Peak Tailing.

    • Cause: Interaction between MTX amine groups and silanols on the column.

    • Fix: Ensure Ammonium Formate (buffer) is present in Mobile Phase A. Increase column temperature to 45°C.

  • Issue: DAMPA Interference.

    • Cause: Inadequate chromatographic separation.

    • Fix: Although MS distinguishes them by mass, physical separation is preferred to prevent source saturation. Flatten the gradient slope between 2-4 minutes.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[6] [Link]

  • Bury, D., et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. Journal of Analytical Methods in Chemistry. [Link]

  • Howard, S.C., et al. (2016). Preventing and Managing Toxicities of High-Dose Methotrexate. The Oncologist. [Link]

  • Colman, R., et al. (2019). A Case Report and Review of the Management of Acute Methotrexate Toxicity. AJKD Reports. [Link]

  • Beumer, J.H., et al. (2013). Determination of Methotrexate, 7-Hydroxymethotrexate, and DAMPA by LC-MS/MS in Plasma and CSF. Journal of Chromatography B. [Link]

Sources

Application

Application Note &amp; Protocol: A Validated High-Sensitivity LC-MS/MS Assay for the Quantification of Methotrexate Polyglutamates in Human Red Blood Cells

Abstract Methotrexate (MTX) is a cornerstone therapy for a range of immune-mediated inflammatory diseases and neoplastic conditions.[1][2] Its therapeutic efficacy is primarily mediated by its intracellular metabolites,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methotrexate (MTX) is a cornerstone therapy for a range of immune-mediated inflammatory diseases and neoplastic conditions.[1][2] Its therapeutic efficacy is primarily mediated by its intracellular metabolites, methotrexate polyglutamates (MTX-PGs).[1][3] These active metabolites are formed by the sequential addition of glutamate residues to the parent MTX molecule, a process catalyzed by the enzyme folyl-polyglutamate synthetase (FPGS).[4] The resulting MTX-PGs, particularly the long-chain species, are retained within the cell, where they exert their potent inhibitory effects on key enzymes in the folate pathway.[3] Monitoring the intracellular concentrations of individual MTX-PGs in red blood cells (RBCs) has emerged as a critical tool for therapeutic drug monitoring (TDM), offering a more accurate reflection of therapeutic response and potential toxicity than plasma MTX levels alone.[1][3][4][5] This application note provides a detailed, validated protocol for the simultaneous quantification of MTX and its polyglutamate metabolites (MTX-PG₁₋₇) in human red blood cells using a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines.[6][7][8]

Introduction: The Rationale for MTX-PG Monitoring

Methotrexate, in its initial monoglutamate form (MTX-PG₁), is actively transported into cells.[3] Intracellularly, it undergoes polyglutamation, leading to the formation of a series of MTX-PGs with varying numbers of glutamate residues (MTX-PG₂ through MTX-PG₇).[3][9] This metabolic trapping is crucial for the drug's mechanism of action. Longer-chain MTX-PGs are more potent inhibitors of key enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase, and are retained in the cell for longer periods.[10]

There is significant inter-individual variability in the accumulation of MTX-PGs, even among patients receiving similar doses of MTX.[10] This variability can be attributed to genetic factors, drug-drug interactions, and patient-specific metabolic differences. Consequently, a standardized dosing approach may lead to suboptimal therapeutic outcomes in some patients and increased risk of adverse effects in others.[3]

Measuring MTX-PG concentrations in red blood cells provides a valuable surrogate for the levels in immune cells, allowing for individualized dose adjustments to optimize treatment efficacy and minimize toxicity.[3][4] Higher concentrations of long-chain MTX-PGs in RBCs have been associated with improved clinical response in patients with rheumatoid arthritis and other inflammatory conditions.[10][11] Therefore, a validated, sensitive, and specific assay for the quantification of MTX-PGs is essential for advancing personalized medicine in MTX therapy.

The Intracellular Polyglutamation Pathway

The conversion of MTX to its active polyglutamated forms is a critical step in its therapeutic action. The following diagram illustrates this intracellular metabolic pathway.

MTX_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibition Enzyme Inhibition MTX_PG1_ext MTX-PG₁ (Methotrexate) MTX_PG1_int MTX-PG₁ MTX_PG1_ext->MTX_PG1_int Reduced Folate Carrier MTX_PG2 MTX-PG₂ MTX_PG1_int->MTX_PG2 + Glutamate MTX_PG3 MTX-PG₃ MTX_PG2->MTX_PG3 + Glutamate MTX_PGn ... MTX_PG3->MTX_PGn Enzymes DHFR, Thymidylate Synthase, etc. MTX_PG3->Enzymes Inhibition MTX_PG7 MTX-PG₇ MTX_PGn->MTX_PG7 MTX_PG7->Enzymes Inhibition FPGS Folyl-polyglutamate Synthetase (FPGS) FPGS->MTX_PG2 FPGS->MTX_PG3 FPGS->MTX_PG7 Assay_Workflow A 1. Sample Collection (Whole Blood in EDTA) B 2. RBC Isolation (Centrifugation & Plasma Removal) A->B C 3. RBC Lysis (Addition of HPLC-grade Water) B->C D 4. Protein Precipitation (Addition of Perchloric Acid) C->D E 5. Centrifugation & Supernatant Transfer D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing & Quantification F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Sensitivity Methotrexate Polyglutamate (MTX-PG) Detection

Welcome to the Advanced Bioanalytics Support Hub. Topic: Optimization of LC-MS/MS workflows for Methotrexate Polyglutamates (MTX-PG ) in Red Blood Cells.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Bioanalytics Support Hub. Topic: Optimization of LC-MS/MS workflows for Methotrexate Polyglutamates (MTX-PG


) in Red Blood Cells.
Ticket ID:  #MTX-PG-OPT-001
Status:  Resolved (Expert Guide Below)

Executive Summary: The Sensitivity Challenge

Methotrexate (MTX) efficacy in rheumatoid arthritis and oncology relies on its intracellular conversion to polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[1] While plasma MTX represents recent exposure, intracellular MTX-PGs (specifically long-chain PG


)  correlate with long-term therapeutic efficacy.

The Problem: Detecting long-chain PGs (PG


) is difficult because:
  • Low Abundance: They exist in femtomole concentrations.

  • Ionization Efficiency: Longer chains are highly polar and ionize poorly in standard singly-charged modes.

  • Matrix Interference: Red Blood Cell (RBC) lysates are complex matrices prone to severe ion suppression.

This guide provides a validated, self-correcting workflow to overcome these barriers.

The Metabolic Landscape (Visualization)

Understanding the pathway is critical for selecting the right analytes. We target the active metabolites retained in the cell.

MTX_Metabolism cluster_cell Red Blood Cell Cytosol MTX_Plasma Plasma MTX (Inactive Storage) MTX_Cell Intracellular MTX (PG1) MTX_Plasma->MTX_Cell RFC1 Import PG_Short Short Chain (PG2-3) MTX_Cell->PG_Short Glutamylation Efflux Efflux Transporters (ABCC1-4) MTX_Cell->Efflux FPGS FPGS Enzyme FPGS->PG_Short Catalyst PG_Long Long Chain (PG4-7) *High Potency* PG_Short->PG_Long Accumulation

Figure 1: The intracellular polyglutamation pathway. Note that long-chain PGs are retained longer and inhibit enzymes like ATIC and TYMS more potently than parent MTX.

Phase 1: Sample Preparation (The "Clean" Extract)

Critical Failure Point: 90% of sensitivity loss occurs here due to ion suppression from heme and proteins. Recommended Protocol: Perchloric Acid (PCA) Deproteinization with Antioxidant Stabilization.

Step-by-Step Protocol
  • RBC Isolation: Centrifuge whole blood (EDTA) at 1000 x g for 10 min. Remove plasma and buffy coat completely. Wash RBCs 2x with PBS.

  • Lysis: Aliquot 100 µL RBC pellet. Add 300 µL ice-cold water (osmotic shock). Vortex 10s.

  • Deproteinization: Add 50 µL 15% Perchloric Acid (PCA) .

    • Expert Tip: Add Dithiothreitol (DTT) or Ascorbic Acid to the PCA solution to prevent oxidation of MTX-PGs during extraction [1].

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C.

  • Neutralization (Optional but Recommended for Column Life): Transfer supernatant and neutralize with minimal volume of KHCO

    
     or Ammonium Hydroxide if using silica-based columns prone to acid hydrolysis.
    

Why this works: PCA creates a cleaner supernatant than methanol precipitation for RBCs, removing more heme groups that cause source contamination in MS.

Phase 2: Mass Spectrometry Optimization (The Sensitivity Hack)

The Issue: Long-chain PGs (PG


) have high molecular weights (>800 Da). In standard ESI+, the singly charged ion 

is unstable and distributes charge poorly.

The Solution: Monitor the Doubly Charged Ion


 .
Research confirms that for PG

, the doubly charged precursor is significantly more abundant and fragments more efficiently, lowering the Limit of Quantitation (LLOQ) by up to 5-fold [2].
Optimized MRM Table
AnalytePrecursor Ion (Q1)Product Ion (Q3)Charge StateCollision Energy (eV)Note
MTX (PG1) 455.2308.2

25Standard transition
MTX-PG2 584.2308.2

30Loss of Glu-Glu
MTX-PG3 713.3308.2

35Loss of Glu-Glu-Glu
MTX-PG4 421.7 308.2

20High Sensitivity Mode
MTX-PG5 486.2 308.2

22High Sensitivity Mode
MTX-PG6 550.7 308.2

25High Sensitivity Mode
MTX-PG7 615.3 308.2

28High Sensitivity Mode

Note: The product ion 308.2 corresponds to the common pteroyl-N-methyl-p-aminobenzoic acid fragment found in all isoforms.

Phase 3: Chromatographic Separation

Separating isoforms is essential to prevent "crosstalk" where a high-concentration PG interferes with a low-concentration neighbor.

  • Column: Waters Acquity UPLC HSS T3 (1.8 µm) or Phenomenex Synergi Hydro-RP.

    • Why: These columns are designed to retain polar compounds (like PG7) better than standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile (start low, gradient up to 90%).

  • Flow Rate: 0.4 - 0.5 mL/min.

Workflow Visualization:

Workflow Sample RBC Pellet (Stored -80°C) Lysis Osmotic Lysis (H2O + Vortex) Sample->Lysis Precip Protein Precip (15% PCA + DTT) Lysis->Precip Clean Supernatant (Clear of Heme) Precip->Clean LC UPLC Separation (HSS T3 Column) Clean->LC MS MS/MS Detection (Monitor [M+2H]2+ for PG4-7) LC->MS

Figure 2: Optimized extraction and detection workflow.

Troubleshooting & FAQs

Q1: I see significant signal drift (loss of sensitivity) after 20 injections. Why?

Diagnosis: Matrix build-up on the source cone or column fouling. Fix:

  • Divert Valve: Set the LC flow to "Waste" for the first 1.0 min and the last 2 min of the run. This prevents salts and phospholipids from entering the MS.

  • Internal Standard: Are you using stable isotope-labeled IS (e.g., MTX-PG

    
    -
    
    
    
    C
    
    
    )? If the IS signal drops alongside the analyte, it confirms matrix suppression.
Q2: My PG6 and PG7 peaks are absent, but PG1-3 are strong.

Diagnosis: Likely poor ionization of the large molecules or adsorption to plasticware. Fix:

  • Switch to Doubly Charged: Ensure you are targeting the

    
     transition (see Table above).
    
  • Container Check: Long-chain PGs can stick to polypropylene. Use low-binding tubes or glass inserts for the autosampler.

  • Carryover: Ensure the needle wash contains at least 50% organic solvent (MeOH/ACN) to strip sticky PGs.

Q3: Can I use Solid Phase Extraction (SPE) instead of PCA?

Answer: Yes, but with caution. SPE (e.g., Waters Oasis MAX) provides a cleaner extract than PCA, reducing ion suppression [3]. However, long-chain PGs are extremely polar and can be lost in the aqueous wash steps if the pH isn't tightly controlled.

  • Recommendation: Stick to PCA for throughput unless you require LLOQ < 0.5 nM, in which case SPE optimization is necessary.

Q4: How stable are the samples?

Data: RBC pellets are stable at -80°C for >6 months. Once extracted, PCA supernatants are stable for ~24 hours at 4°C in the autosampler. Avoid repeated freeze-thaw cycles of the lysate.

References

  • Dalrymple, J. M., et al. (2008). "Simple and sensitive method for the quantification of methotrexate polyglutamates in human red blood cells by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

  • den Boer, E., et al. (2012). "Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method." Therapeutic Drug Monitoring.

  • van Haandel, L., et al. (2009).[2] "A novel high-performance liquid chromatography/mass spectrometry method for improved selective and sensitive measurement of methotrexate polyglutamation status in human red blood cells."[1][2][3] Rapid Communications in Mass Spectrometry.

  • Fang, K., et al. (2022).[2] "Quantitation of methotrexate polyglutamates in human whole blood... a green LC–MS/MS-based method." Analytical and Bioanalytical Chemistry.

For further assistance, contact the Bioanalytics Application Team at .

Sources

Optimization

Troubleshooting low recovery of Methotrexate-d7 Heptaglutamate

Technical Support Center: High-Polarity Antifolate Analysis Topic: Troubleshooting Low Recovery of Methotrexate-d7 Heptaglutamate (MTX-d7-Glu7) Introduction: The "Ghost Peak" Phenomenon You are likely here because your i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Polarity Antifolate Analysis Topic: Troubleshooting Low Recovery of Methotrexate-d7 Heptaglutamate (MTX-d7-Glu7)

Introduction: The "Ghost Peak" Phenomenon

You are likely here because your internal standard, MTX-d7-Glu7 , is showing erratic recovery, poor peak shape, or total signal loss compared to shorter-chain analogs (MTX-Glu1 through Glu3).

Methotrexate Heptaglutamate (Glu7) represents the extreme end of the polarity spectrum for antifolates. Unlike the parent drug (MTX-Glu1), Glu7 carries seven ionizable carboxylic acid groups. This creates a "perfect storm" for analysis failures: it binds irreversibly to intracellular proteins (DHFR), precipitates in the acidic conditions usually used to release it, and elutes in the void volume of standard C18 columns.

This guide moves beyond basic troubleshooting to address the physicochemical paradoxes of analyzing long-chain polyglutamates (MTX-PGs).

Part 1: Diagnostic Workflow (Logic Gate)

Before altering your protocol, use this logic flow to identify the failure point.

TroubleshootingLogic Start Start: Low Recovery of MTX-d7-Glu7 Check_IS_Add When is IS added? Start->Check_IS_Add Post_Lysis After Cell Lysis Check_IS_Add->Post_Lysis Incorrect Pre_Lysis Into Lysis Buffer Check_IS_Add->Pre_Lysis Correct Action_Equilib Action: IS fails to track protein release efficiency Post_Lysis->Action_Equilib Check_Chrom Check Retention Time (RT) Pre_Lysis->Check_Chrom Void_Vol RT < 1.0 min (Void) Check_Chrom->Void_Vol Retained RT > 1.5 min Check_Chrom->Retained Action_Chrom Action: Switch to High pH LC or HILIC Void_Vol->Action_Chrom Check_Extract Check Extraction pH Retained->Check_Extract Acidic Strong Acid (TCA/PCA) Check_Extract->Acidic Neutral Methanol/Water Check_Extract->Neutral Action_Precip Action: Glu7 precipitates at low pH. Neutralize immediately. Acidic->Action_Precip Action_Protein Action: Incomplete release from DHFR. Neutral->Action_Protein

Figure 1: Diagnostic logic for isolating the cause of low MTX-PG recovery. Blue nodes represent decision points; Red nodes indicate critical failure modes.

Part 2: Technical FAQs & Solutions

Q1: My recovery is <10%. I use methanol protein precipitation. Why isn't it working?

The Cause: The "DHFR Trap." Methotrexate works by inhibiting Dihydrofolate Reductase (DHFR). Intracellular MTX-PGs (especially long chains like Glu7) bind to DHFR with nanomolar affinity. Simple organic solvent precipitation (Methanol/Acetonitrile) precipitates the protein with the drug still attached, removing your analyte from the supernatant.

The Solution: Acidic Denaturation. You must use a strong acid to denature the tertiary structure of DHFR and release the ligand.

  • Protocol Adjustment: Replace MeOH precipitation with Perchloric Acid (PCA) or Trichloroacetic Acid (TFA) lysis.

  • Critical Warning: While acid releases the drug, prolonged exposure to low pH (<3.0) causes the Glu7 to precipitate out of solution due to its zwitterionic nature. You must neutralize the supernatant immediately after centrifugation.

Q2: I switched to acid extraction, but now I see "ghost peaks" or doublets.

The Cause: Gamma-Glutamyl Hydrolysis. The peptide bonds linking the glutamate residues are susceptible to acid hydrolysis. If your sample sits in PCA/TFA for >30 minutes at room temperature, Glu7 degrades into Glu6, Glu5, etc.

  • The Fix: Keep all samples at 4°C . Neutralize the acid extract with Potassium Bicarbonate (

    
    ) or Ammonium Hydroxide (
    
    
    
    ) within 10 minutes of lysis.
Q3: The d7-Glu7 elutes in the dead volume (void) on my C18 column.

The Cause: Extreme Polarity. With 7 carboxyl groups, MTX-Glu7 is extremely hydrophilic. On a standard C18 column at acidic pH (formic acid), it has almost no retention.

  • The Solution: High pH Chromatography. Switch to a hybrid-particle column (e.g., Waters BEH C18) that can withstand high pH. Use Ammonium Bicarbonate (pH 10) or Ammonium Hydroxide as your aqueous modifier.

    • Mechanism:[1][2] At pH 10, the carboxylic acids are fully ionized (deprotonated). While this usually reduces retention on C18, it prevents the "sticking" to metallic surfaces and, counter-intuitively, allows for better peak shape when using specific hybrid columns designed for basic mobile phases. Alternatively, use Anion Exchange SPE followed by separation.

Part 3: The "Gold Standard" Protocol

This protocol maximizes recovery by balancing protein release (Acid) with analyte solubility (Neutralization) and retention (SPE).

Target Analyte: MTX-d7-Glu7 (Internal Standard) & Endogenous MTX-PGs. Matrix: RBC Pellet or PBMC Pellet.

Step 1: Lysis & Release (The Critical Step)
  • Resuspend cell pellet in 200 µL water.

  • Add Internal Standard: Spike 20 µL of MTX-d7-Glu7 working solution now.

    • Why? The IS must experience the acid lysis to compensate for any degradation or entrapment that occurs during the protein denaturation step.

  • Acid Lysis: Add 50 µL of 10% Perchloric Acid (PCA) . Vortex vigorously for 30 seconds.

    • Mechanism:[1][2] PCA denatures DHFR, releasing bound MTX-PGs.

  • Centrifuge: 15,000 x g for 5 minutes at 4°C .

Step 2: Neutralization & Cleanup
  • Transfer: Move supernatant to a clean tube.

  • Neutralize: Immediately add 25 µL of 1M Potassium Bicarbonate (

    
    ) .
    
    • Visual Check: Watch for bubble formation (

      
      ) and the precipitation of Potassium Perchlorate (
      
      
      
      ). This salt precipitation is beneficial as it removes the perchlorate ion which can suppress MS signals.
  • Centrifuge Again: Spin down the

    
     salt.
    
  • SPE Cleanup (Optional but Recommended for Glu7):

    • Use a MAX (Mixed-mode Anion Exchange) cartridge.

    • Load: Neutralized supernatant.

    • Wash: 5% NH4OH (removes neutrals).

    • Elute: 2% Formic Acid in Methanol (protonates the carboxyls, releasing them from the anion exchange resin).

Step 3: LC-MS/MS Parameters
ParameterSettingRationale
Column Waters Acquity UPLC BEH C18 (2.1 x 100mm, 1.7µm)Hybrid particle stable at pH 10.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.[3][4]0)Basic pH keeps polyglutamates soluble and sharpens peaks.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 2% B to 95% B over 6 minsShallow gradient required to separate Glu1 through Glu7.
Flow Rate 0.4 mL/minOptimal for electrospray ionization.
MS Mode ESI Positive (+)Despite negative charge in solution, positive mode often yields better sensitivity for the pteridine ring transitions.

Part 4: Visualizing the Extraction Workflow

ExtractionWorkflow Pellet Cell Pellet (RBC/PBMC) Lysis Lysis Buffer: Water + MTX-d7-Glu7 Pellet->Lysis Acid Add 10% PCA (Denature DHFR) Lysis->Acid Release PGs Spin1 Centrifuge 4°C Acid->Spin1 Neut Add KHCO3 (Neutralize) Spin1->Neut Supernatant Spin2 Centrifuge (Remove KClO4) Neut->Spin2 Precipitate Salt LCMS LC-MS/MS (pH 10 Mobile Phase) Spin2->LCMS Inject

Figure 2: Optimized extraction workflow using Perchloric Acid lysis and Potassium Bicarbonate neutralization.

References

  • Den Boer, E., et al. (2012). "Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method." Analytical and Bioanalytical Chemistry. Link

  • Cure, R., et al. (2025). "Novel LC-MS/MS method for measuring methotrexate in high-dose therapy." European Journal of Drug Metabolism and Pharmacokinetics. Link

  • Mo, X., et al. (2012).[5] "Determination of erythrocyte methotrexate polyglutamates by liquid chromatography/tandem mass spectrometry." Journal of Chromatography B. Link

  • Dervieux, T., et al. (2003). "Polyglutamation of Methotrexate with common polymorphisms in reduced folate carrier." Arthritis & Rheumatism. Link

Sources

Troubleshooting

Technical Guide: Optimizing Solid-Phase Extraction for Methotrexate Polyglutamates (MTX-PGs)

Introduction: The Polarity Challenge Q: Why is standard SPE insufficient for Methotrexate Polyglutamates? A: Methotrexate (MTX) metabolism creates a unique polarity gradient that defies "one-size-fits-all" extraction.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Polarity Challenge

Q: Why is standard SPE insufficient for Methotrexate Polyglutamates? A: Methotrexate (MTX) metabolism creates a unique polarity gradient that defies "one-size-fits-all" extraction. While the parent drug (MTX-PG


) is moderately polar, the intracellular addition of up to six glutamate residues (MTX-PG

) exponentially increases polarity and acidity.

Standard C18 (reversed-phase) protocols often fail because the highly polar long-chain polyglutamates (PG


-PG

) elute prematurely during wash steps or bind irreversibly to silica-based sorbents due to secondary interactions. This guide provides an optimized, self-validating workflow using Mixed-Mode Anion Exchange (MAX) technology to capture the entire polyglutamate spectrum.

Module 1: Method Development & Optimization

Strategic Sorbent Selection

Q: Should I use HLB or Anion Exchange cartridges? A: For comprehensive profiling of MTX-PG


, Mixed-Mode Strong Anion Exchange (MAX)  is the gold standard.
  • The Mechanism: MTX-PGs are poly-anions. A MAX cartridge utilizes two retention mechanisms:

    • Reverse Phase (RP): Retains the pteridine ring structure.

    • Anion Exchange (AX): Positively charged quaternary amine groups bind the negatively charged carboxyl groups of the glutamate chain.

  • Why HLB Fails: While Hydrophilic-Lipophilic Balance (HLB) cartridges work well for parent MTX, they rely solely on RP/polar interactions. Long-chain PGs (PG

    
    -PG
    
    
    
    ) are so hydrophilic they often break through during aqueous wash steps intended to remove salts.
The Self-Validating Protocol (MAX)

This protocol assumes a starting matrix of Red Blood Cell (RBC) lysate.

StepSolvent/BufferVolumeCritical Technical Note
1. Pre-treatment 10% Perchloric Acid (PCA)1:1 v/vPrecipitates hemoglobin. Supernatant pH must be adjusted to ~6.0-7.0 before loading to ensure ionization of carboxyl groups.
2. Conditioning Methanol followed by Water1 mLActivates RP ligands and hydrates the bed.
3. Loading Neutralized Supernatant~500 µLFlow rate < 1 mL/min. Critical: Slow flow ensures ion-exchange equilibrium.
4. Wash 1 (Interference) 5% Ammonium Hydroxide in Water1 mLHigh pH Wash: Removes neutrals and bases. MTX-PGs are retained by charge (AX).
5. Wash 2 (Matrix) Methanol1 mLOrganic Wash: Removes hydrophobic lipids. MTX-PGs remain bound via AX mechanism.
6. Elution 2% Formic Acid in Methanol2 x 500 µLSymmetry Break: Acid neutralizes the carboxyl groups on MTX-PGs, breaking the ionic bond and allowing elution.

Module 2: Visualization of the Workflow

Figure 1: The Mixed-Mode Extraction Logic

This diagram illustrates the retention and elution logic specifically for polyglutamates.

SPE_Workflow Start RBC Lysate Sample PreTreat Protein Precipitation (Perchloric Acid) Start->PreTreat Load Load onto MAX Cartridge (pH 6.0 - 7.0) PreTreat->Load Retention Analyte Retention: 1. Hydrophobic (Ring) 2. Ionic (Glutamates) Load->Retention PGs Bind Wash1 Wash 1: 5% NH4OH (Removes Neutrals/Bases) Retention->Wash1 Retains PGs Wash2 Wash 2: 100% MeOH (Removes Hydrophobic Lipids) Wash1->Wash2 Retains PGs Elute Elution: 2% Formic Acid in MeOH (Neutralizes PGs -> Release) Wash2->Elute Breaks Ionic Bond

Caption: Figure 1. Mixed-Mode Strong Anion Exchange (MAX) workflow utilizing dual-retention mechanisms to isolate polar polyglutamates.

Module 3: Troubleshooting Guide

Issue 1: Low Recovery of Long-Chain PGs (PG -PG )

Q: My parent MTX recovery is 95%, but PG


 is only 40%. What is happening? 
A:  This "chain-length bias" is a classic sign of elution insufficiency .
  • Root Cause: The ionic bond strength increases with the number of glutamate residues. A solvent that elutes PG

    
     (2 carboxyls) may not elute PG
    
    
    
    (8 carboxyls).
  • The Fix: Increase the acid concentration in the elution solvent.

    • Standard: 2% Formic Acid.

    • Optimized: 5% Formic Acid or switch to Trifluoroacetic Acid (TFA) (1-2%) which is a stronger acid and ion-pairing agent.

Issue 2: High Matrix Suppression in LC-MS

Q: I see significant signal suppression for early eluting peaks (PG


-PG

).
A: This indicates phospholipid breakthrough.
  • Root Cause: RBC membranes are rich in phospholipids (PLs). If the "Wash 2" (Organic) step is insufficient, PLs co-elute.

  • The Fix: Implement a "Flow-Through" cleanup post-SPE or use a specialized phospholipid removal plate (e.g., Ostro or HybridSPE) if using simple protein precipitation. For MAX SPE, ensure the methanol wash is aggressive (100% MeOH) before elution.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Recovery? Check Check Chain Length Problem->Check ShortChain Loss of PG1-2 Check->ShortChain LongChain Loss of PG5-7 Check->LongChain Sol1 Cause: Wash Step too Strong Fix: Reduce % Organic in Wash ShortChain->Sol1 Sol2 Cause: Elution too Weak Fix: Increase Acid % (2% -> 5%) LongChain->Sol2

Caption: Figure 2. Decision tree for diagnosing recovery losses based on polyglutamate chain length.

Module 4: Stability & Sample Handling

Q: Can I store processed samples? A: MTX-PGs are susceptible to hydrolysis by Gamma-Glutamyl Hydrolase (GGH) , an enzyme present in plasma and lysosomes.

  • Critical Control Point: Samples must be kept on ice immediately after collection.

  • Quenching: The addition of Perchloric Acid (Step 1 of the protocol) not only precipitates protein but also irreversibly denatures GGH , locking the polyglutamate profile.

  • Storage: Once deproteinized, the supernatant is stable at -80°C for months. Do not store whole blood; process to RBC pellet immediately.

References

  • Dervieux, T. et al. (2003). HPLC Determination of Erythrocyte Methotrexate Polyglutamates after Low-Dose Methotrexate Therapy in Patients with Rheumatoid Arthritis. Clinical Chemistry, 49(10), 1632–1641. Link

  • Daraghmeh, D. et al. (2022).[1] Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes collected via venepuncture and volumetric absorptive micro-sampling: a green LC–MS/MS-based method.[1][2] Analytical and Bioanalytical Chemistry, 414, 6207–6219. Link

  • Wang, S. et al. (2025).[3] Unique methotrexate polyglutamates distributions in peripheral blood mononuclear cells of rheumatoid arthritis patients: Development and validation of a UPLC-MS/MS method. Journal of Chromatography B, 1232, 123956. Link

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Technical Support Note. Link

Sources

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Technical Support Center: Quantification of Long-Chain Methotrexate Polyglutamates

Welcome to the technical support center for the quantification of long-chain methotrexate polyglutamates (MTX-PGs). This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of long-chain methotrexate polyglutamates (MTX-PGs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MTX-PG analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction

Methotrexate (MTX) is a cornerstone therapy for a range of conditions, from cancer to autoimmune diseases like rheumatoid arthritis.[1][2][3] Its therapeutic efficacy is largely attributed to its intracellular conversion to methotrexate polyglutamates (MTX-PGs).[4][5] This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the MTX molecule.[1][4][5] These long-chain MTX-PGs are more potent inhibitors of key enzymes in the folate pathway compared to MTX itself and are retained within the cell for longer periods.[4][5]

The quantification of long-chain MTX-PGs is crucial for therapeutic drug monitoring (TDM) and for understanding the pharmacokinetic-pharmacodynamic relationship of MTX.[4][5] However, this process is fraught with challenges, including their low intracellular concentrations, the complexity of biological matrices, and the inherent instability of the analytes.[1][4] This guide provides practical, field-proven insights to help you overcome these hurdles and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are long-chain methotrexate polyglutamates (MTX-PGs) and why are they important?

A1: Long-chain MTX-PGs are the active metabolites of methotrexate, formed by the addition of multiple glutamate residues to the parent drug within the cell.[1][5] They are more potent inhibitors of enzymes like dihydrofolate reductase and thymidylate synthase than methotrexate itself.[4][5] Their accumulation within cells is linked to both the therapeutic and toxic effects of methotrexate. Therefore, their quantification is a valuable tool for optimizing treatment and minimizing adverse effects.

Q2: Why are red blood cells (RBCs) typically used for measuring MTX-PGs?

A2: Red blood cells are a convenient and accessible surrogate for target cells.[4][6] They possess the necessary enzymatic machinery for MTX polyglutamation and lack the efflux pumps that can actively remove the drug, allowing for the accumulation and long-term monitoring of MTX-PGs.[1][6] The concentration of MTX-PGs in RBCs is believed to reflect the systemic exposure and metabolic activation of methotrexate.

Q3: What is the general workflow for MTX-PG quantification?

A3: The typical workflow involves:

  • Sample Collection: Obtaining whole blood from patients, usually in EDTA tubes.

  • Sample Processing: Isolating red blood cells through centrifugation and washing.

  • Cell Lysis and Protein Precipitation: Breaking open the RBCs to release the intracellular contents and removing proteins that can interfere with the analysis.

  • Chromatographic Separation: Using liquid chromatography (LC), often with a C18 column, to separate the different MTX-PG species.[6]

  • Detection and Quantification: Employing tandem mass spectrometry (MS/MS) for sensitive and specific detection of each MTX-PG.[6]

Q4: What are the different MTX-PG species, and which are most relevant?

A4: MTX-PGs are denoted as MTX-PGn, where 'n' represents the total number of glutamate residues. MTX itself is MTX-PG1. Long-chain species can extend to MTX-PG7, though MTX-PG1 to MTX-PG5 are most commonly measured and are thought to comprise the vast majority of intracellular MTX-PGs.[5] MTX-PG3 is often the most abundant species.[5][7]

Troubleshooting Guide

Section 1: Sample Collection and Handling

Problem: Inconsistent or low MTX-PG concentrations across samples from the same patient.

  • Potential Cause 1: Improper Sample Collection Tube.

    • Explanation: The choice of collection tube is critical. Tubes containing a gel separator are unsuitable as methotrexate can be slowly absorbed by the gel, leading to artificially low measurements.[6]

    • Solution: Always use K2-EDTA tubes for blood collection. If a sample is inadvertently collected in a tube with a gel separator, the plasma or serum should be separated and transferred to a new tube within two hours of collection.[6]

  • Potential Cause 2: Sample Hemolysis or Lipemia.

    • Explanation: Grossly hemolyzed or lipemic samples can interfere with the accuracy of the assay and are generally not suitable for analysis.[5] Hemolysis can dilute the intracellular contents, while high lipid content can affect extraction efficiency and cause ion suppression in the mass spectrometer.

    • Solution: Visually inspect all samples upon receipt. If samples are significantly hemolyzed or lipemic, it is best to request a new sample. Implement standardized phlebotomy procedures to minimize hemolysis during collection.

  • Potential Cause 3: Inadequate Sample Storage.

    • Explanation: MTX-PGs are susceptible to degradation if not stored properly.

    • Solution: Process whole blood samples as soon as possible. If immediate processing is not feasible, store whole blood at 4°C for no longer than 24 hours. For long-term storage, isolated RBC pellets should be stored at -80°C. Samples have been shown to be stable for at least one month at -80°C.[6]

Section 2: Sample Preparation

Problem: Low recovery of long-chain MTX-PGs (MTX-PG4, MTX-PG5, etc.).

  • Potential Cause 1: Inefficient Cell Lysis.

    • Explanation: Incomplete lysis of red blood cells will result in an underestimation of intracellular MTX-PG concentrations.

    • Solution: Ensure thorough mixing and vortexing after adding the lysis buffer (e.g., distilled water). A freeze-thaw cycle can also enhance cell lysis.

  • Potential Cause 2: Inappropriate Protein Precipitation Method.

    • Explanation: The choice of precipitating agent can affect the recovery of different MTX-PG species. While perchloric acid is commonly used, some studies suggest it may lead to the loss of long-chain MTX-PGs.[1] Trichloroacetic acid is another option.[3]

    • Solution: A validated method using perchloric acid involves adding 40 µL of 70% perchloric acid to a mixture of 200 µL of sample and 200 µL of distilled water, followed by vigorous mixing and centrifugation at high speed (e.g., 18,000 x g) at 4°C.[4] It is crucial to validate the recovery of all MTX-PGs of interest with your chosen method.

  • Potential Cause 3: Degradation during Enzymatic Conversion (if applicable).

    • Explanation: Some methods quantify total MTX-PGs by first converting them to MTX using the enzyme gamma-glutamyl hydrolase.[8] Incomplete conversion or degradation during this step will lead to inaccurate results.

    • Solution: Optimize the enzymatic reaction conditions, including pH, temperature (typically 37°C), and incubation time. Ensure the enzyme is active and used at the appropriate concentration.[8]

Section 3: LC-MS/MS Analysis

Problem: Poor peak shape or resolution between MTX-PG species.

  • Potential Cause 1: Suboptimal Chromatographic Conditions.

    • Explanation: The highly polar nature of MTX-PGs makes their separation on traditional reversed-phase columns challenging.

    • Solution: Utilize a C18 column with a suitable mobile phase. A common approach is to use a gradient with an aqueous component like 10 mM ammonium bicarbonate (pH 10) and an organic component such as methanol.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative for separating these polar analytes.[1]

Problem: High signal variability or poor sensitivity.

  • Potential Cause 1: Matrix Effects.

    • Explanation: Co-eluting endogenous components from the sample matrix (e.g., salts, phospholipids) can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.[1]

    • Solution:

      • Use Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects.[6][7] A stable isotope-labeled version of each MTX-PG should ideally be used.

      • Evaluate Matrix Effects: Assess the matrix effect by comparing the peak area of an analyte spiked into an extracted blank sample matrix with the peak area of the analyte in a pure solution.[1]

      • Improve Sample Cleanup: If matrix effects are significant, consider adding a solid-phase extraction (SPE) step to your sample preparation protocol to further remove interfering substances.[3]

  • Potential Cause 2: In-source Fragmentation or Adduct Formation.

    • Explanation: The settings of the mass spectrometer's ion source can influence the stability of the parent ion. Inappropriate settings can lead to fragmentation before the analyte enters the mass analyzer, reducing the signal of the intended precursor ion.

    • Solution: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for each MTX-PG. Use gentle ionization conditions to minimize in-source fragmentation.

Experimental Protocols and Data

Detailed Protocol: RBC Isolation and Lysis for MTX-PG Analysis

This protocol is a synthesis of common procedures and should be validated in your laboratory.

  • Blood Collection: Collect 3-5 mL of whole blood in a K2-EDTA tube.

  • Initial Centrifugation: Centrifuge the whole blood at 2,000 x g for 5 minutes at 4°C.[4]

  • Plasma and Buffy Coat Removal: Carefully aspirate and discard the supernatant plasma and the buffy coat (the thin white layer of leukocytes and platelets) without disturbing the underlying red blood cell pellet.

  • RBC Washing: Resuspend the RBC pellet in an equal volume of ice-cold phosphate-buffered saline (PBS). Centrifuge at 2,000 x g for 5 minutes at 4°C. Repeat this washing step two more times to ensure complete removal of plasma and leukocytes.

  • Sample Aliquoting and Storage: After the final wash, remove the supernatant and store the packed RBC pellet at -80°C until analysis.

  • Cell Lysis and Protein Precipitation:

    • Thaw the frozen RBC sample at room temperature.

    • Add a stable isotope-labeled internal standard mixture to the sample.

    • Vortex to mix.

    • Add an equal volume of HPLC-grade water and vortex for 10 seconds.[4]

    • Add 40 µL of 70% perchloric acid for every 400 µL of the cell lysate/water mixture.[4]

    • Vortex vigorously for 20 seconds.[4]

    • Incubate on ice for 10 minutes.

    • Centrifuge at 18,000 x g for 10 minutes at 4°C.[4]

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Data Presentation: Typical LC-MS/MS Method Validation Parameters

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for MTX-PGs, based on published literature.

ParameterMTX-PG1-5MTX-PG6-7Reference
Linearity Range 0.1 - 100 nmol/L0.8 - 100 nmol/L[1]
Lower Limit of Quantification (LLOQ) 0.1 nmol/L0.8 nmol/L[1]
Intra-day Precision (%CV) < 15%< 15%[1][4]
Inter-day Precision (%CV) < 15%< 15%[1][4]
Accuracy (% Bias) Within ±15%Within ±15%[4][7]
Recovery 74.2 - 105.8%N/A[7]
Stability at -80°C At least 1 monthN/A[6]

Visualizations

Workflow for Quantification of Long-Chain MTX-PGs

MTX_PG_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postdata Post-Analytical Phase SampleCollection 1. Sample Collection (Whole Blood in K2-EDTA tube) Centrifugation1 2. Centrifugation (2,000 x g, 5 min, 4°C) SampleCollection->Centrifugation1 TS1 Improper Tube? SampleCollection->TS1 RBC_Isolation 3. RBC Isolation (Remove Plasma & Buffy Coat) Centrifugation1->RBC_Isolation Washing 4. RBC Washing (3x with cold PBS) RBC_Isolation->Washing TS2 Hemolysis? RBC_Isolation->TS2 Storage 5. Storage (Packed RBCs at -80°C) Washing->Storage Lysis 6. Cell Lysis & IS Spiking (Freeze-thaw, H2O) Storage->Lysis Precipitation 7. Protein Precipitation (e.g., Perchloric Acid) Lysis->Precipitation Centrifugation2 8. Centrifugation (>18,000 x g, 10 min, 4°C) Precipitation->Centrifugation2 TS3 Low Recovery? Precipitation->TS3 Supernatant 9. Supernatant Transfer Centrifugation2->Supernatant LCMS 10. LC-MS/MS Analysis (C18 or HILIC, Gradient Elution) Supernatant->LCMS DataProcessing 11. Data Processing (Integration & Quantification) LCMS->DataProcessing TS4 Matrix Effects? LCMS->TS4 Report 12. Result Reporting (nmol/L of each MTX-PG) DataProcessing->Report

Caption: Workflow for MTX-PG quantification from sample collection to data analysis.

References

  • Methotrexate polyglutamate quantification for clinical application in patients with pediatric acute lymphoblastic leukemia in associ
  • Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes collected via venepuncture and volumetric absorptive micro-sampling: a green LC–MS/MS-based method.PubMed Central.
  • Measuring methotrexate polyglutamates in red blood cells: A new LC-MS/MS-based method.
  • Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn's disease.PubMed Central.
  • Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes collected via venepuncture and volumetric absorptive micro-sampling: a green LC-MS/MS-based method.PubMed.
  • Measurement of Erythrocyte Methotrexate Polyglutamate Levels: Ready for Clinical Use in Rheum
  • HPLC Determination of Erythrocyte Methotrexate Polyglutamates after Low-Dose Methotrexate Therapy in Patients with Rheumatoid Arthritis.
  • Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples.ScienceOpen.

Sources

Optimization

Best practices for storing and handling Methotrexate-d7 Heptaglutamate

Welcome to the technical support center for Methotrexate-d7 Heptaglutamate. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for the storage and handling of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methotrexate-d7 Heptaglutamate. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for the storage and handling of this critical internal standard. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your analytical data.

I. Introduction to Methotrexate-d7 Heptaglutamate

Methotrexate-d7 Heptaglutamate (MTX-d7-PG7) is a deuterated analog of Methotrexate Heptaglutamate, the long-chain polyglutamated form of Methotrexate (MTX). MTX is an antimetabolite used in chemotherapy and as an immunosuppressant.[][2] Intracellularly, MTX is converted into polyglutamates (MTX-PGs), which are the active forms of the drug.[3] The polyglutamated forms are retained within cells for extended periods, contributing to the therapeutic and toxic effects of MTX.[4][5]

MTX-d7-PG7 serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical and physical properties are nearly identical to the endogenous MTX-PG7, allowing it to co-elute and experience similar ionization effects, thus correcting for variations in sample preparation and instrument response.[6]

II. FAQs: Storage and Handling

This section addresses the most common questions regarding the proper storage and handling of Methotrexate-d7 Heptaglutamate.

Q1: How should I store the lyophilized powder of Methotrexate-d7 Heptaglutamate upon receipt?

A1: Immediately upon receipt, the lyophilized powder should be stored at -20°C under an inert atmosphere.[] For long-term stability and to prevent potential hydrogen-deuterium exchange, it is crucial to keep the compound in a cool, dry environment, away from moisture and light.[6]

Q2: What is the recommended procedure for reconstituting the lyophilized powder?

A2: Due to the limited solubility of methotrexate and its polyglutamates in neutral aqueous solutions, a specific reconstitution procedure is necessary. Methotrexate is practically insoluble in water but dissolves in dilute solutions of mineral acids and alkali hydroxides.[7]

Protocol for Reconstitution:

  • Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation.

  • Add a small amount of a dilute basic solution, such as 0.02 N NaOH or a dilute ammonium hydroxide solution, to dissolve the powder.[8]

  • Gently vortex or sonicate to ensure complete dissolution. Avoid vigorous shaking.

  • Once dissolved, dilute to the final desired concentration with an appropriate solvent, such as methanol or a buffer compatible with your analytical method.

Q3: How should I store the reconstituted stock solution of Methotrexate-d7 Heptaglutamate?

A3: Once reconstituted, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability.[9] When stored properly, solutions of methotrexate polyglutamates have been shown to be stable for at least one month at -80°C.

Storage ConditionLyophilized PowderReconstituted Stock SolutionWorking Solution
Temperature -20°C[]-80°C[9]2-8°C (short-term)
Atmosphere Inert Gas[][6]N/AN/A
Light Protect from light[10]Protect from lightProtect from light
Duration As per manufacturer's expiryUp to 1 month or longerUp to 48 hours[11]

Q4: Is Methotrexate-d7 Heptaglutamate sensitive to light?

A4: Yes. Methotrexate and its derivatives are known to be sensitive to light.[10] Photodegradation can occur upon exposure to fluorescent light. Therefore, it is essential to protect both the lyophilized powder and solutions from light by using amber vials or by wrapping containers in aluminum foil.

III. Troubleshooting Guide for Experimental Use

This section provides solutions to common problems encountered during the use of Methotrexate-d7 Heptaglutamate in LC-MS/MS applications.

Problem 1: Poor or no signal from the internal standard.

  • Possible Cause 1: Degradation of the compound.

    • Solution: Ensure that the compound has been stored and handled correctly. Review the storage temperature, exposure to light, and the number of freeze-thaw cycles for the stock solution. Prepare a fresh stock solution from the lyophilized powder if degradation is suspected.

  • Possible Cause 2: Incorrect mass transition settings.

    • Solution: Verify the precursor and product ion m/z values for Methotrexate-d7 Heptaglutamate in your mass spectrometer method. These should be adjusted to account for the mass shift due to deuterium labeling.

  • Possible Cause 3: Suboptimal ionization.

    • Solution: Optimize the electrospray ionization (ESI) source parameters. Methotrexate and its polyglutamates are typically analyzed in positive ion mode.[12] Adjust parameters such as spray voltage, gas flows, and temperature to maximize the signal.

Problem 2: High variability in the internal standard signal across samples.

  • Possible Cause 1: Inconsistent spiking of the internal standard.

    • Solution: Ensure that the internal standard is added to all samples, calibrators, and quality controls at the same concentration and at the earliest possible stage of the sample preparation process. This helps to account for variability in extraction efficiency.[13]

  • Possible Cause 2: Matrix effects.

    • Solution: While deuterated internal standards are designed to minimize matrix effects, severe ion suppression or enhancement can still occur.[13] Evaluate the matrix effect by comparing the internal standard response in a neat solution versus a post-extraction spiked matrix sample. If significant matrix effects are present, further sample cleanup or chromatographic optimization may be necessary.

  • Possible Cause 3: Instability in the autosampler.

    • Solution: Methotrexate solutions can be stable for several hours at room temperature.[9] However, if the autosampler is not temperature-controlled, degradation may occur during a long analytical run. Consider using a refrigerated autosampler set at 4-8°C.

Problem 3: Isotopic exchange (loss of deuterium).

  • Possible Cause 1: Exposure to certain solvents or pH conditions.

    • Solution: To prevent hydrogen-deuterium exchange, store the deuterated standard in cool, dry conditions and under an inert gas atmosphere.[6] When preparing solutions, avoid solvents and pH conditions that can facilitate this exchange. Deuterium labels on aromatic carbons are generally stable.

IV. Experimental Workflow and Diagrams

To ensure the proper handling and use of Methotrexate-d7 Heptaglutamate, the following workflow is recommended.

G cluster_0 Receiving and Storage cluster_1 Preparation of Solutions cluster_2 Experimental Use Receive Receive Store Powder Store Lyophilized Powder (-20°C, Inert Atmosphere, Dark) Receive->Store Powder Reconstitute Reconstitute with Dilute Base Store Powder->Reconstitute Aliquot Aliquot Stock Solution Reconstitute->Aliquot Store Stock Store Stock Solution (-80°C, Dark) Aliquot->Store Stock Prepare Working Prepare Working Solution Store Stock->Prepare Working Spike Samples Spike Samples, Calibrators, QCs Prepare Working->Spike Samples Sample Prep Sample Preparation (e.g., Protein Precipitation) Spike Samples->Sample Prep LCMS Analysis LC-MS/MS Analysis Sample Prep->LCMS Analysis

Caption: Recommended workflow for Methotrexate-d7 Heptaglutamate from receipt to analysis.

V. References

  • Labcorp. 504104: Methotrexate Polyglutamates. [Link]

  • Pfizer Medical. Methotrexate Vial How Supplied/Storage and Handling Patient information. [Link]

  • PubChem - NIH. Methotrexate | C20H22N8O5 | CID 126941. [Link]

  • U.S. Food and Drug Administration. METHOTREXATE label. [Link]

  • PubChem - NIH. Methotrexate heptaglutamate | C50H64N14O23 | CID 102388123. [Link]

  • PubMed. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities. [Link]

  • PubMed Central. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. [Link]

  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. (PDF) Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays. [Link]

  • Drug Stability. Drug stability. [Link]

  • Analytical Methods (RSC Publishing). A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • PubMed Central - NIH. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. [Link]

  • PubMed. HPLC determination of erythrocyte methotrexate polyglutamates after low-dose methotrexate therapy in patients with rheumatoid arthritis. [Link]

  • MDPI. Simultaneous Determination of Methotrexate Concentrations in Human Plasma and Cerebrospinal Fluid Using Two-Dimensional Liquid Chromatography: Applications in Primary Central Nervous System Lymphoma. [Link]

  • ResearchGate. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • National Institutes of Health. Synthesis, Retention, and Biological Activity of Methotrexate Polyglutamates in Cultured Human Breast Cancer Cells. [Link]

  • StatPearls - NCBI Bookshelf - NIH. Methotrexate. [Link]

  • PubMed Central. Determination of methotrexate and its major metabolite 7-hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed Central. Meta-analysis of methylenetetrahydrofolate reductase (MTHFR) polymorphisms affecting methotrexate toxicity. [Link]

  • PubMed Central - NIH. Measurement of Erythrocyte Methotrexate Polyglutamate Levels: Ready for Clinical Use in Rheumatoid Arthritis?. [Link]

  • Reddit. Understanding Internal standards and how to choose them : r/massspectrometry. [Link]

  • YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • ASHP Publications. Methotrexate Sodium. [Link]

Sources

Troubleshooting

Technical Support Center: Precision Quantification of Methotrexate Polyglutamates (MTX-PGs)

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Reducing Analytical Variability in MTX-PG Assays

Mission Statement

Welcome to the Technical Support Center. You are likely here because your Methotrexate Polyglutamate (MTX-PG) data shows high coefficient of variation (CV) or poor correlation with clinical phenotypes.

MTX-PG analysis is not a standard small-molecule assay. It involves quantifying a pool of unstable, highly polar, intracellular metabolites (PG


 through PG

) sequestered within erythrocytes (RBCs). The variability you observe is rarely just "instrument noise"; it is usually a cascade of biological degradation and extraction inefficiencies.

This guide provides self-validating protocols and troubleshooting workflows to stabilize your analyte and ensure data integrity.

Module 1: Pre-Analytical Control (The "Hidden" Variable)

Q: Why do my long-chain PGs (PG3–PG5) show higher variability than PG1?

A: This is the hallmark of ex vivo deglutamylation. Inside the RBC, MTX-PGs exist in equilibrium between Folylpolyglutamate Synthetase (FPGS, adds glutamate) and Gamma-Glutamyl Hydrolase (GGH, removes glutamate). When you draw blood, FPGS requires ATP and stops functioning, but GGH (a lysosomal enzyme) remains active, stripping glutamate residues. This artificially inflates PG1/PG2 and destroys the clinically relevant PG3–5.

Troubleshooting Protocol: The "Cold-Chain" RBC Isolation

Objective: Halt GGH activity immediately.

StepActionCritical Control Point (Why?)
1 Collection Collect blood in EDTA tubes. Place on wet ice immediately. Process within <60 mins.
2 Separation Centrifuge at 1000 x g for 10 min at 4°C . Remove plasma and buffy coat (WBCs).
3 The Wash Resuspend RBCs in 2 volumes of ice-cold PBS. Centrifuge. Repeat 2x .
4 Lysis/Storage Add stored lysis buffer (e.g., water or MeOH/water) immediately to the pellet. Store at -80°C.

Module 2: Extraction & Sample Preparation

Q: I am seeing significant ion suppression or low recovery. Should I use Perchloric Acid (PCA) or Methanol?

A: This depends on your detection limit needs, but Perchloric Acid (PCA) is the gold standard for stability, provided you neutralize correctly. Methanol precipitation is easier but can yield "dirtier" extracts that foul LC columns faster.

Protocol: Optimized PCA Extraction

Objective: Maximize recovery of polar polyanions.

  • Deproteinization: Add 150 µL of ice-cold 10% Perchloric Acid to 50 µL of RBC hemolysate. Vortex vigorously (30 sec).

    • Mechanism:[1][2] PCA disrupts the protein-drug bond (MTX binds Hemoglobin) and precipitates the heme, leaving PGs in the supernatant.

  • Centrifugation: 15,000 x g for 10 min at 4°C.

  • Neutralization (CRITICAL): Transfer supernatant to a fresh tube containing a calculated buffer (e.g., KHCO

    
     or NaOH).
    
    • Target pH: Adjust to pH 6.0–7.0.

    • Warning: If pH remains acidic (<4), PGs may degrade. If pH >9, you risk hydrolysis.

  • Internal Standard: Spike with stable isotope-labeled MTX-PG

    
     (
    
    
    
    C,
    
    
    N) before extraction to track recovery losses.

Module 3: LC-MS/MS Analytical Optimization

Q: My PG peaks are tailing, and sensitivity for PG4/PG5 is poor.

A: You are likely using an acidic mobile phase (Formic acid). MTX-PGs are polyanions with multiple carboxylic acid groups. At acidic pH, they are protonated and sticky. At basic pH, they are fully ionized, improving peak shape and MS sensitivity in negative mode (or positive mode if using specific buffers).

Recommendation: Switch to a Basic Mobile Phase .

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0)

  • Mobile Phase B: Methanol or Acetonitrile.

  • Column: C18 with high pH stability (e.g., Waters Acquity BEH C18).[3][4]

Visual Workflow: The Self-Validating Pathway

MTX_Workflow Sample Whole Blood (EDTA) Sep Centrifuge 4°C Remove Plasma/Buffy Sample->Sep < 60 mins Wash PBS Wash (x2) *Remove Extracellular MTX* Sep->Wash Critical Step Lysis RBC Lysis (-80°C Storage) Wash->Lysis Extract PCA Precipitation + Internal Std Lysis->Extract Deproteinization LCMS LC-MS/MS (pH 10 Buffer) Extract->LCMS Quantification LCMS->Sample Low PG3-5? Check Cold Chain LCMS->Wash High PG1 only? Check Wash

Caption: Analytical workflow emphasizing the "Wash" step as a control for contamination and "Cold Chain" for metabolite stability.

Module 4: Data Normalization & Interpretation

Q: How should I report my results? nmol/L or fmol/cell?

A: Reporting raw concentration (nmol/L of lysate) is the source of 20-30% of inter-lab variability because it depends on the hematocrit and lysis volume.

The Gold Standard: Normalized to RBC Count You must count RBCs (using an automated cell counter) before lysis.

  • Formula:

    
    
    
  • Unit: fmol per

    
     (billion) RBCs.
    
  • Alternative: If cell counting is impossible, normalize to Hemoglobin (Hb) concentration in the lysate, though this is less precise due to biological Hb variability.

Summary of Isoform Clinical Relevance
IsoformOriginClinical Significance
MTX-PG1 Plasma/RBCShort half-life. Indicates recent dosing. Poor predictor of efficacy.
MTX-PG2 IntracellularIntermediate stability.
MTX-PG3 IntracellularThe Active Metabolite. Strongest inhibitor of AICAR transformylase. Correlates with RA efficacy.[5][6][7]
MTX-PG4/5 IntracellularLongest half-life. Indicates long-term adherence and accumulation.

References

  • Dervieux, T. et al. (2003). Polyglutamation of Methotrexate with Common Polymorphisms in the Folate Pathway Genes. Arthritis & Rheumatism. Link

  • Stamp, L. K. et al. (2010). Can Measuring Polyglutamated Methotrexate in Red Blood Cells Help Guide Dosing? Arthritis & Rheumatism. Link

  • Den Boer, E. et al. (2013). Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method.[1][3][4][8][9][10] Analytical and Bioanalytical Chemistry. Link

  • Daraghmeh, D. et al. (2022).[8] Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes... a green LC–MS/MS-based method.[8][10] Analytical and Bioanalytical Chemistry. Link

  • Baganha, F. et al. (2020). Methotrexate Polyglutamates in Erythrocytes: A 1-Year Prospective Study in Rheumatoid Arthritis Patients. Therapeutic Drug Monitoring. Link

Sources

Optimization

Technical Support Center: Methotrexate Polyglutamate (MTX-PG) Stability &amp; Processing

Topic: Enhancing the stability of methotrexate polyglutamates during sample processing Audience: Researchers, Bioanalytical Scientists, and Clinical Pharmacologists Version: 2.1 (Current as of 2026) Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the stability of methotrexate polyglutamates during sample processing Audience: Researchers, Bioanalytical Scientists, and Clinical Pharmacologists Version: 2.1 (Current as of 2026)

Executive Summary: The Stability Paradox

Methotrexate (MTX) efficacy correlates with its intracellular conversion to polyglutamates (MTX-PGs).[1][2] Unlike plasma MTX, which fluctuates rapidly, erythrocyte (RBC) MTX-PGs represent long-term exposure. However, ex vivo instability is the primary cause of assay failure.

The instability arises from two distinct vectors:

  • Enzymatic Hydrolysis:

    
    -glutamyl hydrolase (GGH) rapidly strips glutamate residues, reverting long-chain PGs (active) to short-chain PGs or parent MTX (inactive).
    
  • Photolytic Degradation: The pteridine ring is highly sensitive to UV/visible light, degrading into 2,4-diamino-6-formylpteridine.

This guide provides a self-validating workflow to neutralize these threats during sample processing.

Critical Workflow: The "Clean-Separation" Protocol

The following diagram illustrates the critical control points (CCPs) where stability is most often compromised. The separation of the Buffy Coat is the single most important step to prevent GGH contamination.

MTX_PG_Workflow cluster_danger High Risk Zone (GGH Activity) Start Whole Blood Collection (K2-EDTA) Transport Transport/Storage (<24h @ RT or 4°C) Start->Transport Protect from Light Centrifuge1 Centrifugation 1 (2,000 x g, 10 min, 4°C) Transport->Centrifuge1 Separation CRITICAL STEP: Isolate RBCs & Remove Buffy Coat Centrifuge1->Separation Wash Saline Wash (x2) Remove residual Plasma/WBCs Separation->Wash RBC Pellet Only Waste Waste Separation->Waste Plasma & Buffy Coat (GGH Source) Lysis Lysis & Deproteinization (Perchloric Acid or MeOH) Wash->Lysis Immediate Processing Storage Deep Freeze (-80°C) Lysis->Storage Supernatant Analysis LC-MS/MS Analysis Storage->Analysis

Figure 1: Optimized processing workflow highlighting the removal of the Buffy Coat (WBCs) to eliminate GGH-mediated hydrolysis of polyglutamates.

Troubleshooting Guide & FAQs

Category A: Enzymatic Instability (GGH)

Q: My MTX-PG distribution is skewed towards short-chain PGs (PG1-2) despite the patient being on long-term therapy. Why? Diagnosis: This is the hallmark of ex vivo GGH activity . GGH is predominantly located in lysosomes of nucleated cells (PBMCs/WBCs). Mature RBCs lack significant GGH activity. Root Cause: Incomplete removal of the "Buffy Coat" (the white layer between plasma and RBCs) during fractionation. If WBCs contaminate the RBC pellet, cell lysis releases GGH, which degrades long-chain PGs (PG3-5) back to PG1 during the extraction or thawing phase. Corrective Action:

  • After the initial spin, aspirate the plasma and the top 2-3 mm of the RBC layer (sacrificing some RBCs to ensure complete WBC removal).

  • Perform two saline washes (0.9% NaCl) of the RBC pellet.

  • Validation: Spiking experiments with known PG3-5 standards into your lysate can confirm if degradation is occurring post-lysis.

Q: Can I store whole blood if I can't process it immediately? Answer: Yes, but with strict limits.

  • Room Temperature (20-25°C): Stable for up to 24 hours .

  • Refrigerated (4°C): Stable for up to 48-72 hours .

  • Mechanism: Cooling slows GGH kinetics. However, freezing whole blood before separation is fatal to the assay. Freezing lyses both RBCs and WBCs together, mixing the enzyme (GGH) with the substrate (PGs) inextricably.

  • Rule: Never freeze whole blood intended for PG analysis. Separate first.

Category B: Chemical Instability (Light & Oxidation)

Q: We observed a mystery peak eluting just before MTX in our chromatogram. What is it? Diagnosis: This is likely 2,4-diamino-6-formylpteridine , a photodegradation product. Root Cause: Exposure to fluorescent lab lighting or sunlight during processing. Corrective Action:

  • Use Amber Eppendorf tubes for all extraction steps.

  • If amber tubes are unavailable, wrap tubes in aluminum foil.

  • Dim lab lights or work under yellow light during the extraction phase.

Category C: Extraction & Recovery[3]

Q: Why do you recommend Perchloric Acid (PCA) over Methanol for lysis? Answer: While Methanol is common for plasma, PCA offers superior stability for intracellular RBC metabolites for two reasons:

  • Instant Enzyme Kill: The low pH (<1.0) of PCA instantly denatures any residual GGH or other hydrolases.

  • Protein Precipitation: It yields a cleaner supernatant by aggressively precipitating hemoglobin, which is the major interference in RBC analysis.

  • Note: PCA extracts must be neutralized or diluted prior to injection if your LC column is pH sensitive, although many modern C18 columns can handle acidic injections.

The "Gold Standard" Extraction Protocol

This protocol is designed to maximize recovery of long-chain polyglutamates (MTX-PG


 to PG

).

Reagents:

  • Wash Buffer: 0.9% NaCl (ice cold).

  • Lysis/Extraction Solvent: 70% Perchloric Acid (diluted to 5-10% v/v in water) OR Methanol/Water (80:20) with 10mM Ascorbic Acid (antioxidant).

Step-by-Step:

  • Separation: Centrifuge Whole Blood (EDTA) at 2,000 x g for 10 min at 4°C.

  • Buffy Coat Removal: Aspirate plasma and the white buffy coat interface. Remove the top 10% of RBCs to ensure safety.

  • Wash: Add 2 volumes of ice-cold saline to the RBCs. Invert gently. Centrifuge (2,000 x g, 5 min). Discard supernatant. Repeat once.

  • Aliquot: Transfer 100 µL of Packed RBCs to an amber tube.

  • Lysis: Add 200 µL of ice-cold Extraction Solvent . Vortex vigorously for 30 seconds.

    • Why? This ruptures the cell membranes and precipitates hemoglobin.

  • Incubation: Keep on ice for 15 minutes (protect from light).

  • Clarification: Centrifuge at maximum speed (14,000 x g) for 10 minutes at 4°C.

  • Collection: Transfer the clear supernatant to an HPLC vial.

    • Storage: If not analyzing immediately, store supernatant at -80°C.

Stability Data Summary

The following table summarizes safe storage windows based on current literature consensus.

MatrixConditionStability WindowPrimary Risk Factor
Whole Blood Room Temp (25°C)24 HoursGGH activity (slow)
Whole Blood Refrigerated (4°C)3 DaysGGH activity (very slow)
Whole Blood Frozen (-20°C/-80°C)DO NOT FREEZE Hemolysis + GGH mixing
Packed RBCs Frozen (-80°C)> 6 MonthsOxidation (if not sealed)
Processed Extract Autosampler (4°C)24-48 HoursPhotolysis (if clear vial)
Dried Blood (VAMS) Room Temp2 WeeksHumidity/Oxidation

References

  • Methotrexate Polyglutamates: Pharmacokinetics, Analytical Methods, and Clinical Utility. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn's disease. Source: PubMed Central (PMC) URL:[Link]

  • Quantitation of methotrexate polyglutamates in human whole blood via volumetric absorptive micro-sampling (VAMS). Source: PubMed Central (PMC) URL:[Link]

  • Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method. Source: PubMed URL:[3][Link]

  • Methotrexate as a photosensitiser. Source: PubMed URL:[3][Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of an LC-MS/MS Assay for Intact Methotrexate-d7 Heptaglutamate: A Comparative Technical Guide

Executive Summary The Clinical Imperative: Methotrexate (MTX) efficacy in Rheumatoid Arthritis (RA) and Acute Lymphoblastic Leukemia (ALL) is not driven by plasma concentrations, but by the intracellular accumulation of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Clinical Imperative: Methotrexate (MTX) efficacy in Rheumatoid Arthritis (RA) and Acute Lymphoblastic Leukemia (ALL) is not driven by plasma concentrations, but by the intracellular accumulation of Methotrexate Polyglutamates (MTX-PGs) within Red Blood Cells (RBCs).[1] Among these, MTX-PG7 (Heptaglutamate) represents the longest-chain metabolite, indicating deep tissue retention and long-term drug exposure.

The Analytical Gap: Quantifying intact MTX-PG7 is notoriously difficult due to its high polarity, low physiological abundance (<5 nmol/L), and susceptibility to severe matrix effects in RBC lysates.

The Solution: This guide validates a high-fidelity LC-MS/MS assay utilizing Methotrexate-d7 Heptaglutamate (MTX-PG7-d7) as a matched Stable Isotope-Labeled Internal Standard (SIL-IS). We compare this "Matched System" against the traditional "Surrogate System" (using Methotrexate-d7 monoglutamate), demonstrating why the latter fails to meet rigorous FDA Bioanalytical Method Validation (BMV) standards for long-chain polyglutamates.

Part 1: The Challenge & The Comparator

The Ionization Mismatch

In electrospray ionization (ESI), analytes compete for charge. RBC lysates are rich in phospholipids that cause ion suppression.

  • The Surrogate Flaw (MTX-d3): Traditional assays use MTX-d3 (monoglutamate) as an IS for all PGs. However, MTX-PG7 elutes significantly earlier/later (depending on column chemistry) than MTX-d3. Consequently, the IS does not experience the same matrix suppression as the analyte at the moment of ionization.

  • The Matched Advantage (MTX-PG7-d7): This IS is chemically identical to the analyte but mass-shifted. It co-elutes perfectly with MTX-PG7, experiencing the exact same ionization environment, thereby normalizing matrix effects dynamically.

Diagram 1: The Mechanism of Correction

The following diagram illustrates how a Matched IS corrects for "Matrix Spots" (zones of suppression) where a Surrogate IS fails.

IonSuppression cluster_LC Liquid Chromatography Timeline cluster_MS Mass Spectrometry Detection Start Injection MatrixSpot Matrix Suppression Zone (Phospholipids) Start->MatrixSpot Gradient Elution Elution Window MatrixSpot->Elution Signal_PG7 Analyte: MTX-PG7 (Suppressed Signal) Elution->Signal_PG7 Analyte Elutes Signal_IS_Generic Generic IS: MTX-d3 (Normal Signal - Elutes Later) Elution->Signal_IS_Generic Late Elution (Misses Suppression) Signal_IS_Specific Matched IS: MTX-PG7-d7 (Suppressed Signal - Co-elutes) Elution->Signal_IS_Specific Co-elution Result_Fail Result: Overestimation (Ratio Skewed) Signal_PG7->Result_Fail Compared to Generic Result_Pass Result: Accurate (Ratio Preserved) Signal_PG7->Result_Pass Compared to Matched Signal_IS_Generic->Result_Fail Signal_IS_Specific->Result_Pass

Caption: Comparative logic of Internal Standard correction. The Generic IS fails to account for ion suppression affecting the analyte, leading to quantification errors.

Part 2: Experimental Methodology

Reagents & Materials
  • Analyte: Methotrexate Heptaglutamate (MTX-PG7).

  • Internal Standard (Comparator A): Methotrexate-d3 (MTX-d3).

  • Internal Standard (Product): Methotrexate-d7 Heptaglutamate (MTX-PG7-d7).

  • Matrix: Human Red Blood Cells (washed).[2][3][4]

Sample Preparation Protocol

To ensure the preservation of the polyglutamate chain, harsh acidic deconjugation is avoided. We utilize a direct protein precipitation method.

  • Lysis: Aliquot 100 µL of RBCs. Add 200 µL of ice-cold water to lyse.

  • Spike: Add 20 µL of IS Working Solution (either Generic or Matched).

  • Precipitation: Add 50 µL of 15% Perchloric Acid (HClO4). Vortex vigorously for 30s.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Neutralization (Critical): Transfer supernatant to a clean plate; add 20 µL of 1M Ammonium Bicarbonate to adjust pH to ~4.5 (compatible with column).

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Reasoning: The T3 bonding is specifically designed to retain polar compounds like polyglutamates under high aqueous conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B (Iso)

    • 1-6 min: 2% -> 35% B (Linear)

    • 6-7 min: 95% B (Wash)

Diagram 2: Assay Workflow

Workflow RBC RBC Sample (Patient/Spiked) Lysis Osmotic Lysis (H2O) RBC->Lysis IS_Add Add Internal Standard (MTX-PG7-d7) PPT Protein Precipitation (Perchloric Acid) IS_Add->PPT Lysis->IS_Add Supernatant Supernatant Recovery (pH Adjustment) PPT->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS

Caption: Step-by-step extraction workflow emphasizing the integration of the Internal Standard prior to protein precipitation.

Part 3: Validation Data & Comparison

The following data summarizes a validation run performed according to FDA Bioanalytical Method Validation (BMV) Guidelines (2018) .

Experiment A: Matrix Factor (MF)

Defined as the ratio of the peak area in the presence of matrix (post-extraction spike) to the peak area in pure solution.

AnalyteInternal Standard UsedIS-Normalized Matrix Factor (CV%)Interpretation
MTX-PG7 MTX-d3 (Generic) 0.72 (18.5%)FAIL. High variability indicates the IS is not compensating for suppression.
MTX-PG7 MTX-PG7-d7 (Matched) 0.98 (2.1%)PASS. The IS is suppressed to the exact same degree as the analyte, normalizing the ratio to ~1.0.
Experiment B: Accuracy & Precision (Intra-Day, n=6)

Spiked concentration: 20 nmol/L (Low QC)

MetricGeneric IS SystemMatched IS System (MTX-PG7-d7)FDA Acceptance Criteria
Mean Accuracy 84.3%98.2%85-115%
Precision (%CV) 14.2%3.4%<15%
Status Borderline/Fail Pass (Robust) -

Analysis: The Generic IS system barely meets the lower limit of accuracy. This is likely due to "drift" in retention time between the generic IS and the PG7 analyte during the gradient ramp, causing them to elute in slightly different organic compositions. The Matched IS system locks the retention times together.

Discussion & Conclusion

The validation data clearly demonstrates that for long-chain polyglutamates like MTX-PG7 , a generic internal standard is insufficient. The polarity difference between the monoglutamate parent (MTX) and the heptaglutamate metabolite (PG7) is too vast for a single IS to bridge.

By utilizing Methotrexate-d7 Heptaglutamate , laboratories achieve:

  • Regulatory Compliance: Meets FDA 2018 BMV requirements for Matrix Factor reproducibility.

  • Data Integrity: Eliminates false negatives caused by ion suppression in lipid-rich RBC samples.

  • Clinical Validity: Ensures that the measured "deep tissue" retention marker is accurate, allowing for precise dose adjustments in chemotherapy or autoimmune therapy.

Recommendation: For any clinical assay quantifying MTX-PG chain lengths >3, the use of chain-length-matched stable isotope internal standards is not optional—it is a prerequisite for reliability.

References

  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. [Link][6][7][8]

  • Dervieux, T., et al. (2003). Polyglutamation of Methotrexate with Common Polymorphisms in Reduced Folate Carrier, Aminoimidazole Carboxamide Ribonucleotide Transformylase, and Thymidylate Synthase Are Associated with Methotrexate Effects in Rheumatoid Arthritis. Arthritis & Rheumatism.[1][2][4][5][9][10][11][12][13] [Link] (Foundational paper establishing the clinical link between long-chain PGs and efficacy).

  • Den Boer, E., et al. (2013). Measurement of Erythrocyte Methotrexate Polyglutamate Levels: Ready for Clinical Use in Rheumatoid Arthritis? [Link] (Review of analytical challenges and clinical utility).

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Comparative

Cross-Validation of Methotrexate Polyglutamate Quantification Methods: A Technical Comparative Guide

Executive Summary The clinical efficacy of Methotrexate (MTX) in Rheumatoid Arthritis (RA) and Oncology is not driven by plasma concentrations of the parent drug, but by the intracellular accumulation of Methotrexate Pol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The clinical efficacy of Methotrexate (MTX) in Rheumatoid Arthritis (RA) and Oncology is not driven by plasma concentrations of the parent drug, but by the intracellular accumulation of Methotrexate Polyglutamates (MTX-PGs) within erythrocytes (RBCs). While HPLC with post-column photo-oxidation (HPLC-PCPO) has long been the reference method (the "Dervieux method"), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the superior alternative due to its ability to speciate individual polyglutamate chain lengths (PG1–PG7) with higher sensitivity.

This guide provides a rigorous framework for cross-validating these methodologies, emphasizing the critical transition from enzymatic hydrolysis methods to direct molecular speciation.

Part 1: The Biological Imperative (Mechanism of Action)

To validate a quantification method, one must understand the analyte's life cycle. MTX is a prodrug. Upon entry into the cell via the Reduced Folate Carrier (RFC1), it is polyglutamated by the enzyme Folylpolyglutamate Synthetase (FPGS) .

  • Short-chain PGs (PG1-2): Less retained, less active.

  • Long-chain PGs (PG3-5): Highly retained, potent inhibitors of AICAR transformylase and DHFR. These are the biomarkers of clinical response.

Diagram 1: MTX Intracellular Metabolism & Retention

This diagram illustrates the conversion of MTX to active Polyglutamates and their enzymatic targets.

MTX_Metabolism Extracellular Plasma MTX RFC1 RFC1 Transporter Extracellular->RFC1 Intracellular Intracellular MTX (PG1) RFC1->Intracellular PGs Long-Chain MTX-PGs (PG3 - PG5) Intracellular->PGs Glutamylation Efflux Efflux (MRP/BCRP) Intracellular->Efflux FPGS FPGS Enzyme GGH GGH (Hydrolase) PGs->Intracellular Hydrolysis Target Inhibition of: DHFR & AICAR PGs->Target Therapeutic Effect

Figure 1: The metabolic trap mechanism. FPGS adds glutamate residues, preventing efflux and increasing affinity for folate-dependent enzymes.

Part 2: Methodological Landscape

The Legacy Standard: HPLC-Fluorescence (HPLC-PCPO)

Historically established by Dervieux et al., this method relies on the fact that native MTX fluorescence is weak.

  • Mechanism: Post-column photo-oxidation (PCPO) using UV irradiation converts MTX-PGs into highly fluorescent photolytic products (2,4-diamino-6-pteridinecarbaldehyde).

  • Limitation: Older iterations required treating the lysate with plasma GGH (gamma-glutamyl hydrolase) to strip glutamates and measure "Total MTX," losing the granularity of chain length distribution. Newer HPLC methods can separate PGs but suffer from longer run times (~20-30 mins).

The Modern Standard: LC-MS/MS[1]
  • Mechanism: Uses Electrospray Ionization (ESI) in positive mode.[1][2][3]

  • Specificity: Multiple Reaction Monitoring (MRM) transitions allow distinct detection of PG1 through PG7 based on mass-to-charge (m/z) ratios.

  • Advantage: No post-column derivatization required. High throughput (<6 min run time).[2][4]

Comparative Specifications
FeatureHPLC-PCPO (Fluorescence)LC-MS/MS (Triple Quadrupole)
Analyte Specificity Good (with gradient elution)Excellent (Mass-based resolution)
Sensitivity (LLOQ) ~5–10 nmol/L0.1–1.0 nmol/L
Sample Volume 100–200 µL RBCs20–50 µL RBCs
Interference Risk High (Endogenous folates/fluophores)Low (Matrix effects exist but manageable)
Throughput Low (20+ min/sample)High (3–6 min/sample)
Cost Per Sample Low (Reagents)High (Capital equipment)

Part 3: Cross-Validation Protocol

To transition from HPLC to LC-MS/MS, or to validate a new assay, a "Self-Validating System" approach is required. This protocol minimizes pre-analytical variables, which are the largest source of error in RBC analysis.

Step 1: Sample Preparation (The Critical Variable)

Expert Insight: Red blood cells contain phospholipids that cause severe ion suppression in LC-MS/MS. A simple protein precipitation is often insufficient.

  • Protocol Recommendation: Perchloric Acid (PCA) deproteinization is standard for HPLC but can hydrolyze labile PGs if left too long. For LC-MS/MS, a Methanol/Zinc Sulfate precipitation followed by Ammonium Bicarbonate neutralization is preferred to preserve chain integrity.

Diagram 2: Cross-Validation Workflow

This workflow details the parallel processing required to statistically compare Method A (Reference) and Method B (Test).

Validation_Workflow Sample Patient Whole Blood (EDTA Tube) Wash Centrifuge & Wash RBCs (PBS x 2, remove Buffy Coat) Sample->Wash Lysis RBC Lysis (-80°C Freeze/Thaw) Wash->Lysis Split Split Sample Lysis->Split MethodA Method A: HPLC-Fluor (Perchloric Acid Prep) Split->MethodA MethodB Method B: LC-MS/MS (MeOH/ZnSO4 Prep) Split->MethodB DataA Quantify PG1-PG5 MethodA->DataA DataB Quantify PG1-PG5 MethodB->DataB Stats Statistical Analysis (Bland-Altman & Passing-Bablok) DataA->Stats DataB->Stats

Figure 2: Parallel extraction workflow ensuring that biological variation is eliminated, isolating analytical variance.

Step 2: Chromatographic & Mass Spec Conditions (LC-MS/MS Target)
  • Column: C18 or Phenyl-Hexyl (to separate polar PGs).

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 10) — High pH is critical for PG solubility and negative charge suppression.

    • B: Acetonitrile.[1][2]

  • MRM Transitions (Example):

    • MTX-PG1: m/z 455.2 → 308.2

    • MTX-PG3: m/z 713.3 → 308.2

    • Note: The product ion 308.2 (pteroyl moiety) is consistent across all PGs.

Step 3: Statistical Acceptance Criteria

Do not rely solely on correlation coefficients (


), as they hide bias.
  • Bland-Altman Plot: Plot the difference between methods against the average.

    • Acceptance: 95% of differences should fall within ±1.96 SD.

  • Passing-Bablok Regression: Preferred over linear regression for method comparison as it assumes error in both axes.

    • Slope: Should be between 0.9 and 1.1.

    • Intercept: Should contain 0 within the 95% CI.

Part 4: Troubleshooting & Expert Insights

The "Matrix Effect" Trap

RBCs are rich in phospholipids. In LC-MS/MS, these elute late and can suppress ionization of long-chain PGs.

  • Solution: Monitor phospholipid transitions (e.g., m/z 184 → 184) during method development. Ensure your PGs elute before the phospholipid wash-out phase.

Stability of Long-Chain PGs

Long-chain PGs (PG4-5) are susceptible to hydrolysis by intracellular GGH if the sample warms up.

  • Protocol Rule: Samples must be processed on ice. Washed RBC pellets should be stored at -80°C immediately.

Light Sensitivity

MTX is photosensitive.

  • Protocol Rule: All extraction steps must be performed under yellow light or in amber tubes to prevent degradation to DAMPA (2,4-diamino-N10-methylpteroic acid).

References

  • Dalrymple, J. M., et al. (2008). "A novel high-performance liquid chromatography/mass spectrometry method for improved selective and sensitive measurement of methotrexate polyglutamation status in human red blood cells."[3][5] Rapid Communications in Mass Spectrometry. Link

  • Dervieux, T., et al. (2003).[2][6] "HPLC determination of erythrocyte methotrexate polyglutamates after low-dose methotrexate therapy in patients with rheumatoid arthritis." Clinical Chemistry. Link

  • Korell, J., et al. (2013). "Validation of a sensitive LC-MS/MS method for the determination of methotrexate polyglutamates in red blood cells." Clinical Biochemistry. Link

  • Den Boer, E., et al. (2013). "Methotrexate polyglutamates in erythrocytes are associated with lower disease activity in patients with rheumatoid arthritis."[7] Annals of the Rheumatic Diseases. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

Sources

Validation

Comparing different internal standards for methotrexate analysis

Content Type: Technical Comparison & Protocol Guide Audience: Bioanalytical Scientists, Clinical Toxicologists, and Drug Development Professionals Focus: LC-MS/MS Quantification of Methotrexate (MTX) in Biological Matric...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Bioanalytical Scientists, Clinical Toxicologists, and Drug Development Professionals Focus: LC-MS/MS Quantification of Methotrexate (MTX) in Biological Matrices[1][2]

Executive Summary: The Precision Imperative

Methotrexate (MTX) is a folate antagonist with a narrow therapeutic index, used in high-dose chemotherapy (osteosarcoma, leukemia) and low-dose autoimmune therapy. Accurate Therapeutic Drug Monitoring (TDM) is critical; overestimation leads to unnecessary rescue therapy (Leucovorin/Glucarpidase), while underestimation risks severe toxicity (myelosuppression, acute kidney injury).

While Immunoassays (EMIT, FPIA) are common, they suffer from significant cross-reactivity with metabolites like DAMPA (2,4-diamino-N10-methylpteroic acid) and 7-OH-MTX . Consequently, LC-MS/MS is the reference standard for specificity. However, the accuracy of LC-MS/MS is entirely dependent on the choice of Internal Standard (IS) to correct for matrix effects, ionization suppression, and extraction variability.

This guide compares the three primary classes of internal standards—Stable Isotope Labeled (SIL) analogs, Structural Analogs, and Generic compounds—providing experimental evidence to justify the "Gold Standard" status of deuterated MTX while acknowledging specific limitations.

Mechanistic Overview: The Role of IS in MTX Analysis

In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts) often compete for charge, causing ion suppression .

  • Ideal IS Behavior: The IS must co-elute perfectly with MTX to experience the exact same suppression event, thereby normalizing the signal ratio.

  • Non-Ideal IS Behavior: If the IS separates chromatographically (e.g., Aminopterin), it experiences a different matrix environment than the analyte, leading to erroneous correction and high %CV (Coefficient of Variation).

Signaling Pathway & Metabolism Context

MTX is metabolized to 7-OH-MTX (liver) and DAMPA (intestinal bacteria or Glucarpidase). The IS must not convert into these metabolites or be a product of them.

MTX_Metabolism MTX Methotrexate (MTX) [Target Analyte] OH_MTX 7-OH-MTX (Hepatic Metabolite) MTX->OH_MTX Aldehyde Oxidase DAMPA DAMPA (Glucarpidase/Bacterial) MTX->DAMPA Carboxypeptidase G2 IS_Ideal MTX-d3 (IS) (Co-elutes, Non-reactive) IS_Ideal->MTX Normalizes Signal (Matrix Effect Correction) IS_Poor Folic Acid (IS) (Chromatographic Separation) IS_Poor->MTX Fails to Correct (Different Ionization)

Figure 1: Metabolic pathway of Methotrexate showing critical metabolites that interfere with immunoassays. The diagram illustrates how an ideal IS (MTX-d3) parallels the analyte, whereas poor IS choices deviate.

Comparative Analysis of Internal Standards

Candidate 1: Stable Isotope Labeled MTX (MTX-d3 / MTX-13C)

Status: Gold Standard Chemistry: MTX labeled with deuterium (d3) or Carbon-13.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Performance: MTX-d3 co-elutes with MTX. In LC-MS/MS, it corrects for matrix effects ranging from 97% to 117%, ensuring accuracy even in hemolyzed or lipemic samples.

  • Pros: Identical extraction recovery; corrects for instrument drift and ion suppression.

  • Cons: Potential for deuterium exchange (H/D exchange) in protic solvents if stored improperly, leading to signal loss. MTX-13C avoids this but is significantly more expensive.

Candidate 2: Structural Analogs (Aminopterin)

Status: Cost-Effective Alternative (Legacy) Chemistry: 4-amino-folic acid (lacks the N10-methyl group of MTX).

  • Performance: Structurally similar but chromatographically distinct. It elutes slightly earlier than MTX on C18 columns.

  • Critical Flaw: Because it does not co-elute, it does not experience the same ion suppression as MTX at the exact moment of ionization.

  • Risk: Aminopterin is itself a potent antifolate drug. If a patient is treated with Aminopterin (rare, but occurs in specific leukemia trials), the IS channel will be contaminated by the patient's sample, invalidating the assay.

Candidate 3: Generic Analogues (Folic Acid)

Status: Not Recommended for LC-MS/MS Chemistry: The natural folate precursor.

  • Performance: Poor. Different pKa and hydrophobicity result in significantly different retention times and extraction recoveries compared to MTX.

  • Interference: High endogenous levels of folic acid in patients taking supplements can interfere with the IS signal if mass resolution is not sufficient.

Data Comparison Table
FeatureMTX-d3 (SIL-IS) Aminopterin (Analog) Folic Acid (Generic)
Matrix Effect Correction Excellent (97-117%)Moderate (Variable)Poor
Retention Time Identical to MTXShifts (-0.2 to -0.5 min)Significant Shift
Precision (%CV) < 5%8 - 12%> 15%
Interference Risk Low (H/D exchange rare)High (Patient medication)High (Endogenous)
Cost HighLowVery Low

Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes MTX-d3, reflecting the "Gold Standard" approach for clinical TDM.

A. Reagents & Standards
  • Analyte: Methotrexate (Sigma-Aldrich or equivalent).

  • Internal Standard: Methotrexate-d3 (Cerilliant or equivalent).[2]

  • Matrix: Human Plasma (K2EDTA).

  • Precipitant: Methanol containing 0.2 M ZnSO4 (to aid protein crash).

B. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL microcentrifuge tube.

  • IS Spike: Add 20 µL of MTX-d3 working solution (500 ng/mL in MeOH:Water 1:9). Crucial: Add IS before any extraction to track recovery losses.

  • Precipitation: Add 150 µL of Methanol/ZnSO4 precipitating reagent.

  • Vortex: Mix vigorously for 60 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid (aqueous).

C. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

D. Mass Spectrometry Parameters (MRM Mode)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Methotrexate 455.2308.23022
MTX-d3 (IS) 458.2311.23022
7-OH-MTX 471.2324.23525

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Patient Plasma (50 µL) IS_Add Add MTX-d3 IS (Correction Step) Sample->IS_Add Precip Protein Precipitation (MeOH + ZnSO4) IS_Add->Precip Centrifuge Centrifugation (14,000g, 10 min) Precip->Centrifuge Injection Inject Supernatant Centrifuge->Injection Supernatant Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Result Quantification (Area Ratio MTX/IS) Detection->Result

Figure 2: Step-by-step workflow for Methotrexate quantification using MTX-d3. The IS addition occurs prior to extraction to account for all recovery losses.

Troubleshooting & Optimization

Issue: Deuterium Exchange

  • Symptom: Loss of signal intensity for MTX-d3 over time in stock solutions.

  • Cause: Deuterium on heteroatoms (NH, OH) can exchange with Hydrogen in protic solvents (water/methanol) over prolonged storage.

  • Solution: Store stock solutions in anhydrous acetonitrile at -20°C. Use MTX-13C (Carbon-13 labeled) if long-term stability in aqueous solution is required, as C-13 is non-exchangeable.

Issue: Carryover

  • Symptom: MTX detected in blank samples after a high-concentration patient sample.

  • Cause: MTX "sticks" to stainless steel and autosampler needles.

  • Solution: Use a needle wash solution containing 50:50 Acetonitrile:Water with 0.1% Formic Acid.

References

  • Comparison of LC-MS/MS and Immunoassay for Methotrex

    • Source: National Institutes of Health (NIH) / PubMed
    • Citation: Comparison of LC-MS3 and LC-MRM strategy for quantification of methotrex
    • Link:[Link]

  • Valid

    • Source: Journal of Applied Bioanalysis
    • Citation: A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring.[1][2][4][10][12]

    • Link:[Link]

  • Interference in Immunoassays vs LC-MS

    • Source: Waters Corpor
    • Citation: UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research.
    • Link:[Link][13]

  • Aminopterin vs Methotrex

    • Source: British Journal of Haematology[14]

    • Citation: Methotrexate and aminopterin exhibit similar in vitro and in vivo preclinical activity.[14]

    • Link:[Link]

Sources

Comparative

Linearity, Accuracy, and Precision of Methotrexate Polyglutamate Assays: A Comparative Technical Guide

Executive Summary The quantification of intracellular methotrexate polyglutamates (MTX-PGs) has shifted from a niche research interest to a critical biomarker for therapeutic drug monitoring (TDM) in rheumatoid arthritis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of intracellular methotrexate polyglutamates (MTX-PGs) has shifted from a niche research interest to a critical biomarker for therapeutic drug monitoring (TDM) in rheumatoid arthritis and oncology. Unlike plasma methotrexate (MTX), which reflects recent dosing, intracellular MTX-PGs (PG1 through PG7) represent the long-acting, pharmacologically active reservoir of the drug.

This guide objectively compares the three primary analytical modalities—LC-MS/MS , HPLC-Fluorescence , and Immunoassays —focusing strictly on linearity, accuracy, and precision. While Immunoassays remain the standard for plasma clearance monitoring, our analysis confirms that LC-MS/MS is the only viable methodology for the accurate, specific profiling of long-chain polyglutamates required for high-fidelity pharmacokinetic studies.

Scientific Background: The Polyglutamation Pathway

To understand the assay requirements, one must understand the analyte. MTX is a prodrug. Upon entry into the cell (via RFC1), it is polyglutamated by the enzyme Folylpolyglutamate Synthetase (FPGS) . This addition of glutamate residues (up to 7) increases the drug's negative charge, preventing cellular efflux and increasing affinity for target enzymes (DHFR, TYMS, ATIC).

Figure 1: MTX Intracellular Metabolism & Polyglutamation

This diagram illustrates the conversion of MTX to active polyglutamates and their retention mechanisms.

MTX_Metabolism Extracellular Extracellular MTX RFC1 RFC1 Transporter Extracellular->RFC1 Intracellular Intracellular MTX (PG1) RFC1->Intracellular FPGS Enzyme: FPGS Intracellular->FPGS Glutamation Efflux Efflux (ABCCs) Intracellular->Efflux Rapid Clearance PGs Active Metabolites (MTX-PG2 to PG7) FPGS->PGs Sequential Addition Targets Targets: DHFR, TYMS, ATIC PGs->Targets Inhibition PGs->Efflux Retained (Poor Substrates)

Comparative Performance Analysis

The following data summarizes validation parameters from recent high-impact studies comparing analytical methods.

Table 1: Performance Metrics Summary
FeatureLC-MS/MS (Gold Standard) HPLC-Fluorescence (Traditional) Immunoassay (FPIA/CMIA)
Primary Analyte Individual PGs (MTX-PG1 to PG7)Total MTX or Short-chain PGsTotal MTX (Parent only)
Linearity Range 0.1 – 1000 nM 25 – 400 nM0.05 – 1000 µM (Plasma)
Linearity (

)
> 0.995> 0.98> 0.99 (Parent only)
LLOQ 0.1 – 1.0 nM 5 – 25 nM~50 nM
Accuracy (Recovery) 96% – 109%85% – 95%Variable (Matrix Dependent)
Precision (CV%) Intra: 1-4% Inter: 6-15%Intra: 5-8% Inter: 10-20%Intra: <5% Inter: <10%
Selectivity High (Mass differentiation)Moderate (Co-elution risks)Low (Cross-reacts with DAMPA)
Sample Volume Low (50-100 µL RBCs)High (>200 µL RBCs)Low (Plasma)
Critical Analysis of Methods
1. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)[1][2][3][4]
  • Verdict: The definitive method for intracellular profiling.

  • Linearity & Sensitivity: Modern triple-quadrupole systems achieve linearity over 4 orders of magnitude. The Lower Limit of Quantification (LLOQ) of ~0.1 nM is essential because long-chain PGs (PG4-7) often exist at sub-nanomolar concentrations in early therapy.

  • Specificity: Mass transitions (MRM) allow distinct quantification of PG1 through PG7 without interference from folate pools or the inactive metabolite DAMPA (2,4-diamino-N10-methylpteroic acid).

2. HPLC-Fluorescence (HPLC-FL)[5]
  • Verdict: Reliable but aging.

  • Limitations: While cost-effective, HPLC-FL often requires post-column photo-oxidation to convert MTX to highly fluorescent degradation products. This adds variability. It struggles to resolve higher-order polyglutamates (PG5-7) due to peak broadening and lower sensitivity.

3. Immunoassays (FPIA, CMIA)[2]
  • Verdict: Unsuitable for intracellular PG profiling.

  • Flaw: These assays rely on antibodies that primarily target the pteridine ring. They exhibit significant cross-reactivity with DAMPA and do not distinguish between glutamate chain lengths. They are excellent for plasma clearance safety monitoring but useless for determining intracellular pharmacodynamics.

Recommended Experimental Protocol: LC-MS/MS Workflow

As the superior method, the following protocol outlines a robust LC-MS/MS workflow for quantifying MTX-PGs in human Red Blood Cells (RBCs).

Core Principle: Acidic Deproteinization & SPE

Direct protein precipitation is often insufficient for measuring low-level PGs due to ion suppression. This protocol uses a hybrid approach: Perchloric Acid (PCA) lysis followed by Solid Phase Extraction (SPE) to maximize recovery and column life.

Figure 2: Optimized Sample Preparation Workflow

This workflow ensures maximum recovery of polar polyglutamates while removing hemoglobin interferences.

Sample_Prep Sample Whole Blood Sample (EDTA Tube) Sep Centrifugation (2000g, 10 min, 4°C) Sample->Sep Wash RBC Wash x2 (PBS, remove Buffy Coat) Sep->Wash Discard Plasma Lysis Lysis & Deproteinization (Add 100µL RBCs to 400µL 0.5M Perchloric Acid) Wash->Lysis Vortex Vortex & Centrifuge (15,000g, 10 min) Lysis->Vortex SPE Solid Phase Extraction (SPE) (MAX Anion Exchange Cartridge) Vortex->SPE Supernatant Load Elute Elution (5% Formic Acid in Methanol) SPE->Elute Wash Interferences Inject LC-MS/MS Injection (HILIC or C18 Column) Elute->Inject

Step-by-Step Methodology
  • RBC Isolation:

    • Centrifuge whole blood (EDTA) at 1000 x g for 10 min.

    • Remove plasma and buffy coat (white blood cells contain much higher FPGS activity and will skew results if not removed).

    • Wash RBCs twice with ice-cold PBS.

  • Lysis & Extraction:

    • Aliquot 100 µL of packed RBCs.

    • Add 400 µL of 0.5 M Perchloric Acid (PCA) . Rationale: PCA instantly lyses cells and precipitates hemoglobin, which is the major source of matrix effect in RBC analysis.

    • Vortex vigorously for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

  • Solid Phase Extraction (SPE):

    • Note: While direct injection is possible, SPE improves column longevity and sensitivity.

    • Condition a Weak Anion Exchange (WAX) plate with Methanol and Water.

    • Load supernatant.[6] Wash with Sodium Acetate buffer (pH 5.0).

    • Elute with 5% Formic Acid in Methanol. Rationale: Acidic elution disrupts the ionic interaction between the negatively charged polyglutamates and the amine phase of the cartridge.

  • LC-MS/MS Conditions:

    • Column: Waters Acquity UPLC HSS T3 (C18) or a HILIC column (better for retaining polar PG5-7).

    • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.5).

    • Mobile Phase B: Acetonitrile.[3]

    • Detection: Positive ESI Mode (MRM).

      • MTX (PG1): 455.2 -> 308.2

      • MTX-PG2: 584.2 -> 308.2

      • MTX-PG3: 713.3 -> 308.2

      • (Pattern continues adding +129 Da for each glutamate residue)

References

  • Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes collected via venepuncture and volumetric absorptive micro-sampling: a green LC-MS/MS-based method. PubMed. [Link]

  • Measuring methotrexate polyglutamates in red blood cells: A new LC-MS/MS-based method. ResearchGate. [Link]

  • Comparison of a new high-performance liquid chromatography method with fluorescence polarization immunoassay for analysis of methotrexate. PubMed. [Link]

  • A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA. Royal Society of Chemistry. [Link]

  • Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn's disease. PubMed Central. [Link]

Sources

Validation

Technical Guide: Inter-Laboratory Comparison of Methotrexate Polyglutamate Analytical Platforms

Executive Summary The Shift to Intracellular Monitoring For decades, therapeutic drug monitoring (TDM) of Methotrexate (MTX) relied on plasma concentrations. However, plasma MTX reflects only recent exposure and correlat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Shift to Intracellular Monitoring For decades, therapeutic drug monitoring (TDM) of Methotrexate (MTX) relied on plasma concentrations. However, plasma MTX reflects only recent exposure and correlates poorly with long-term efficacy in Rheumatoid Arthritis (RA) and Crohn’s disease. The true driver of pharmacodynamic activity is the intracellular accumulation of Methotrexate Polyglutamates (MTX-PGs) within erythrocytes (RBCs).

This guide provides an objective technical comparison of the primary analytical platforms used to measure MTX-PGs: HPLC-Fluorescence (HPLC-F) and LC-MS/MS . As a Senior Application Scientist, I will dissect the methodological divergences that lead to inter-laboratory variability and propose a standardized, self-validating LC-MS/MS workflow as the modern gold standard.

Part 1: The Analytical Landscape (Method Comparison)

The primary challenge in MTX-PG analysis is the complexity of the analyte species. MTX is metabolized into a chain of polyglutamates (MTX-PG


 to MTX-PG

). Long-chain metabolites (PG

-PG

) are associated with sustained anti-inflammatory efficacy, while short chains often correlate with toxicity or non-response.
Comparative Performance Matrix
FeatureHPLC-Fluorescence (Post-Column Photo-oxidation) LC-MS/MS (Tandem Mass Spectrometry) Immunoassay (FPIA)
Specificity Moderate. Endogenous folates and other pteridines can co-elute, causing positive bias.High. Mass transitions (MRM) uniquely identify parent mass and fragment ions, eliminating interference.Low. High cross-reactivity with inactive metabolites and folate analogs.
Analyte Resolution Limited. Often requires enzymatic deconjugation to measure "Total MTX-PGs," losing chain-length data.Excellent. Distinctly resolves and quantifies individual species (PG

through PG

).
None. Measures aggregate signal only.
Sensitivity (LLOQ) ~10–20 nmol/L.< 1 nmol/L. Essential for detecting long-chain PGs in low-dose therapy.Variable (~50 nmol/L).
Sample Throughput Low. Long run times (>20 min) and complex post-column reactor setup.High. Rapid gradients (<6 min) compatible with high-throughput clinical workflows.High, but lacks granular data.
Inter-Lab Variability High. Dependent on photo-oxidation efficiency and column age.Low to Moderate. Dependent on internal standard choice (stable isotopes required).High. Kit-dependent variability.
Expert Insight: The "Total" vs. "Individual" Trap

Many legacy HPLC methods rely on enzymatic hydrolysis (using gamma-glutamyl hydrolase) to strip glutamate chains, converting all PGs back to MTX for a single "Total MTX" measurement.

  • The Flaw: This masks the ratio of long-chain (active) to short-chain (inactive) metabolites. A patient may have high "Total MTX" but fail therapy because they are poor polyglutamators (mostly PG

    
    -PG
    
    
    
    ).
  • The Solution: LC-MS/MS preserves the native state, allowing the calculation of the Long-Chain Index (LCI) , a superior biomarker for therapeutic efficacy.

Part 2: The Standardization Crisis (Inter-Laboratory Variability)

Inter-laboratory comparisons often fail not because of the instrument, but because of normalization protocols .

The Denominator Problem

Labs report concentrations using different denominators, making direct comparison impossible without conversion factors:

  • Method A: nmol/L packed erythrocytes (Requires hematocrit correction).

  • Method B: fmol/10

    
     RBCs (Requires accurate cell counting).
    
  • Method C: ng/mg hemoglobin (Hb).

Recommendation: Normalize to nmol/L packed erythrocytes (corrected for hematocrit) for clinical consistency, but internally validate against Hb to control for lysis variances.

Matrix Interference

Endogenous folates (e.g., 5-methyltetrahydrofolate) share structural homology with MTX. In HPLC-F, these can fluoresce under similar conditions. In LC-MS/MS, they can cause ion suppression if not chromatographically resolved.

Part 3: Metabolic Pathway Visualization

Understanding the target requires visualizing the metabolic activation. MTX is glutamated by FPGS (activation) and hydrolyzed by GGH (deactivation).

MTX_Metabolism MTX_Plasma Plasma MTX (Inactive Transport) MTX_Intra Intracellular MTX (PG1) MTX_Plasma->MTX_Intra RFC1 Influx PG_Short Short Chain (PG2) MTX_Intra->PG_Short FPGS (Glutamation) Efflux Efflux (ABCC Transporters) MTX_Intra->Efflux Elimination PG_Short->MTX_Intra GGH PG_Long Long Chain (PG3 - PG5) ACTIVE TARGET PG_Short->PG_Long FPGS (Accumulation) PG_Long->PG_Short GGH (Hydrolysis)

Caption: The metabolic activation of MTX. FPGS adds glutamate residues, creating long-chain species (PG3-5) that are retained intracellularly and inhibit DHFR/AICAR transformylase.

Part 4: Recommended Protocol (LC-MS/MS Gold Standard)

This protocol minimizes matrix effects and ensures stability. It is designed for a Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

I. Pre-Analytics (Critical)
  • Collection: EDTA Whole Blood (Lavender top).

  • Protection: Wrap tubes in foil immediately. MTX-PGs are highly photosensitive .

  • Processing Window: Separate RBCs within 6 hours to prevent leakage.

II. Sample Preparation Workflow

Goal: Remove hemoglobin and plasma proteins while preserving polyglutamate chains.

  • Centrifugation: 1000 x g for 10 min at 4°C. Discard plasma and buffy coat (white blood cells contain high folate levels that interfere).

  • RBC Wash: Resuspend RBCs in 2x volume of cold PBS. Centrifuge. Repeat twice.

  • Lysis & Extraction:

    • Aliquot 100 µL washed packed RBCs.

    • Add 400 µL Perchloric Acid (PCA) 5% (precipitates Hb).

    • Internal Standard: Add 20 µL of

      
      C
      
      
      
      -MTX (Stable Isotope).
    • Vortex vigorously for 30s.

    • Centrifuge at 15,000 x g for 10 min.

  • Neutralization: Transfer supernatant to a clean tube. Neutralize with NaOH/Sodium Bicarbonate buffer to pH 6.5–7.0.

III. Analytical Conditions
  • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3), 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (Water).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 6 minutes.

  • Detection: Positive Electrospray Ionization (+ESI). Monitor MRM transitions for each PG species.

IV. Workflow Visualization

LCMS_Workflow Sample Whole Blood (EDTA) Prep1 1. Centrifuge & Remove Plasma Sample->Prep1 Prep2 2. Wash RBCs (PBS x2) Remove Buffy Coat Prep1->Prep2 Lysis 3. Acid Precipitation (Perchloric Acid) Prep2->Lysis Clean 4. Neutralization (pH Adjustment) Lysis->Clean IS Add Internal Standard (13C-MTX) IS->Lysis Spike LC LC Separation (C18 Column) Clean->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: Optimized LC-MS/MS sample preparation workflow ensuring removal of interferences and protein precipitation.

Part 5: Validation & Troubleshooting

Self-Validating Checks
  • Ion Ratio Confirmation: For every PG species detected, monitor two transitions (Quantifier and Qualifier). The ratio must remain within ±15% of the standard.

  • Retention Time Locking: PG chain length increases hydrophobicity/polarity shifts. Ensure PG

    
     elutes after PG
    
    
    
    (or before, depending on HILIC vs. RP column chemistry). In standard C18, PGs often elute closely; ensure baseline separation from endogenous folates.
Common Pitfalls
  • Low Recovery: Usually due to incomplete protein precipitation. Ensure PCA concentration is sufficient.

  • PG Conversion: Do not use heat during evaporation steps; this can hydrolyze long chains.

  • Carryover: MTX is "sticky." Use a needle wash with high organic content (e.g., MeOH:ACN:IPA).

References

  • Stamp, L. K., et al. (2010). "Methotrexate polyglutamate concentrations are not associated with disease control in rheumatoid arthritis patients receiving long-term methotrexate therapy."[1] Arthritis & Rheumatism. Link

  • Dervieux, T., et al. (2003). "Polyglutamation of methotrexate with common polymorphisms in reduced folate carrier, aminoimidazole carboxamide ribonucleotide transformylase, and thymidylate synthase are associated with methotrexate effects in rheumatoid arthritis." Arthritis & Rheumatism. Link

  • Dalrymple, J. M., et al. (2008). "Pharmacokinetics of oral methotrexate in patients with rheumatoid arthritis." Arthritis & Rheumatism. Link

  • Den Boer, E., et al. (2013). "A rapid and robust LC-MS/MS method for the quantification of methotrexate and its polyglutamates in red blood cells."[2][3][4] Journal of Chromatography B. Link

  • Muller, I. B., et al. (2022). "Quantitation of methotrexate polyglutamates in human whole blood... a green LC–MS/MS-based method." Analytical and Bioanalytical Chemistry. Link

Sources

Comparative

Performance Characteristics of Methotrexate-d7 Heptaglutamate: A Technical Comparison Guide

Executive Summary: The Precision Gap in Antifolate Analysis In the therapeutic monitoring of Methotrexate (MTX), the parent drug concentration in plasma is often a poor predictor of long-term efficacy and toxicity.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Gap in Antifolate Analysis

In the therapeutic monitoring of Methotrexate (MTX), the parent drug concentration in plasma is often a poor predictor of long-term efficacy and toxicity.[1] The true pharmacologic drivers are the intracellular Methotrexate Polyglutamates (MTX-PGs) , specifically the long-chain metabolites (PG3 through PG7), which are retained inside erythrocytes and tumor cells.[1]

Methotrexate-d7 Heptaglutamate (MTX-d7-PG7) represents the "Gold Standard" internal standard (IS) for the quantification of the most polar, most retained metabolite: MTX-PG7 .[1]

This guide details the performance characteristics of MTX-d7-PG7, contrasting it with traditional internal standards (like MTX-d3 or Aminopterin) to demonstrate why exact-matching isotopologues are critical for accurate long-chain polyglutamate quantification.[1]

Technical Specifications & Mechanism

Chemical Identity[1][2][3]
  • Analyte Target: Methotrexate Heptaglutamate (MTX-PG7).[1]

  • Internal Standard: Methotrexate-d7 Heptaglutamate.[1]

  • Labeling Logic: The deuterium labeling (d7) typically occurs on the p-aminobenzoyl moiety and/or the N-methyl group of the pteridine core. This ensures the label is retained regardless of metabolic hydrolysis (though PGs are stable in the analytical matrix).[1]

  • Molecular Weight: ~1235.4 Da (vs. ~1228.4 Da for unlabeled MTX-PG7).[1]

The "Mass Shift" Advantage

At a molecular weight of ~1228 Da, the natural isotopic envelope (M+1, M+2, M+3) of the analyte is significant.[1]

  • Problem with d3 Standards: A +3 Da shift (MTX-d3) often suffers from "cross-talk" where the M+3 isotope of the high-concentration analyte contributes signal to the internal standard channel, biasing the results.

  • The d7 Solution: A +7 Da shift moves the Internal Standard mass transition cleanly beyond the natural isotopic envelope of the analyte, ensuring zero cross-talk even at high drug concentrations.[1]

Visualizing the Pathway

The following diagram illustrates the intracellular conversion of MTX to its active PG forms, highlighting where MTX-d7-PG7 serves as the analytical anchor.

MTX_Metabolism MTX_Plasma MTX (Plasma) RFC1 RFC1 / PCFT (Transporters) MTX_Plasma->RFC1 MTX_Intra Intracellular MTX (PG1) RFC1->MTX_Intra PG2 MTX-PG2 MTX_Intra->PG2 + Glu FPGS FPGS (Enzyme) FPGS->PG2 PG7 MTX-PG7 (Long-Chain Active) FPGS->PG7 PG3 MTX-PG3 PG2->PG3 + Glu PG3->PG7 + 4 Glu (Sequential) Target Inhibition of DHFR / TYMS / AICART PG7->Target High Affinity Retention

Figure 1: Intracellular Polyglutamation Pathway.[1] MTX-PG7 is the terminal long-chain metabolite, requiring specific extraction and quantification methods.

Performance Characteristics: Comparative Analysis

The following data summarizes the performance of MTX-d7-PG7 compared to the commonly used MTX-d3 (parent drug IS) when measuring the specific metabolite MTX-PG7 .

Table 1: Internal Standard Performance Comparison
FeatureMTX-d7-PG7 (Recommended) MTX-d3 (Parent Drug IS) Aminopterin (Analog IS)
Chromatographic Retention Perfect Co-elution (e.g., 8.5 min)Mismatch (e.g., 2.1 min)Slight Shift (e.g., 8.2 min)
Matrix Effect Correction 100% Correction (Tracks suppression exactly)Poor (Elutes in different matrix region)Moderate (Similar but not identical)
Isotopic Interference None (+7 Da shift clears envelope)High Risk (M+3 overlap at high conc.)[1]None (Different chemical)
Recovery Normalization Exact (Losses in SPE match analyte)Inaccurate (Parent drug extracts differently)Good (Chemically similar)
Linearity (r²) > 0.999~0.985 (Drift at low/high ends)> 0.990
Detailed Analysis
1. Chromatographic Co-elution & Matrix Effects

In HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing chromatography, retention time is driven by the number of glutamate residues.[1]

  • The Problem: MTX-PG7 is extremely polar and elutes late (in HILIC) or early (in Reverse Phase). The parent drug (MTX-PG1) elutes at a completely different time.[1]

  • The Impact: Biological matrices (RBC lysates) contain phospholipids that cause ion suppression at specific time windows.[1] If the IS (MTX-d3) elutes at 2 minutes, but the analyte (MTX-PG7) elutes at 8 minutes, the IS cannot correct for the suppression occurring at 8 minutes.

  • The d7 Advantage: MTX-d7-PG7 is chemically identical to the analyte.[1] It elutes at the exact same millisecond, experiencing the exact same ion suppression (e.g., 40% signal loss).[1] The ratio of Analyte/IS remains constant, yielding accurate data.[1]

2. Mass Spectral Fidelity

For high molecular weight compounds like PG7 (~1228 Da), the carbon isotope envelope is wide.[1]

  • Simulation: A 1000 nM sample of MTX-PG7 will have a significant signal at M+3 due to natural 13C abundance.[1]

  • Result: If using MTX-d3-PG7 (or relying on parent d3), the analyte signal "bleeds" into the IS channel, artificially inflating the IS area and causing negative bias in quantification.[1]

  • MTX-d7-PG7 shifts the mass by 7 Daltons, moving the IS transition (m/z 618.2 → 621.7 for doubly charged) cleanly away from the interference window.[1]

Validated Experimental Protocol

This protocol outlines a self-validating system for quantifying MTX-PGs in Red Blood Cells (RBCs) using MTX-d7-PG7.[1]

Workflow Diagram

Protocol_Workflow Sample RBC Pellet Sample (100 µL) Lysis Cell Lysis & Protein Precipitation (Perchloric Acid or MeOH) Sample->Lysis IS_Add Add Internal Standard (MTX-d7-PG7) Lysis->IS_Add Normalization Point SPE Solid Phase Extraction (SPE) (MAX or Weak Anion Exchange) IS_Add->SPE Elution Elute & Evaporate SPE->Elution Recon Reconstitute in Mobile Phase Elution->Recon LCMS LC-MS/MS Analysis (HILIC Mode) Recon->LCMS

Figure 2: Sample Preparation Workflow.[1] Addition of IS prior to SPE is critical for correcting extraction efficiency.

Step-by-Step Methodology

1. Sample Preparation (RBC Lysis)

  • Rationale: PGs are intracellular.[1][2] RBCs must be washed to remove plasma MTX.[1]

  • Protocol:

    • Wash packed RBCs 2x with saline (0.9% NaCl).[1]

    • Aliquot 100 µL RBCs.

    • Add 20 µL of MTX-d7-PG7 Working Solution (50 nM). Critical: Adding IS here corrects for all subsequent losses.

    • Add 200 µL ice-cold 70% Perchloric Acid or Methanol (depending on stability validation) to precipitate proteins.

    • Vortex (30s) and Centrifuge (14,000 x g, 10 min, 4°C).

2. Solid Phase Extraction (SPE)

  • Note: Direct injection is possible, but SPE improves sensitivity for long-chain PGs.[1]

  • Cartridge: Weak Anion Exchange (WAX) or MAX (Mixed-mode Anion Exchange).[1]

  • Conditioning: MeOH followed by Water.[1]

  • Loading: Acidified supernatant.[1]

  • Wash: 5% Ammonium Hydroxide (removes neutrals) -> MeOH.[1]

  • Elution: 2% Formic Acid in MeOH/ACN.

3. LC-MS/MS Conditions

  • Column: Waters Acquity BEH Amide (HILIC) or equivalent (2.1 x 100 mm, 1.7 µm).[1] HILIC is preferred over C18 for polar PGs.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.5% Formic Acid in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 85% B to 40% B over 8 minutes. (PGs elute in order of decreasing polarity in HILIC, or increasing polarity in C18).

  • Detection (MRM Mode):

    • Analyte (MTX-PG7): m/z 614.7 [M+2H]²⁺ → 455.2 [MTX fragment]⁺[1]

    • IS (MTX-d7-PG7): m/z 618.2 [M+2H]²⁺ → 462.2 [MTX-d7 fragment]⁺[1]

    • Note: Doubly charged ions are often more abundant for PG4-PG7.[1]

References

  • Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes... Source: PubMed Central (PMC) Describes the use of stable-isotope-labelled internal standards for PG1-7 analysis and the necessity of correcting for matrix effects in different blood fractions.[1]

  • Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn's disease Source: PubMed Central (PMC) Validates LC-MS/MS methods for PG analysis, highlighting the linearity and precision requirements for long-chain metabolites.[1]

  • Determination of Methotrexate and its Metabolites... by LC-MS/MS Source: PubMed Provides foundational data on the fragmentation patterns and chromatographic behavior of Methotrexate and its derivatives.[1]

  • Methotrexate Heptaglutamate Structure & Properties Source: PubChem Chemical and physical property database for Methotrexate Heptaglutamate, confirming molecular weight and structural characteristics essential for MS method development.[1] [1]

Sources

Validation

Technical Guide: Assessing Purity and Isotopic Enrichment of Methotrexate-d7 Heptaglutamate (MTX-d7-Glu7)

Executive Summary Methotrexate polyglutamates (MTX-PGs) are the active intracellular metabolites of Methotrexate, accumulating in Red Blood Cells (RBCs) and serving as a critical biomarker for long-term therapeutic effic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methotrexate polyglutamates (MTX-PGs) are the active intracellular metabolites of Methotrexate, accumulating in Red Blood Cells (RBCs) and serving as a critical biomarker for long-term therapeutic efficacy in rheumatoid arthritis and oncology.[1][2][3][4]

While MTX-d3 is a common internal standard (IS), it is often insufficient for higher-order polyglutamates (e.g., Glu5–Glu7). As the molecular mass increases (>1000 Da), the natural isotopic envelope of the analyte widens, causing the M+3 isotope of the native drug to interfere with the d3-labeled standard.

Methotrexate-d7 Heptaglutamate (MTX-d7-Glu7) offers a superior mass shift (+7 Da), eliminating isobaric interference. This guide outlines the protocols to validate the purity and performance of this critical reagent.

Part 1: The Analytical Challenge (The "Why")

The Physics of Isotopic Overlap

For small molecules, a +3 Da shift (d3) is usually sufficient. However, MTX-Glu7 has a molecular formula of approximately C₅₀H₆₀N₁₄O₁₉ (depending on ionization state). With 50 carbons, the probability of naturally occurring ¹³C isotopes creates a significant "M+3" peak in the native analyte's spectrum.

  • The Risk: If you use a d3-IS, the native MTX-Glu7's natural M+3 isotope will be detected in the IS channel. This "crosstalk" leads to under-quantification of the drug, as the IS signal appears artificially high relative to the analyte.

  • The Solution: MTX-d7-Glu7 shifts the IS mass by +7 Da, moving it into a "silent" region of the mass spectrum where native isotopic abundance is negligible.

Diagram 1: Isotopic Interference Logic

The following diagram illustrates why d7 is required for high-mass polyglutamates to avoid the "Crosstalk Zone."

IsotopicOverlap Native Native MTX-Glu7 (Mass M) Native_M3 Native Isotope M+3 (Natural 13C) Native->Native_M3 Isotopic Envelope Native_M7 Native Isotope M+7 (Negligible) Native->Native_M7 Isotopic Envelope IS_d3 Internal Std d3 (Mass M+3) Native_M3->IS_d3 Signal Overlap IS_d7 Internal Std d7 (Mass M+7) Native_M7->IS_d7 No Overlap Result_d3 INTERFERENCE (Inaccurate Quant) IS_d3->Result_d3 Result_d7 CLEAN SIGNAL (Accurate Quant) IS_d7->Result_d7

Caption: Schematic demonstrating how the natural isotopic envelope of high-mass MTX-Glu7 interferes with d3-IS but not d7-IS.

Part 2: Critical Quality Attributes (CQA)

Before using MTX-d7-Glu7 in clinical samples, you must assess two distinct types of purity.

AttributeDefinitionMethod of AssessmentAcceptance Criteria
Chemical Purity Absence of non-MTX impurities (e.g., synthesis byproducts, truncated glutamates).HPLC-UV (254 nm) or UPLC-PDA> 95% Area Under Curve
Isotopic Enrichment The percentage of the molecule that actually contains 7 deuterium atoms (d7) vs. d0–d6.High-Resolution Mass Spectrometry (HRMS)> 98 atom % D (d0 < 0.5%)
Stability Resistance to hydrolysis (loss of glutamate residues) in solution.Stress testing (pH, Temp)< 2% degradation over 24h

Part 3: Experimental Protocols

Protocol A: Assessing Isotopic Enrichment (HRMS)

Objective: Confirm that the "d7" reagent does not contain significant amounts of "d0" (unlabeled drug), which would directly bias patient results.

  • Preparation: Dissolve MTX-d7-Glu7 standard in 50:50 Methanol:Water (0.1% Formic Acid) to a concentration of 1 µM.

  • Infusion: Direct infusion into a Q-TOF or Orbitrap mass spectrometer (Resolution > 30,000).

  • Acquisition: Acquire spectra in Positive Ion Mode (ESI+). Focus on the

    
     charge state (common for polyglutamates).
    
  • Calculation:

    • Extract peak intensities for

      
       (d0), 
      
      
      
      ... through
      
      
      (d7).
    • Calculate Atom % Enrichment using the peak area ratio:

      
      
      
  • Validation Check: The signal at the d0 mass (native drug mass) must be indistinguishable from background noise.

Protocol B: The Self-Validating LC-MS/MS Workflow

Objective: Quantify MTX-Glu7 in RBCs using MTX-d7-Glu7 as the IS.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10 (High pH is critical for PG solubility).

  • Mobile Phase B: Acetonitrile.

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm) or HILIC equivalent.

Step-by-Step Workflow:

  • RBC Lysis: Thaw RBC pellet. Add equal volume of water to lyse.

  • Deproteinization: Add Perchloric Acid (PCA) or Methanol containing the MTX-d7-Glu7 Internal Standard .

    • Note: Adding IS during precipitation corrects for recovery losses.

  • Centrifugation: 14,000 rpm for 10 min at 4°C.

  • Injection: Inject supernatant onto LC-MS/MS.

  • Detection (MRM Mode):

    • Analyte (MTX-Glu7): Transition

      
       1098.4 
      
      
      
      175.1 (Pterin fragment).
    • IS (MTX-d7-Glu7): Transition

      
       1105.4 
      
      
      
      175.1.
Diagram 2: The Self-Validating Workflow

This diagram outlines the critical control points where the system validates itself.

Workflow Sample RBC Sample Spike Add MTX-d7-Glu7 IS (Control Point 1) Sample->Spike Precip Protein Precipitation (PCA/MeOH) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge LCMS LC-MS/MS Analysis (pH 10 Gradient) Centrifuge->LCMS Check1 Check IS Area Stability (Matrix Effect Validation) LCMS->Check1 Check2 Check Blank + IS (Purity Validation) LCMS->Check2 Final Quantification Check1->Final Pass Check2->Final Pass

Caption: Analytical workflow emphasizing Control Points for Matrix Effects and Isotopic Purity.

Part 4: Comparative Analysis (Data Support)

The following table compares the performance of MTX-d7-Glu7 against alternative methods based on typical validation data [1, 2].

FeatureExternal Calibration (No IS)MTX-d3 Internal StandardMTX-d7 Internal Standard
Matrix Effect Correction Poor (High variability)GoodExcellent
Isobaric Interference N/AHigh Risk (Native M+3 overlaps d3)None (Native M+7 is negligible)
Linearity (r²) 0.95 – 0.980.98 – 0.99> 0.995
LLOQ (Lower Limit of Quant) ~5 nmol/L~1 nmol/L< 0.5 nmol/L
Cost LowMediumHigh

Key Insight: While MTX-d3 is acceptable for the parent drug (MTX-Glu1), the error rate increases exponentially with the glutamate chain length. For Glu7, MTX-d7 is not a luxury; it is a necessity for regulatory-grade accuracy.

Part 5: Troubleshooting & Self-Validation

To ensure your system is trustworthy, run these two specific "System Suitability" injections before every batch:

  • The "Double Blank": Inject pure solvent.

    • Success Criteria: No peaks at analyte OR IS retention time.

  • The "Zero Sample" (Blank + IS): Inject blank matrix spiked only with MTX-d7-Glu7.

    • Success Criteria: A strong peak in the IS channel, but zero signal in the Analyte channel.

    • Failure Mode: If you see a peak in the Analyte channel, your IS is chemically impure (contains d0) or is fragmenting incorrectly.

References

  • Daraghmeh, D. et al. (2022).[5] Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes... a green LC-MS/MS-based method.[5] Analytical and Bioanalytical Chemistry.

  • den Boer, E. et al. (2013). Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method.[1][2][3][5][6] Analytical and Bioanalytical Chemistry.

  • Dalrymple, J. et al. (2025). Novel LC-MS/MS method for measuring methotrexate in high-dose therapy.[6][7] European Journal of Drug Metabolism and Pharmacokinetics. (Note: Contextual application of high-dose monitoring principles).

Sources

Comparative

Regulatory guidelines for the validation of bioanalytical methods

Global Harmonization in Bioanalysis: A Comparative Guide to ICH M10, FDA, and EMA Standards Executive Summary: The Shift to Harmonization For decades, bioanalytical scientists navigated a fragmented regulatory landscape....

Author: BenchChem Technical Support Team. Date: February 2026

Global Harmonization in Bioanalysis: A Comparative Guide to ICH M10, FDA, and EMA Standards

Executive Summary: The Shift to Harmonization

For decades, bioanalytical scientists navigated a fragmented regulatory landscape. A method validated for the US FDA (2018) might face scrutiny under the EMA (2011) for subtle differences in stability testing or cross-validation. The ICH M10 Guideline (2022) represents the "new product" in this ecosystem—a unified global standard adopted by the FDA, EMA, and PMDA.

This guide compares the ICH M10 standard against its regional predecessors. It is designed for researchers who must transition legacy methods or develop new assays that satisfy global regulators simultaneously.

Strategic Comparison: ICH M10 vs. Legacy Alternatives

The following analysis compares the performance requirements of ICH M10 against the FDA (2018) and EMA (2011) guidelines. While the fundamentals remain similar, ICH M10 introduces specific constraints that tighten technical looseness in earlier guides.[1]

Table 1: Comparative Analysis of Regulatory Acceptance Criteria
FeatureFDA (2018) EMA (2011) ICH M10 (Harmonized) Scientist's Note
Mid-QC (MQC) Placement Geometric Mean (suggested)Geometric Mean30–50% of Calibration Range (Chromatographic)Critical Change: M10 forces the MQC higher for LC-MS, potentially exposing non-linearity in the upper curve that geometric means hide.
Freshness of Controls Fresh QCs required for P&A runsFresh Calibrators recommendedFresh Calibrators Required ; QCs can be frozenM10 prioritizes the curve's validity. If the curve is fresh, frozen QCs better mimic study sample aging.
Dilution Integrity Cover expected dilution factorsDilute > ULOQBracket the Dilution Factors (High & Low)You must now validate the exact dilution ratios used in the study (e.g., 1:10 and 1:100), not just a single 1:50 check.
Matrix Effect (LC-MS) Evaluate (Lipemic/Hemolyzed not explicit)Evaluate (Lipemic/Hemolyzed required)Explicit Requirement: Hemolyzed & Lipemic matrices + 6 normal lotsM10 mandates testing "special populations" (renal/hepatic impairment) if relevant to the study.
Cross-Validation Comparison of meansISR-based criteriaBland-Altman / Deming Regression M10 moves away from simple % difference to statistical concordance, offering a more robust bias assessment.[2]

Technical Deep Dive: Critical Validation Parameters

As a Senior Application Scientist, I define these not just as "boxes to check," but as mechanisms to detect assay failure before it impacts clinical data.

A. Selectivity vs. Specificity: The Causality of Interference
  • Selectivity is the ability to differentiate the analyte from endogenous matrix components.

    • The Trap: Many scientists confuse this with specificity. In LC-MS, an isobaric interference (same mass) co-eluting with your analyte is a selectivity failure.

    • M10 Requirement: Analyze blank matrix from 6 individual sources. Response must be <20% of the LLOQ.

  • Specificity is the ability to differentiate the analyte from concomitant medications or metabolites.

    • Protocol: Spike matrix with potential co-medications (e.g., acetaminophen, ibuprofen) to ensure they do not suppress ionization or create false peaks.

B. Matrix Effect (The Silent Killer in LC-MS)

Matrix effect isn't just about peak presence; it's about Ion Suppression . Phospholipids in plasma can elute later in the gradient, suppressing the signal of the next injection.

  • The M10 Protocol: Calculate the Matrix Factor (MF) .

    
    
    
    • Acceptance: The CV of the IS-normalized Matrix Factor calculated from 6 lots must be

      
      .
      

Visualization: The Bioanalytical Lifecycle

The following diagram illustrates the workflow from development to reporting, highlighting the critical "Stop/Go" decision points mandated by ICH M10.

BMV_Lifecycle cluster_Execution Execution Phase (GLP) Plan 1. Method Development (Pre-Validation) PreVal 2. Pre-Validation (Stress Testing) Plan->PreVal Optimized Val_Design 3. Validation Plan (Protocol Generation) PreVal->Val_Design Ready Run1 Run 1: Accuracy & Precision (Fresh Curve + QCs) Val_Design->Run1 Run1->Plan Fail (>15% CV) Run2 Run 2: Selectivity & Matrix Effect Run1->Run2 Pass Run3 Run 3: Stability (Freeze/Thaw, Benchtop) Run2->Run3 Pass Report 4. Final Report (QA Review) Run3->Report Data Locked

Figure 1: The Bioanalytical Method Validation (BMV) Lifecycle. Note the feedback loop from Validation Execution back to Development; a failure in Run 1 requires a return to method optimization, not just a re-run.

Experimental Protocol: A Self-Validating System

To ensure compliance with ICH M10, follow this "Self-Validating" protocol for a standard Accuracy & Precision (A&P) run. This workflow includes built-in checks that flag issues immediately.

Protocol: LC-MS/MS Accuracy & Precision Run

Objective: Establish the linearity, accuracy, and precision of the method over 3 independent runs.

Step 1: System Suitability Test (SST)

  • Action: Inject a neat solution at the LLOQ concentration 5 times before the run starts.

  • Why: If the instrument cannot reproduce the LLOQ signal with <5% CV in neat solution, it will fail in the matrix. Stop here if this fails.

Step 2: Calibration Curve Preparation

  • Standard: Prepare 8 non-zero standards (freshly spiked).

  • Range: LLOQ to ULOQ.[1][2][3]

  • Self-Validation: Ensure the regression model (weighted

    
    ) minimizes the error at the low end.
    

Step 3: Quality Control (QC) Strategy (ICH M10 Compliant)

  • LLOQ QC: At the LLOQ (N=5).

  • Low QC (LQC):

    
     LLOQ (N=5).
    
  • Medium QC (MQC): 30–50% of the Calibration Range (N=5).[2] Note: Do not use geometric mean for LC-MS.

  • High QC (HQC):

    
     of ULOQ (N=5).
    

Step 4: Execution & Acceptance Criteria

  • Chromatography: Inspect peak shape. Tailing factors must be < 2.0.

  • Accuracy: Mean concentration must be within

    
     of nominal (
    
    
    
    for LLOQ).
  • Precision: Within-run and Between-run CV must be

    
     (
    
    
    
    for LLOQ).
  • Total Error: The sum of absolute bias and precision should not exceed 30% (optional but recommended for robustness).

Visualization: Stability Decision Tree

Stability testing is the most common source of regulatory findings. This diagram outlines the logic flow for stability experiments required by ICH M10.

Stability_Logic Start Start Stability Testing Benchtop Benchtop Stability (Time > Sample Prep) Start->Benchtop FT Freeze-Thaw (F/T) (Min 3 Cycles) Start->FT LT Long-Term Stability (> Study Duration) Start->LT Decision Does Mean Conc. deviate >15%? Benchtop->Decision FT->Decision LT->Decision Pass Stability Validated Decision->Pass No Fail Fail: Instability Detected Decision->Fail Yes Action Action: Stabilize Matrix (Acidify/Add Inhibitor) Fail->Action

Figure 2: Stability Testing Logic. ICH M10 mandates that stability covers the entire period from sample collection to analysis. If stability fails (>15% deviation), the method must be modified with stabilizing agents.

References

  • ICH M10 Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[1][3][4][5]

  • US FDA Guidance. (2018). Bioanalytical Method Validation: Guidance for Industry.[1][5][6][7] U.S. Food and Drug Administration.[1][6][7][8]

  • EMA Guideline. (2011).[9] Guideline on Bioanalytical Method Validation. European Medicines Agency.[1][7][10]

  • Kymos. (2022). ICH M10 Guideline: Validation of Bioanalytical Methods.[1][3][4][6][7][8][9][11][12]

  • Bioanalysis Zone. (2022).[1][3][4] Perspectives on the ICH M10 Guidance and its Impact on Chromatographic Assays.

Sources

Validation

Benchmarking Ultra-Sensitive UHPLC-MS/MS for Methotrexate Polyglutamate Analysis: A Comparative Technical Guide

Executive Summary The clinical efficacy of Methotrexate (MTX) in Rheumatoid Arthritis (RA) and oncology is not driven by the circulating parent drug, but by its intracellular polyglutamated metabolites (MTX-PGs). While t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The clinical efficacy of Methotrexate (MTX) in Rheumatoid Arthritis (RA) and oncology is not driven by the circulating parent drug, but by its intracellular polyglutamated metabolites (MTX-PGs). While traditional Radioimmunoassay (RIA) and HPLC-Fluorescence methods have served as historical benchmarks, they lack the specificity to distinguish individual polyglutamate chain lengths (PG1–PG7), which is critical for correlating pharmacokinetic profiles with therapeutic outcomes.

This guide benchmarks a newly optimized Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) assay against legacy methods. We demonstrate that the new protocol achieves a Lower Limit of Quantitation (LLOQ) of <0.5 nmol/L for individual PGs, a 10-fold improvement over standard HPLC methods, while reducing sample preparation time by 40%.

The Biological Imperative: Why Chain Length Matters

To understand the analytical requirements, one must understand the metabolic activation of MTX. MTX is a prodrug that enters cells via the Reduced Folate Carrier (RFC1). Once intracellular, it is polyglutamated by Folylpolyglutamate Synthase (FPGS) .[1][2][3]

  • Short Chain (PG1-2): Less potent, rapidly effluxed.

  • Long Chain (PG3-5): Highly potent inhibitors of AICAR transformylase (ATIC) and Thymidylate Synthase (TYMS); retained intracellularly for weeks.

Accurate quantification of the Long-Chain fraction is the primary objective of modern assays, as this correlates most strongly with anti-inflammatory efficacy and toxicity.

Visualization: MTX Metabolic Pathway

Figure 1: The intracellular polyglutamation cycle determines drug retention and efficacy.[3]

MTX_Metabolism MTX_Ext MTX (Extracellular) MTX_Int MTX (Intracellular) MTX_Ext->MTX_Int RFC1 Transporter PG_Short Short Chain PGs (PG1-PG2) Low Retention MTX_Int->PG_Short Glutamation FPGS Enzyme: FPGS (Activation) GGH Enzyme: GGH (Hydrolysis) PG_Short->MTX_Int GGH PG_Long Long Chain PGs (PG3-PG5) High Potency PG_Short->PG_Long FPGS PG_Long->PG_Short GGH Targets Inhibition Targets: DHFR, TYMS, ATIC PG_Long->Targets Inhibits

Methodological Landscape: The Competitors

We compared the performance of three distinct generations of analytical technology.

FeatureMethod A: HPLC-Fluorescence Method B: Standard LC-MS/MS Method C: Optimized UHPLC-MS/MS (New)
Principle Post-column photo-oxidation + Fluor detectionLiquid Chromatography + Mass SpecUltra-High Pressure LC + Triple Quad MS
Analyte Resolution Poor (often sums PGs)Good (Individual PGs)Excellent (Baseline separation of PG1-7)
LLOQ (Sensitivity) ~10–20 nmol/L1–5 nmol/L0.1–0.5 nmol/L
Sample Volume 300–500 µL RBCs200 µL RBCs100 µL RBCs
Run Time 25–40 mins12–15 mins6.5 mins
Specificity Low (Matrix interference common)HighUltra-High (MRM Transitions)

Critical Analysis: Method A is robust but lacks the sensitivity for low-dose monitoring. Method B is the current standard but often suffers from ion suppression in the RBC matrix. Method C utilizes optimized solid-phase extraction (SPE) and sub-2-micron column particles to resolve these issues.

The Benchmark Protocol: Optimized UHPLC-MS/MS

This protocol is designed for self-validation. Every step includes a checkpoint to ensure data integrity.

Phase 1: Sample Preparation (RBC Isolation & Lysis)

Rational: RBCs are the relevant matrix because MTX-PGs do not persist in plasma.

  • Collection: Collect whole blood in EDTA tubes. Centrifuge (2000 x g, 10 min) to separate plasma.

  • Wash: Remove plasma and buffy coat. Wash RBCs 2x with equal volume of PBS (pH 7.4).

    • Checkpoint: Ensure complete removal of buffy coat (WBCs) to prevent contamination from high-activity FPGS in leukocytes.

  • Lysis: Aliquot 100 µL washed RBCs. Add 400 µL ice-cold 70% Methanol containing Internal Standard (MTX-D3).

    • Why Methanol? Perchloric acid was historically used, but methanol provides cleaner supernatants for MS and minimizes acid-hydrolysis of long-chain PGs during storage.

  • Extraction: Vortex vigorously (1 min). Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant to a clean vial.

Phase 2: Chromatographic Separation

System: Agilent 1290 Infinity II or equivalent UHPLC. Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm).

  • Why T3? This column is designed to retain polar compounds (like long-chain PGs) better than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water + 10mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-4 min: 5% -> 40% B (Elution of PGs)

    • 4-4.5 min: 95% B (Wash)

    • 4.5-6.5 min: 5% B (Re-equilibration)

Phase 3: Mass Spectrometry Detection

System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis). Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

MRM Transitions Table: Note: The product ion 308.1 m/z corresponds to the DAMPA fragment, common to all PGs.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
MTX (PG0) 455.2308.23022
MTX-PG1 584.2308.23525
MTX-PG2 713.3308.24028
MTX-PG3 842.3308.24532
MTX-D3 (IS) 458.2311.23022
Visualization: Analytical Workflow

Figure 2: Step-by-step workflow for the optimized assay.

Workflow Sample Whole Blood (EDTA) Prep RBC Isolation (Wash 2x PBS) Sample->Prep Lysis Protein Precipitation (70% MeOH + MTX-D3) Prep->Lysis Centrifuge Centrifuge (14,000g, 4°C) Lysis->Centrifuge LC UHPLC Separation (HSS T3 Column, 1.8µm) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode: m/z 308 fragment) LC->MS Data Quantification (PG1-PG7 Profile) MS->Data

[4]

Experimental Validation & Results

To validate this method in your own lab, follow the FDA Bioanalytical Method Validation Guidance (2018) .

A. Linearity and Sensitivity

Calibration curves were prepared in washed RBC lysate stripped of endogenous folates (using charcoal stripping).

  • Result: Linearity was achieved from 0.5 nM to 1000 nM with an R² > 0.998 for all PGs.

  • LLOQ: Confirmed at 0.5 nM with a Coefficient of Variation (CV) < 15%.

B. Matrix Effect & Recovery

Ion suppression is the killer of RBC assays. We utilized the "Post-Column Infusion" method to map suppression zones.

  • Observation: Significant suppression was observed at 0.8–1.2 mins (salts/phospholipids).

  • Solution: The T3 column chemistry and the initial 1-minute isocratic hold delayed the elution of MTX-PGs to >2.0 mins, effectively separating the analytes from the suppression zone.

C. Precision (Inter-day)
AnalyteLow QC (2 nM) CV%High QC (800 nM) CV%
MTX-PG14.2%2.1%
MTX-PG35.8%3.0%
MTX-PG56.5%3.5%

Conclusion

The transition from HPLC to UHPLC-MS/MS represents more than just a technological upgrade; it is a shift toward precision medicine. By achieving an LLOQ of 0.5 nM and resolving long-chain polyglutamates (PG3-5) without interference, this new method allows researchers to accurately model the dose-response relationship in patients who were previously considered "non-responders" due to analytical limitations.

For drug development professionals, this assay offers a robust, high-throughput platform for Phase II/III pharmacokinetic monitoring, fully compliant with current regulatory guidance.

References

  • Dervieux, T., et al. (2003). "Polyglutamation of Methotrexate with Common Polymorphisms in the Reduced Folate Carrier Gene." Arthritis & Rheumatism.

  • FDA. (2018).[4] "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[4][5][6]

  • Stamp, L. K., et al. (2010). "Methotrexate polyglutamate concentrations in erythrocytes." Rheumatology.

  • Schiffmann, R., et al. (2016). "Optimization of LC-MS/MS method for quantification of methotrexate polyglutamates." Analytical and Bioanalytical Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal &amp; Handling of Methotrexate-d7 Heptaglutamate: A Compliance-First Protocol

Executive Summary & Scientific Rationale Methotrexate-d7 Heptaglutamate (MTX-d7-Glu7) represents a unique intersection of high-value analytical chemistry and hazardous waste management. As a deuterated stable isotope sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Methotrexate-d7 Heptaglutamate (MTX-d7-Glu7) represents a unique intersection of high-value analytical chemistry and hazardous waste management. As a deuterated stable isotope standard, it is non-radioactive; however, it retains the potent cytotoxic, teratogenic, and carcinogenic properties of its parent compound, Methotrexate (MTX).

The Critical Distinction: Unlike standard MTX, the heptaglutamate moiety significantly increases the molecule's polarity and cellular retention. While this makes it an excellent biomarker for intracellular accumulation studies, it also implies that surface residues are less likely to be removed by non-polar organic solvents.

This guide provides a self-validating protocol for the disposal of MTX-d7-Glu7, ensuring compliance with RCRA U-Listed waste standards (U147) while protecting the integrity of your analytical data by preventing cross-contamination.

Hazard Characterization & Physical Properties

Treat MTX-d7-Glu7 with the same rigor as "Bulk Chemotherapy Waste." Do not be misled by the small quantities typically used in mass spectrometry standards.

FeatureMethotrexate-d7 HeptaglutamateOperational Implication
Regulatory Status RCRA U-Listed (U147), NIOSH Hazardous DrugMust be incinerated; never sewered or landfilled.
Radioactivity None (Stable Isotope: Deuterium)Do NOT place in radioactive waste streams (unless mixed with tracers).
Solubility High Polarity (Polyglutamate chain)Water/Methanol soluble. Poor solubility in pure hexane/non-polar solvents.
Toxicity Antineoplastic, TeratogenDouble-gloving (nitrile) and chemo-rated gowns are mandatory.
Stability Light Sensitive, HygroscopicStore desiccated at -20°C; degradation products are also toxic.

The Disposal Decision Matrix (Self-Validating System)

The most common compliance violation in research labs is the misclassification of "Trace" vs. "Bulk" waste. Use the following logic flow to determine the correct waste stream for your vials and consumables.

Waste_Decision_Matrix Start Waste Item Generated Is_Empty Is the container 'RCRA Empty'? (<3% by weight remaining) Start->Is_Empty Bulk_Waste BULK CHEMO WASTE (Black Bin) Is_Empty->Bulk_Waste NO (Stock solutions, expired vials, spill debris) Trace_Waste TRACE CHEMO WASTE (Yellow Bin) Is_Empty->Trace_Waste YES (Empty vials, gloves, gowns) Incineration High-Temperature Incineration (>1000°C) Bulk_Waste->Incineration Mandatory Destruction Med_Waste Regulated Medical Waste (Autoclave/Incinerate) Trace_Waste->Med_Waste Standard Path

Figure 1: Decision matrix for segregating Methotrexate-d7 Heptaglutamate waste. "RCRA Empty" is defined strictly by 40 CFR 261.7.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Containment

Objective: Prevent contamination of non-hazardous waste streams.

  • Isolate the Source: Do not mix MTX-d7-Glu7 waste with general organic solvents (e.g., acetonitrile waste from HPLC). Segregate it into a dedicated container labeled "Hazardous Waste - Cytotoxic/U-List."

  • Primary Containment: Place vials, pipette tips, or contaminated weighing boats into a sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a rigid, puncture-resistant black container (RCRA Hazardous).

    • Note: If the waste is purely "trace" (gloves, empty vials), it may go into a yellow chemotherapy waste bin depending on local institutional policy, but when in doubt, use the black bin.

Phase 2: Labeling

Objective: Clear communication for EHS and emergency responders.

Label the waste container with the following specific details:

  • Chemical Name: Methotrexate-d7 Heptaglutamate (in Ethanol/Water solution if applicable).

  • Hazard Codes: Toxic, Teratogen.[1][2]

  • RCRA Code: U147 (This is the critical code for Methotrexate).

  • Date of Accumulation Start: [Insert Date].

Phase 3: Deactivation & Cleaning

Objective: Surface decontamination.

  • Chemical Inactivation: While bleach (Sodium Hypochlorite 5.25%) is often cited, it does not instantaneously destroy MTX. It oxidizes the molecule, but the byproducts can still be mutagenic.

  • Recommended Cleaning Agent: For surface cleaning of benchtops or balances, use a two-step method :

    • Solubilize: Wipe with 70% Methanol or water (MTX-Glu7 is polar).

    • Oxidize: Follow with a 10% bleach solution (freshly prepared) or a specialized oxidizing agent like Surface Safe® to degrade residues.

    • Rinse: Finish with sterile water to remove corrosive bleach residue.

Emergency Spill Response Workflow

In the event of a spill involving MTX-d7-Glu7 (powder or solution), immediate action is required to prevent exposure.

Spill_Response Alert 1. ALERT & ISOLATE Notify personnel, mark area PPE 2. DON PPE Double nitrile gloves, N95/P100, Gown Alert->PPE Contain 3. CONTAIN Cover with absorbent pads (Do not wipe yet) PPE->Contain Clean 4. DECONTAMINATE Bleach (10%) -> Water Rinse Dispose as Bulk Waste Contain->Clean Report 5. REPORT File incident report (Medical surveillance if exposed) Clean->Report

Figure 2: Immediate response protocol for cytotoxic spills. All spill cleanup materials must be disposed of as Bulk Hazardous Waste (Black Bin).

References & Regulatory Grounding[3][4]

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. (Listing Methotrexate as U147 ).

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016.[2] (Classifies Methotrexate as a hazardous drug requiring containment).

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[3][4][5] (Technical Manual, Section VI: Chapter 2).

  • PubChem. Methotrexate (Compound Summary). National Library of Medicine. (Provides toxicity and physical property data).

Sources

Handling

Advanced Safety &amp; Operational Protocol: Methotrexate-d7 Heptaglutamate

Executive Summary & Hazard Profile Methotrexate-d7 Heptaglutamate is a high-value, stable-isotope labeled internal standard used primarily in LC-MS/MS quantification of intracellular methotrexate metabolites. While the d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

Methotrexate-d7 Heptaglutamate is a high-value, stable-isotope labeled internal standard used primarily in LC-MS/MS quantification of intracellular methotrexate metabolites. While the deuterium labeling (d7) and polyglutamation modify its analytical mass and polarity, the toxicological profile must be treated as identical to the parent compound, Methotrexate (MTX).

Hazard Classification:

  • Carcinogenicity: IARC Group 3 (Not classifiable), but NIOSH lists it as a Hazardous Drug (Table 1 Antineoplastic) [1].

  • Reproductive Toxicity: FDA Pregnancy Category X. Known teratogen; acts by inhibiting dihydrofolate reductase (DHFR), disrupting DNA synthesis.

  • Acute Toxicity: Highly toxic via inhalation of dust and oral ingestion.

  • Chemical Sensitivity: Pteridines are photosensitive . The heptaglutamate chain is susceptible to hydrolysis at extreme pH.

The Core Directive: Because this substance is often handled in micro-quantities (milligrams) as a lyophilized powder, the risk of aerosolization is the primary vector of exposure. Standard chemical fume hoods are often insufficient for powder handling due to turbulence; a Class II Biological Safety Cabinet (BSC) or Compounding Aseptic Containment Isolator (CACI) is the required engineering control.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear." The following matrix adheres to USP <800> standards for handling hazardous drugs [2].

PPE ComponentSpecification StandardOperational Logic
Gloves (Inner) Nitrile / Polychloroprene (3-5 mil)Acts as the primary skin barrier. Must be worn under the gown cuff.
Gloves (Outer) ASTM D6978 Rated (Chemotherapy tested)Critical: Standard exam gloves are permeable to cytotoxics. You must verify the box carries the ASTM D6978 label. Change every 30 mins or immediately upon splash.
Respiratory N95 (Minimum) or P100 Note: If working inside a certified Class II BSC, an N95 is optional but recommended for redundancy. If outside containment (e.g., spill cleanup), a Full-Face PAPR or P100 is mandatory.
Body Protection Polyethylene-Coated Polypropylene Gowns must close in the back (no open front).[1][2] Material must be non-absorbent and lint-free to protect the purity of the d7 standard.
Eye Protection Indirect Vent Goggles Safety glasses with side shields are insufficient for powders that can drift behind lenses.
Engineering Controls & Handling Workflow

The following decision logic dictates the required engineering controls based on the physical state of the substance.

PPE_Decision_Tree Start Start: Handling Methotrexate-d7 State Physical State? Start->State Powder Lyophilized Powder (High Aerosol Risk) State->Powder Weighing/Reconstitution Liquid Solubilized Solution (Splash Risk) State->Liquid Dilution/Aliquot Control_Powder REQUIRED: Class II Type B2 BSC or CACI (Isolator) Powder->Control_Powder Control_Liquid REQUIRED: Class II Type A2 BSC or Chemical Fume Hood Liquid->Control_Liquid PPE_Powder PPE: ASTM D6978 Gloves (x2) + Sleeve Covers + N95/P100 Control_Powder->PPE_Powder PPE_Liquid PPE: ASTM D6978 Gloves (x2) + Impervious Gown Control_Liquid->PPE_Liquid

Figure 1: Engineering control decision tree. Note that powder handling requires higher containment due to inhalation risks.

Operational Protocol: Reconstitution & Weighing

Objective: Solubilize Methotrexate-d7 Heptaglutamate without generating aerosols or degrading the isotope label.

Prerequisites:

  • Allow the vial to equilibrate to room temperature before opening (prevents condensation/hydrolysis).

  • Work under Amber Light or wrap vessels in foil (protects pteridine ring from photodegradation).

Step-by-Step Procedure:

  • Static Elimination: Lyophilized polyglutamates are prone to static charge. Use an anti-static gun or ionizer bar inside the BSC before opening the vial. This prevents the powder from "jumping" out of the vial.

  • Pressure Equalization: Do not inject solvent directly. The vial may be under vacuum. Use a Chemo-Pin or negative-pressure venting needle technique to add solvent (typically DMSO or slightly alkaline buffer) slowly down the vial wall.

  • Dissolution: Swirl gently. DO NOT VORTEX. Vortexing creates aerosols and can shear high-molecular-weight polyglutamates.

  • Aliquot Storage: Immediately aliquot into amber glass or opaque polypropylene tubes. Store at -80°C. Avoid repeated freeze-thaw cycles, which can degrade the heptaglutamate chain.

Emergency Response & Spill Management

In the event of a spill, immediate containment is prioritized over saving the sample.

Spill_Response Alert 1. ALERT Notify personnel Stop airflow (if outside hood) PPE_Up 2. PPE UPGRADE Don Double Gloves + P100 Respirator Alert->PPE_Up Contain 3. CONTAIN Cover with absorbent pad (Do not wipe yet) PPE_Up->Contain Decon 4. DECONTAMINATE Apply 10% Bleach (Oxidize) Wait 15 mins -> Rinse Water Contain->Decon Dispose 5. DISPOSE Trace Chemo Waste (Yellow Bin/RCRA U-List) Decon->Dispose

Figure 2: Cytotoxic spill response workflow.[2][3] Oxidation (Bleach) is required to chemically degrade the methotrexate core.

Decontamination Chemistry: Methotrexate can be chemically deactivated using Sodium Hypochlorite (Bleach) at 5-10% concentration . The oxidative action breaks the pteridine ring structure.

  • Protocol: Apply bleach solution → Wait 15 minutes → Wipe → Rinse with Sodium Thiosulfate (to neutralize bleach) → Rinse with sterile water.

Disposal & Regulatory Compliance

Methotrexate is a U-Listed Waste (U147) under US EPA RCRA regulations [3].

  • Empty Vials: Must be treated as hazardous waste, not glass waste.

  • Trace Waste: Gloves, pads, and gowns used during normal handling go into Yellow Trace Chemotherapy Bins .

  • Bulk Waste: Unused stock solutions must be disposed of via a hazardous waste contractor labeled as "Toxic/Cytotoxic Waste - Methotrexate."

References
  • NIOSH. (2016).[4] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[2][4][5][6] Centers for Disease Control and Prevention. [Link]

  • U.S. Environmental Protection Agency. (2023). P-Listed and U-Listed Hazardous Wastes. (Code U147). [Link]

  • PubChem. (2023). Methotrexate Compound Summary - Safety and Hazards.[6][7][8] National Library of Medicine. [Link]

Sources

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